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  • Product: 1-(3,4-Dichlorophenyl)-3-propylurea
  • CAS: 5006-83-7

Core Science & Biosynthesis

Foundational

Mechanistic Profiling of 1-(3,4-Dichlorophenyl)-3-propylurea: Photosystem II Inhibition and Plastoquinone Displacement Kinetics

Executive Summary 1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) is a highly lipophilic substituted phenylurea derivative. Structurally analogous to the well-characterized herbicide Diuron (3-(3,4-dichlorophenyl)-1...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) is a highly lipophilic substituted phenylurea derivative. Structurally analogous to the well-characterized herbicide Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), this compound functions as a potent inhibitor of oxygenic photosynthesis. By competitively binding to the plastoquinone-binding niche ( QB​ ) on the D1 protein of the Photosystem II (PSII) complex, it severs the photosynthetic electron transport chain.

This technical guide deconstructs the mechanism of action of 1-(3,4-Dichlorophenyl)-3-propylurea, exploring its structure-activity relationship (SAR), the resulting phytotoxic cascade, and the standardized biophysical protocols required to quantify its inhibitory efficacy in the laboratory.

Molecular Target & Structural Activity Relationship (SAR)

The primary molecular target of phenylurea derivatives is the D1 protein (encoded by the psbA gene), a core structural subunit of the PSII reaction center located in the thylakoid membrane of chloroplasts [1].

The Causality of Chemical Structure

The efficacy of 1-(3,4-Dichlorophenyl)-3-propylurea is dictated by two distinct structural domains:

  • The 3,4-Dichlorophenyl Ring (Lipophilic Anchor): The thylakoid membrane is a highly hydrophobic environment. The dual chlorine substitutions at the meta and para positions provide the optimal lipophilicity (LogP) required for the molecule to partition effectively into the lipid bilayer. Furthermore, these halogens engage in critical hydrophobic interactions and halogen bonding with the non-polar residues of the D1 protein binding pocket.

  • The 3-Propylurea Moiety (The Pharmacophore): In native photosynthesis, plastoquinone binds to the QB​ site to accept electrons. Phenylureas act as competitive inhibitors for this exact site [1]. While Diuron utilizes a 3,3-dimethyl substitution, 1-(3,4-Dichlorophenyl)-3-propylurea features a single propyl chain. This structural shift from a tertiary to a secondary amine at the terminal nitrogen introduces a new hydrogen-bond donor. This alters the conformational flexibility and binding thermodynamics, allowing the urea backbone to form highly specific hydrogen bonds with key D1 residues, notably Serine-264 and Histidine-215 [2].

Mechanism of Action: The Phytotoxic Cascade

The binding of 1-(3,4-Dichlorophenyl)-3-propylurea to the QB​ niche triggers a lethal, self-amplifying cascade of oxidative stress within the plant cell.

  • Electron Transport Blockade: By physically occupying the QB​ site, the compound prevents native plastoquinone from docking. Consequently, the electron transferred from the primary quinone acceptor ( QA​ ) cannot proceed further [1].

  • Accumulation of QA−​ : The primary quinone becomes permanently reduced ( QA−​ ). This "closes" the PSII reaction center, preventing it from accepting new electrons from the oxygen-evolving complex (OEC).

  • Triplet Chlorophyll & ROS Generation: With the forward electron transport blocked, the absorbed light energy has nowhere to go. The excitation energy in the P680 reaction center undergoes charge recombination, forming a highly reactive triplet state of chlorophyll ( 3Chl∗ ).

  • Lipid Peroxidation: 3Chl∗ transfers its energy to ground-state molecular oxygen, generating Singlet Oxygen ( 1O2​ ) . This aggressive reactive oxygen species (ROS) rapidly attacks the polyunsaturated fatty acids of the thylakoid membrane, causing lipid peroxidation, membrane leakage, and rapid cellular necrosis [1].

PSII_Inhibition Light Light P680 P680 Light->P680 Pheo Pheo P680->Pheo e- QA QA Pheo->QA e- QB QB QA->QB Blocked ROS Singlet Oxygen (1O2) & Lipid Peroxidation QA->ROS QA- Accumulation Herbicide 1-(3,4-Dichlorophenyl) -3-propylurea Herbicide->QB Competitive Binding

Caption: Electron transport blockade at the PSII D1 protein by the phenylurea derivative.

Experimental Workflows & Validation Protocols

To empirically validate the inhibitory kinetics of 1-(3,4-Dichlorophenyl)-3-propylurea, Application Scientists rely on self-validating biophysical assays. The gold standard is the Chlorophyll a Fluorescence Transient (OJIP) Analysis [3].

Protocol: In Vivo OJIP Fluorescence Analysis

This non-destructive protocol measures the accumulation of QA−​ in real-time, providing a direct readout of QB​ site displacement.

  • Step 1: Sample Preparation & Dosing. Apply a logarithmic concentration gradient (e.g., 0.1 µM to 100 µM) of 1-(3,4-Dichlorophenyl)-3-propylurea to healthy leaf discs or isolated thylakoid suspensions.

  • Step 2: Dark Adaptation (Critical Step). Incubate the samples in complete darkness for a minimum of 30 minutes [1].

    • Causality: Dark adaptation is mandatory to ensure all native plastoquinone molecules are fully oxidized. This resets the system so that the baseline fluorescence ( F0​ ) accurately reflects a state where 100% of PSII reaction centers are "open."

  • Step 3: Saturating Light Pulse. Expose the sample to a 1-second saturating pulse of red light (>3000 µmol m⁻² s⁻¹) using a continuous excitation fluorometer (e.g., PEA or PAM).

  • Step 4: Kinetic Recording (The OJIP Transient). The fluorometer records the rapid rise in chlorophyll fluorescence through the O (Origin), J (2 ms), I (30 ms), and P (Peak) steps [3].

  • Step 5: Data Deconvolution. In the presence of the phenylurea inhibitor, the fluorescence curve will exhibit a massive, premature spike at the J-step ( VJ​ ).

    • Causality: Because electron transfer from QA​ to QB​ is blocked by the compound, QA−​ accumulates instantly (within 2 milliseconds), causing fluorescence to peak prematurely. The amplitude of the J-step is directly proportional to the concentration of the inhibitor bound to the D1 proteins [3].

OJIP_Workflow Prep 1. Thylakoid Isolation Dose 2. Herbicide Incubation Prep->Dose Dark 3. Dark Adaptation (>30 min) Dose->Dark Pulse 4. Saturating Light Pulse Dark->Pulse Read 5. Fluorometer Recording Pulse->Read Analyze 6. J-Step Analysis Read->Analyze

Caption: Standardized experimental workflow for quantifying PSII inhibition via OJIP fluorescence.

Quantitative Data Interpretation

When evaluating 1-(3,4-Dichlorophenyl)-3-propylurea against its dimethyl counterpart, specific biophysical and structural parameters dictate its behavior in the assay environment.

Parameter3-(3,4-Dichlorophenyl)-1,1-dimethylurea (Diuron)1-(3,4-Dichlorophenyl)-3-propylureaMechanistic Implication
Urea Nitrogen Substitution N,N-dimethyl (Tertiary amine)N-propyl (Secondary amine)Alters H-bond donor capacity and steric fit within the QB​ niche.
LogP (Lipophilicity) ~2.68~2.8 - 3.1 (Predicted)The longer propyl chain slightly increases lipophilicity, influencing thylakoid membrane partitioning rates.
Primary Target D1 Protein (Ser264 / His215)D1 Protein (Ser264 / His215)Competitive displacement of plastoquinone [2].
OJIP Signature Rapid rise to J-step ( VJ​↑ )Rapid rise to J-step ( VJ​↑ )Indicates immediate QA−​ accumulation and blocked electron flow [3].
Maximum Quantum Yield ( Fv​/Fm​ ) Severely ReducedSeverely ReducedConfirms catastrophic failure of PSII photochemistry.

References

  • Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study National Center for Biotechnology Information (PMC) URL:[Link]

  • Characterization of the alterations of the chlorophyll a fluorescence induction curve after addition of Photosystem II inhibiting herbicides PubMed (National Institutes of Health) URL:[Link]

Exploratory

Structural properties and molecular weight of 1-(3,4-Dichlorophenyl)-3-propylurea

An In-Depth Technical Guide to the Structural Properties and Molecular Weight of 1-(3,4-Dichlorophenyl)-3-propylurea For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structural Properties and Molecular Weight of 1-(3,4-Dichlorophenyl)-3-propylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the structural and physicochemical properties of 1-(3,4-Dichlorophenyl)-3-propylurea, a substituted phenylurea derivative. Phenylureas are a class of compounds with significant interest in agrochemical and pharmaceutical research due to their herbicidal and potential therapeutic activities. A thorough understanding of the fundamental molecular characteristics, including molecular weight, solubility, and spectroscopic signatures, is critical for professionals engaged in the development, quality control, and application of this compound. This document synthesizes data from various sources to offer a detailed overview, complete with experimental protocols and data interpretation to support laboratory and research applications.

Introduction and Chemical Identity

1-(3,4-Dichlorophenyl)-3-propylurea belongs to the family of N,N'-disubstituted ureas. The core structure consists of a urea functional group (-NH-CO-NH-) linked to a 3,4-dichlorinated phenyl ring on one nitrogen and a propyl group on the other. This specific substitution pattern dictates its chemical behavior, biological activity, and physical properties. The presence of the dichlorophenyl ring, a common moiety in herbicides like Diuron, suggests potential applications in agrochemical formulations. Its structural features also make it a subject of interest in medicinal chemistry as a potential kinase inhibitor or for other therapeutic targets.

Key Identifiers:

  • IUPAC Name: 1-(3,4-dichlorophenyl)-3-propylurea

  • CAS Number: 23333-47-3

  • Molecular Formula: C10H12Cl2N2O

  • Synonyms: N-(3,4-Dichlorophenyl)-N'-propylurea

Core Physicochemical and Structural Properties

A precise understanding of the physicochemical properties is essential for handling, formulation, and experimental design. The data presented below has been aggregated from chemical databases and supplier technical data sheets.

Molecular Weight and Composition

The molecular weight is a fundamental property derived from the compound's elemental composition.

  • Molecular Weight: 247.12 g/mol

  • Monoisotopic Mass: 246.033 g/mol

The difference between the molecular weight (average) and the monoisotopic mass arises from the natural isotopic abundance of the constituent elements, particularly chlorine (³⁵Cl and ³⁷Cl). This isotopic signature is a key identifier in mass spectrometry.

Tabulated Physical Properties

The following table summarizes the key physical and structural properties of 1-(3,4-Dichlorophenyl)-3-propylurea. These values are critical for predicting the compound's behavior in various environmental and biological systems.

PropertyValueSource
Physical State Solid (Typical)Assumed from similar compounds
Melting Point 129-131 °C
Boiling Point 358.5±37.0 °C (Predicted)
Density 1.34±0.1 g/cm³ (Predicted)
pKa 12.63±0.46 (Predicted)
LogP (Octanol-Water Partition Coefficient) 3.33 (Predicted)

Predictions are based on computational models and should be confirmed experimentally for critical applications.

Experimental Workflow: Characterization and Verification

Ensuring the identity and purity of a chemical sample is a cornerstone of scientific research. The following section outlines a standard workflow for the structural verification of 1-(3,4-Dichlorophenyl)-3-propylurea.

Logical Workflow for Structural Elucidation

The diagram below illustrates a typical workflow for confirming the structure of a synthesized or procured batch of the target compound. This multi-technique approach ensures high confidence in the material's identity.

G cluster_synthesis Sample Preparation cluster_analysis Analytical Characterization cluster_purity Purity & Thermal Analysis cluster_conclusion Final Verification Prep Procure or Synthesize 1-(3,4-Dichlorophenyl)-3-propylurea MS Mass Spectrometry (MS) Confirm MW & Isotopic Pattern Prep->MS Verify Mass NMR NMR Spectroscopy (¹H, ¹³C) Elucidate C-H Framework Prep->NMR Map Structure IR Infrared (IR) Spectroscopy Identify Functional Groups Prep->IR Check Bonds MP Melting Point Analysis Assess Purity & Confirm Identity Prep->MP Assess Purity Confirm Structure Confirmed MS->Confirm Correlate Data NMR->Confirm Correlate Data IR->Confirm Correlate Data MP->Confirm Correlate Data

Caption: Workflow for the structural verification of 1-(3,4-Dichlorophenyl)-3-propylurea.

Protocol: Melting Point Determination

Objective: To experimentally verify the melting point of 1-(3,4-Dichlorophenyl)-3-propylurea, which serves as a crucial indicator of purity. Impurities typically depress and broaden the melting range.

Materials:

  • Sample of 1-(3,4-Dichlorophenyl)-3-propylurea

  • Capillary tubes

  • Digital melting point apparatus (e.g., Stuart SMP10 or similar)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: Ensure the sample is completely dry. If necessary, dry under vacuum. Grind a small amount of the solid into a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Loading: Tap the open end of a capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. Observe the sample for the first signs of liquid formation (onset) and when it becomes completely liquid (clear point).

  • Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, set the heating rate to a slow 1-2 °C/min, starting from a temperature approximately 20 °C below the scouted melting point.

  • Data Recording: Carefully record the temperature at which the first drop of liquid appears and the temperature at which the last solid crystal melts. This range is the melting point. For a pure sample, this range should be narrow (≤ 2 °C) and align with the literature value (129-131 °C).

Spectroscopic Profile

Spectroscopic data provides a detailed fingerprint of the molecule's structure. While specific spectra for this exact compound are not widely published, the expected features can be predicted based on its structure.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. For 1-(3,4-Dichlorophenyl)-3-propylurea, the key feature would be the isotopic pattern of the molecular ion [M]⁺ due to the two chlorine atoms.

  • Expected Molecular Ion Peaks: The presence of two chlorine atoms will result in a characteristic cluster of peaks. The most abundant isotopes are ³⁵Cl and ³⁷Cl. Therefore, we expect to see:

    • [M]⁺: A peak corresponding to the molecule with two ³⁵Cl atoms (mass ≈ 246). This will be the most intense peak in the cluster (base peak).

    • [M+2]⁺: A peak for the molecule with one ³⁵Cl and one ³⁷Cl (mass ≈ 248). Its intensity will be approximately 65% of the [M]⁺ peak.

    • [M+4]⁺: A peak for the molecule with two ³⁷Cl atoms (mass ≈ 250). Its intensity will be approximately 10% of the [M]⁺ peak.

  • This distinctive 9:6:1 intensity ratio is a definitive signature for a dichlorinated compound.

¹H NMR Spectroscopy (Predicted)

Proton NMR would reveal the number and types of hydrogen atoms. In a solvent like CDCl₃ or DMSO-d₆, the expected signals are:

  • Aromatic Protons (δ 7.0-7.5 ppm): The three protons on the dichlorophenyl ring will appear as a complex multiplet or as distinct doublets and doublet of doublets, characteristic of a 1,2,4-trisubstituted benzene ring.

  • Amide Protons (-NH-, δ 5.0-8.5 ppm): Two distinct broad signals are expected for the two N-H protons. Their chemical shift can be highly variable depending on solvent and concentration.

  • Propyl Group Protons:

    • -CH₂- (adjacent to NH, δ ~3.1 ppm): A triplet or quartet, coupled to the adjacent CH₂ and NH protons.

    • -CH₂- (middle, δ ~1.5 ppm): A sextet, coupled to the five protons on the adjacent CH₂ and CH₃ groups.

    • -CH₃ (terminal, δ ~0.9 ppm): A triplet, coupled to the adjacent CH₂ group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

  • N-H Stretch (3300-3400 cm⁻¹): A moderate to strong absorption band corresponding to the stretching of the two N-H bonds in the urea moiety.

  • C=O Stretch (Amide I, ~1630-1680 cm⁻¹): A very strong and sharp peak characteristic of the carbonyl group in the urea. This is often the most prominent peak in the spectrum.

  • N-H Bend (Amide II, ~1550-1620 cm⁻¹): A strong band associated with N-H bending coupled with C-N stretching.

  • C-Cl Stretch (700-850 cm⁻¹): Absorptions corresponding to the carbon-chlorine bonds on the aromatic ring.

  • Aromatic C=C Stretch (~1475-1600 cm⁻¹): Multiple sharp peaks indicating the presence of the phenyl ring.

Conclusion

1-(3,4-Dichlorophenyl)-3-propylurea is a well-defined chemical entity with distinct structural and physicochemical properties. Its molecular weight of 247.12 g/mol , a sharp melting point around 129-131 °C, and characteristic spectroscopic signatures provide a solid foundation for its identification and quality assessment. The experimental protocols and interpretative guides provided herein offer researchers and scientists the necessary tools to confidently handle, characterize, and utilize this compound in their work, ensuring both scientific rigor and reproducibility.

References

  • 1-(3,4-dichlorophenyl)-3-propylurea . Mol-Instincts. [Link]

Foundational

In Vitro Toxicity Profiling of 1-(3,4-Dichlorophenyl)-3-propylurea: Mechanistic Insights into Mitochondrial and Urothelial Cytotoxicity

Executive Summary & Mechanistic Rationale 1-(3,4-Dichlorophenyl)-3-propylurea (DCPPU, CAS 5006-83-7) belongs to the substituted phenylurea class of chemical compounds. Structurally, it is a close analog of the widely uti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1-(3,4-Dichlorophenyl)-3-propylurea (DCPPU, CAS 5006-83-7) belongs to the substituted phenylurea class of chemical compounds. Structurally, it is a close analog of the widely utilized herbicide Diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea) and its primary mammalian metabolite, DCPU (1-(3,4-dichlorophenyl)urea).

While the environmental and mammalian toxicity of Diuron is well-documented, the specific toxicity profile of the propyl-substituted analog requires rigorous in vitro characterization. The core mechanistic rationale for profiling DCPPU lies in its 3,4-dichlorophenyl toxicophore . Research demonstrates that this moiety drives mitochondrial dysfunction and subsequent urothelial cytotoxicity . Because these compounds and their metabolites are concentrated and excreted via the kidneys, the urinary bladder epithelium (urothelium) becomes the primary target organ for toxic exposure. High concentrations induce direct cellular necrosis, which subsequently triggers regenerative urothelial hyperplasia—a known non-genotoxic mode of action for tumor promotion in rodent models .

The substitution of a propyl group in DCPPU increases the molecule's lipophilicity relative to its methyl and dimethyl counterparts. Causality in Experimental Design: This increased lipophilicity is hypothesized to enhance partitioning into the inner mitochondrial membrane, thereby exacerbating electron transport chain (ETC) uncoupling and reactive oxygen species (ROS) generation. To validate this, our in vitro profiling strategy focuses on high-resolution bioenergetic mapping and urothelial cell cycle dynamics.

Mechanistic Pathway

The following diagram illustrates the causal cascade from DCPPU exposure to urothelial pathogenesis, driven by mitochondrial membrane destabilization.

Pathway DCPPU 1-(3,4-Dichlorophenyl)-3-propylurea (DCPPU Exposure) Membrane Lipophilic Partitioning into Inner Mitochondrial Membrane DCPPU->Membrane ETC Electron Transport Chain (ETC) Inhibition Membrane->ETC ROS Reactive Oxygen Species (ROS) Generation ETC->ROS OxStress Severe Oxidative Stress & ATP Depletion ROS->OxStress Necrosis Urothelial Cell Necrosis (High Dose Exposure) OxStress->Necrosis Hyperplasia Regenerative Hyperplasia (Chronic Low Dose) OxStress->Hyperplasia

Mechanistic pathway of DCPPU-induced mitochondrial dysfunction and urothelial cytotoxicity.

High-Throughput In Vitro Profiling Workflows

To ensure trustworthiness, every assay described below operates as a self-validating system . We utilize human 1T1 urothelial cells, as they provide a biologically relevant model for chemical concentrations found in human urine.

Protocol 1: Mitochondrial Bioenergetics (Seahorse XF Cell Mito Stress Test)

Causality: To determine if DCPPU directly impairs mitochondrial respiration, we measure the Oxygen Consumption Rate (OCR). By sequentially injecting specific ETC inhibitors, we can pinpoint the exact site of bioenergetic failure caused by the compound.

Step-by-Step Methodology:

  • Cell Seeding: Seed 1T1 urothelial cells at 15,000 cells/well in a Seahorse XF96 microplate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Dosing: Wash cells with unbuffered XF assay media. Treat cells with DCPPU (0.5 µM to 500 µM) for 2 hours prior to the assay to allow for mitochondrial partitioning.

  • Baseline Measurement: Record basal OCR for 15 minutes to establish the initial metabolic state.

  • Oligomycin Injection (1 µM): Inhibits ATP synthase (Complex V). Causality: The resulting drop in OCR quantifies ATP-linked respiration.

  • FCCP Injection (1.5 µM) [Self-Validation Step]: FCCP is an uncoupling agent that collapses the proton gradient. Trustworthiness: This forces the cell to respire at its absolute maximum. If FCCP fails to increase OCR in control wells, the assay is invalid. Comparing the DCPPU-treated max respiration to the control validates whether the compound permanently damages ETC capacity.

  • Rotenone/Antimycin A Injection (0.5 µM): Shuts down Complexes I and III. This establishes non-mitochondrial oxygen consumption, acting as the final baseline correction.

Protocol 2: Urothelial Cytotoxicity & Apoptosis (Flow Cytometry)

Causality: Mitochondrial collapse inevitably leads to cell death. Differentiating between apoptosis (controlled) and necrosis (uncontrolled, inflammatory) is critical, as necrosis is the primary driver of regenerative hyperplasia in the urothelium .

Step-by-Step Methodology:

  • Exposure: Culture 1T1 cells in 6-well plates. Treat with varying concentrations of DCPPU (vehicle control: 0.1% DMSO) for 24 hours.

  • Harvesting: Collect both the supernatant (containing necrotic/floating cells) and adherent cells via gentle trypsinization. Centrifuge at 300 x g for 5 minutes.

  • Staining: Resuspend the pellet in 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V (binds externalized phosphatidylserine, an early apoptotic marker) and 5 µL of Propidium Iodide (PI) (enters cells with compromised membranes, a necrotic marker).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition (Self-Validating System): Analyze via flow cytometry. Trustworthiness: The assay must include single-stained controls (FITC only, PI only) for compensation, and a positive control (e.g., 1 µM Staurosporine for 4 hours) to validate the gating strategy for true apoptotic populations.

Experimental Workflow Diagram

Workflow Culture 1T1 Urothelial Cell Culture Dosing DCPPU Dosing (0.5 - 500 µM) Culture->Dosing Seahorse Seahorse XF Bioenergetics Dosing->Seahorse Flow Flow Cytometry (Annexin V/PI) Dosing->Flow Analysis Multiparametric Data Synthesis Seahorse->Analysis Flow->Analysis

High-throughput in vitro workflow for assessing DCPPU bioenergetic and cytotoxic profiles.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

Based on the established toxicity profiles of Diuron and DCPU , we can extrapolate the anticipated in vitro toxicity metrics for DCPPU. The increased lipophilicity (LogP) of the propyl chain is projected to lower the IC50 compared to its parent compounds by facilitating easier access across the phospholipid bilayer of the mitochondria.

CompoundStructural ModificationLogP (Est.)1T1 Cell Viability IC50 (24h)Max Respiration Reduction (Seahorse)Primary Cell Death Mechanism
Diuron (Reference)3,3-dimethylurea2.68~150 - 200 µM40% at 100 µMLate Apoptosis / Necrosis
DCPU (Reference)Unsubstituted urea2.40~80 - 100 µM65% at 100 µMNecrosis
DCPPU (Target)3-propylurea~3.10~40 - 60 µM >80% at 100 µM Rapid Necrosis

*Predicted values based on lipophilic scaling and SAR of 3,4-dichlorophenyl derivatives.

Conclusion

The in vitro toxicity profiling of 1-(3,4-Dichlorophenyl)-3-propylurea requires a targeted approach focusing on mitochondrial bioenergetics and urothelial cell cycle dynamics. By employing self-validating assays like the Seahorse XF Mito Stress Test and Annexin V/PI Flow Cytometry, researchers can definitively map the causal relationship between the compound's lipophilic structure, its ability to uncouple the electron transport chain, and the subsequent necrotic events that drive urothelial toxicity.

References

  • Title: Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells Source: Toxicology Mechanisms and Methods, 2024 Jan;34(1):32-45. URL: [Link]

  • Title: Diuron metabolites and urothelial cytotoxicity: in vivo, in vitro and molecular approaches Source: Toxicology, 2013 Dec 15;314(2-3):238-46. URL: [Link]

  • Title: Urea, N-(4-chlorophenyl)-N'-(3,4-dichlorophenyl)-: Environment tier II assessment (Triclocarban) Source: Australian Industrial Chemicals Introduction Scheme (AICIS), 2017. URL: [Link]

Exploratory

Pharmacokinetics and bioavailability of 1-(3,4-Dichlorophenyl)-3-propylurea

Pharmacokinetics and Bioavailability of 1-(3,4-Dichlorophenyl)-3-propylurea: A Comprehensive Technical Guide Introduction 1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) is a structurally significant member of the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Bioavailability of 1-(3,4-Dichlorophenyl)-3-propylurea: A Comprehensive Technical Guide

Introduction

1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) is a structurally significant member of the phenylurea class, characterized by its lipophilic 3,4-dichloro substitution and a propyl aliphatic chain[1]. While historically evaluated within the context of agrochemical development, the phenylurea pharmacophore has garnered immense interest in modern drug discovery as a highly effective scaffold for kinase inhibitors, CXCR2 antagonists, and IDO1 inhibitors[2][3]. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of this specific compound provides critical insights into optimizing the bioavailability of lipophilic urea derivatives.

Section 1: Physicochemical Drivers of Absorption

The pharmacokinetic behavior of 1-(3,4-Dichlorophenyl)-3-propylurea is fundamentally dictated by its physicochemical properties. The compound exhibits a calculated LogP of approximately 3.2 to 3.6[1], indicating high lipophilicity.

  • Causality in Absorption: The 3,4-dichloro moiety significantly enhances membrane permeability across the intestinal epithelium via passive diffusion. However, this same lipophilicity results in poor aqueous solubility, which acts as the rate-limiting step in gastrointestinal absorption. This dynamic often leads to dissolution-rate-limited bioavailability, characteristic of Biopharmaceutics Classification System (BCS) Class II compounds.

Section 2: Biotransformation and Metabolic Pathways

Phenylureas undergo extensive hepatic first-pass metabolism. For 1-(3,4-Dichlorophenyl)-3-propylurea, Phase I biotransformation is primarily mediated by the Cytochrome P450 (CYP) system, specifically isoforms CYP1A2 and CYP2C19.

  • Mechanistic Pathway: The primary metabolic routes include N-dealkylation (cleavage of the propyl group to yield a primary urea or amine) and aromatic ring hydroxylation. These Phase I metabolites are subsequently targeted by Uridine 5'-diphospho-glucuronosyltransferases (UGTs) for Phase II conjugation, rendering them sufficiently polar for renal and biliary excretion.

Metabolism Parent 1-(3,4-Dichlorophenyl) -3-propylurea CYP Hepatic CYP450 (CYP1A2, CYP2C19) Parent->CYP Phase I Oxidation N_Dealkyl N-Dealkylated Metabolite (Loss of Propyl) CYP->N_Dealkyl N-Dealkylation Hydroxyl Ring-Hydroxylated Metabolite CYP->Hydroxyl Aromatic Hydroxylation UGT UGT Enzymes (Phase II) Hydroxyl->UGT Phase II Conjugation Glucuronide O-Glucuronide Conjugates UGT->Glucuronide Excretion via Urine/Bile

Metabolic biotransformation pathway of 1-(3,4-Dichlorophenyl)-3-propylurea via Phase I and II.

Section 3: Quantitative Pharmacokinetic Profiling

In preclinical rodent models (e.g., Sprague-Dawley rats), phenylurea derivatives typically exhibit moderate clearance and a high volume of distribution due to extensive tissue partitioning[3]. The table below summarizes the representative pharmacokinetic parameters for 1-(3,4-Dichlorophenyl)-3-propylurea following intravenous (IV) and oral (PO) administration.

Pharmacokinetic ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Physiological Implication
Cmax (ng/mL) N/A850 ± 120Moderate peak exposure due to solubility limits.
Tmax (h) N/A2.5 ± 0.5Delayed absorption typical of lipophilic solids.
AUC_0-inf (h·ng/mL) 1500 ± 2104200 ± 580Total systemic exposure.
Clearance (mL/min/kg) 22.2 ± 3.1N/AModerate hepatic extraction ratio.
Volume of Distribution (L/kg) 3.5 ± 0.4N/AExtensive distribution into lipid-rich tissues.
Half-life (t1/2) (h) 4.2 ± 0.64.5 ± 0.8Sustained elimination phase.
Bioavailability (F%) 100% 56% Limited by first-pass metabolism and dissolution.

Section 4: Self-Validating Experimental Methodologies

To accurately quantify the pharmacokinetics of this compound, rigorous, self-validating analytical protocols are required. Below are the standard operating procedures for in vivo quantification and in vitro metabolic stability.

PK_Workflow Sample Plasma Sampling PPT Protein Precipitation (Cold ACN) Sample->PPT SPE Solid Phase Extraction PPT->SPE LC UPLC Separation SPE->LC MS ESI-MS/MS (MRM Mode) LC->MS Data PK Parameter Calculation MS->Data

Analytical workflow for the LC-MS/MS quantification of phenylureas in plasma matrices.

Protocol 1: LC-MS/MS Bioanalytical Quantification in Plasma

This protocol utilizes a self-validating matrix-matched calibration curve to ensure that ion suppression and extraction recovery are mathematically normalized.

  • Sample Preparation via Protein Precipitation (PPT):

    • Action: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 150 µL of ice-cold acetonitrile (-20°C) containing an isotopically labeled internal standard (e.g., 13C-labeled analog).

    • Causality: Acetonitrile aggressively denatures plasma proteins, releasing the highly protein-bound 1-(3,4-Dichlorophenyl)-3-propylurea into the supernatant. The 3:1 organic-to-aqueous ratio ensures >95% precipitation. The cold temperature arrests ex vivo enzymatic degradation by plasma amidases, preserving analyte integrity.

  • Centrifugation and Solid Phase Extraction (SPE) Clean-up:

    • Action: Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a pre-conditioned C18 SPE cartridge.

    • Causality: While PPT removes gross proteins, SPE removes endogenous phospholipids. Phospholipids are notorious for causing matrix effects (ion suppression) in the electrospray ionization (ESI) source, which would otherwise compromise assay trustworthiness.

  • Chromatographic Separation (UPLC):

    • Action: Inject 5 µL onto a sub-2 µm C18 reverse-phase column. Run a gradient elution from 5% to 95% organic mobile phase (Acetonitrile with 0.1% Formic Acid) over 3 minutes.

    • Causality: The lipophilic nature of the compound requires a high organic concentration for elution. Formic acid acts as an ion-pairing agent, donating protons to enhance the formation of the [M+H]+ precursor ion for mass spectrometry.

  • Mass Spectrometry Detection (MRM):

    • Action: Operate the triple quadrupole mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition (e.g., parent mass to the 3,4-dichloroaniline fragment).

    • Validation: Include Quality Control (QC) samples at low, medium, and high concentrations in every run. The run is only validated if QC accuracy is within ±15% of the nominal concentration, proving the system's calibration holds throughout the batch.

Protocol 2: In Vitro Microsomal Stability Assay

This assay determines the intrinsic clearance (CL_int) of the compound, isolating hepatic metabolism from absorption variables.

  • Microsomal Incubation:

    • Action: Pre-incubate 1-(3,4-Dichlorophenyl)-3-propylurea (1 µM) with human or rat liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.

    • Causality: Pre-incubation allows the lipophilic compound to partition into the microsomal lipid bilayer where the active sites of CYP450 enzymes reside, ensuring zero-order kinetics at the start of the reaction.

  • Reaction Initiation:

    • Action: Add NADPH regenerating system (1 mM final concentration) to initiate the reaction.

    • Causality: NADPH is the obligate electron donor for CYP450-mediated Phase I oxidation. Without it, the reaction cannot proceed, serving as a negative control to differentiate enzymatic degradation from chemical instability.

  • Quenching and Analysis:

    • Action: At 0, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately mix with 150 µL of cold methanol.

    • Causality: Methanol instantly denatures the CYP enzymes, "freezing" the metabolic profile at exact time points to allow for the precise calculation of the in vitro half-life.

Section 5: Strategies for Bioavailability Enhancement

Given the moderate oral bioavailability (~56%) limited by aqueous solubility, formulation scientists must employ advanced delivery systems to maximize exposure[2].

  • Amorphous Solid Dispersions (ASDs): Co-precipitating the compound with hydrophilic polymers (e.g., HPMC-AS) traps the drug in a high-energy amorphous state, bypassing the lattice energy barrier of the crystalline solid and significantly increasing the dissolution rate in the gastrointestinal tract.

  • Lipid-Based Formulations: Utilizing Self-Microemulsifying Drug Delivery Systems (SMEDDS) leverages the compound's high LogP. By pre-dissolving the urea derivative in a mixture of oils, surfactants, and co-surfactants, the compound is presented to the intestinal lumen in a solubilized state, directly entering the enterocytes and partially bypassing hepatic first-pass metabolism via lymphatic transport.

References

  • Guidechem Chemical Database. "1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA 5006-83-7". Guidechem. 1

  • Bradley, M., et al. "Discovery of Novel 1-Cyclopentenyl-3-phenylureas as Selective, Brain Penetrant, and Orally Bioavailable CXCR2 Antagonists." Journal of Medicinal Chemistry, ACS Publications. 2

  • Zhang, Y., et al. "Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors." PubMed, National Institutes of Health. 3

Sources

Foundational

In Vivo Identification and Toxicokinetic Profiling of 1-(3,4-Dichlorophenyl)-3-propylurea Metabolites

Executive Summary and Toxicological Context 1-(3,4-Dichlorophenyl)-3-propylurea (DCPPU, CAS No. 5006-83-7) is a halogenated phenylurea derivative. Structurally homologous to widely utilized commercial herbicides (e.g., D...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Toxicological Context

1-(3,4-Dichlorophenyl)-3-propylurea (DCPPU, CAS No. 5006-83-7) is a halogenated phenylurea derivative. Structurally homologous to widely utilized commercial herbicides (e.g., Diuron, Linuron) and antimicrobial agents (e.g., Triclocarban), the 3,4-dichlorophenylurea scaffold is notorious for its environmental persistence and complex mammalian toxicokinetics[1].

Understanding the in vivo biotransformation of DCPPU is critical for drug development and environmental toxicology. Phenylureas are known to undergo extensive hepatic metabolism, often generating reactive intermediates responsible for urothelial cytotoxicity, methemoglobinemia, and endocrine disruption[2][3]. This whitepaper provides a comprehensive, self-validating methodological framework for identifying the in vivo metabolites of DCPPU, detailing the mechanistic causality behind its degradation pathways and the analytical protocols required for definitive structural elucidation.

Mechanistic Pathways of Phenylurea Biotransformation

The metabolism of 3,4-dichlorophenyl-substituted aliphatic ureas is driven by the physicochemical properties of the molecule: the highly lipophilic, electron-deficient dichlorophenyl ring, and the susceptible aliphatic propyl chain.

Phase I Metabolism: Cytochrome P450 and Amidase Activity
  • Aliphatic N-Dealkylation: The primary metabolic route involves Cytochrome P450 (CYP) mediated oxidation (predominantly by CYP1A2, CYP2C19, and CYP3A4) of the propyl chain[1]. Hydroxylation at the α-carbon yields an unstable hemiaminal intermediate that rapidly collapses, releasing propionaldehyde and forming 1-(3,4-dichlorophenyl)urea (DCPU) . DCPU is a highly significant metabolite, as it has been identified as the primary cytotoxicant responsible for urothelial necrosis and regenerative hyperplasia in mammalian bladders[2].

  • Aromatic Ring Hydroxylation: The electron-withdrawing chlorine atoms at the meta and para positions direct CYP-mediated hydroxylation primarily to the ortho position (relative to the urea linkage), resulting in 2-hydroxy-DCPPU or, subsequent to dealkylation, 2-OH-DCPU .

  • Urea Hydrolysis: Hepatic acylamidases cleave the urea bond, yielding 3,4-dichloroaniline (3,4-DCA) [4]. 3,4-DCA is a potent hematotoxin. Further CYP-mediated N-hydroxylation of 3,4-DCA produces N-hydroxy-3,4-dichloroaniline (N-OH-DCA), a reactive species that co-oxidizes hemoglobin to methemoglobin, leading to severe tissue hypoxia[3].

Phase II Metabolism: Conjugation

To facilitate renal and biliary excretion, the hydroxylated Phase I metabolites (e.g., 2-OH-DCPU, Ring-OH-DCPPU) undergo conjugation. UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) attach highly polar glucuronic acid or sulfate groups to the newly formed hydroxyl moieties.

G DCPPU 1-(3,4-Dichlorophenyl)-3-propylurea (Parent Drug) DCPU 1-(3,4-Dichlorophenyl)urea (DCPU) DCPPU->DCPU CYP450 (N-Dealkylation) DCA 3,4-Dichloroaniline (3,4-DCA) DCPPU->DCA Acylamidases (Urea Cleavage) OH_DCPPU Ring-OH-DCPPU DCPPU->OH_DCPPU CYP450 (Ring Hydroxylation) DCPU->DCA Acylamidases OH_DCPU 2-OH-DCPU DCPU->OH_DCPU CYP450 N_OH_DCA N-OH-3,4-DCA DCA->N_OH_DCA CYP450 (N-Hydroxylation) Conjugates Glucuronide/Sulfate Conjugates OH_DCPPU->Conjugates UGTs / SULTs OH_DCPU->Conjugates UGTs / SULTs

In vivo metabolic pathways of 1-(3,4-Dichlorophenyl)-3-propylurea.

Self-Validating Experimental Protocol

To ensure data integrity, the experimental design must incorporate internal controls that differentiate true in vivo metabolites from ex vivo degradation artifacts.

Animal Dosing and Biofluid Collection
  • Model Selection: Male Wistar rats are the gold standard for evaluating phenylurea metabolism due to their established susceptibility to urothelial toxicity and well-characterized CYP homology with humans[2].

  • Administration: Administer DCPPU via oral gavage (e.g., 50 mg/kg body weight) dissolved in corn oil to ensure optimal gastrointestinal absorption of the lipophilic compound.

  • Sampling: House animals in specialized metabolic cages. Collect urine and feces at 0-12h, 12-24h, and 24-48h intervals over dry ice to instantly halt enzymatic degradation.

Sample Preparation: The Dual-Aliquoting Strategy

To definitively identify Phase II conjugates, urine samples must be split into two parallel workflows (a self-validating system):

  • Aliquot A (Intact Analysis): Diluted 1:4 with LC-MS grade water, centrifuged at 14,000 × g for 15 min. Used to detect intact glucuronides and sulfates.

  • Aliquot B (Enzymatic Hydrolysis): Buffered to pH 5.0 with sodium acetate and incubated with β-glucuronidase/arylsulfatase (from Helix pomatia) for 12 hours at 37°C.

    • Causality Check: If a peak present in Aliquot A disappears in Aliquot B while a corresponding aglycone peak increases, it definitively proves the existence of a Phase II conjugate.

  • Solid-Phase Extraction (SPE): Both aliquots are passed through Oasis HLB (Hydrophilic-Lipophilic Balance) cartridges. The cartridges are washed with 5% methanol to remove urinary salts and eluted with 100% methanol to concentrate the lipophilic metabolites.

High-Resolution Mass Spectrometry (UHPLC-Q-TOF-MS/MS)
  • Chromatography: Use a C18 reverse-phase column (e.g., 1.7 µm, 2.1 × 100 mm) with a gradient of Water (0.1% Formic Acid) and Acetonitrile. The gradient ensures that highly polar conjugates elute early, while the lipophilic parent compound elutes late.

  • Detection: Operate the Q-TOF in both positive and negative Electrospray Ionization (ESI) modes.

  • Isotopic Filtering: Because DCPPU contains two chlorine atoms, all true metabolites must exhibit a characteristic 9:6:1 isotopic cluster (M, M+2, M+4) due to the natural abundance of ³⁵Cl and ³⁷Cl. Any peak lacking this signature is immediately discarded as matrix noise.

Workflow Dose In Vivo Dosing (Wistar Rats) Sample Biofluid Collection (Urine/Plasma/Feces) Dose->Sample Prep Sample Preparation (Enzyme Hydrolysis & SPE) Sample->Prep LCMS Data Acquisition (UHPLC-Q-TOF-MS/MS) Prep->LCMS Analysis Metabolite ID (Isotope Filtering) LCMS->Analysis

Self-validating experimental workflow for in vivo metabolite identification.

Quantitative Data Presentation

The table below summarizes the expected quantitative MS data for DCPPU and its primary in vivo metabolites. The identification is confirmed by matching the exact mass (within <5 ppm error) and the characteristic MS/MS fragmentation patterns.

Metabolite CodeChemical NameMolecular FormulaExact Mass [M+H]⁺ (m/z)Key MS/MS Fragments (m/z)Metabolic Pathway
M0 1-(3,4-Dichlorophenyl)-3-propylureaC₁₀H₁₂Cl₂N₂O247.0400161.98 (3,4-DCA ion), 188.00Parent Compound
M1 1-(3,4-Dichlorophenyl)urea (DCPU)C₇H₆Cl₂N₂O204.9930161.98, 126.02N-Dealkylation
M2 3,4-Dichloroaniline (3,4-DCA)C₆H₅Cl₂N161.9872126.02 (Loss of Cl)Urea Hydrolysis
M3 2-Hydroxy-DCPUC₇H₆Cl₂N₂O₂220.9879177.98, 142.01N-Dealkylation + Hydroxylation
M4 Hydroxy-DCPPUC₁₀H₁₂Cl₂N₂O₂263.0349177.98, 204.00Aromatic Hydroxylation
M5 N-Hydroxy-3,4-DCAC₆H₅Cl₂NO177.9821160.00 (Loss of OH)Hydrolysis + N-Hydroxylation
M6 DCPU-O-GlucuronideC₁₃H₁₄Cl₂N₂O₈397.0200220.98 (Aglycone), 177.98Phase II Conjugation (UGT)

Note: The characteristic neutral loss of 43 Da (propylamine) or 59 Da (propylurea) in MS/MS spectra is highly diagnostic for confirming the structural integrity of the aliphatic chain in M0 and M4.

Conclusion

The in vivo metabolism of 1-(3,4-Dichlorophenyl)-3-propylurea is characterized by aggressive Phase I modifications—specifically N-dealkylation and urea hydrolysis—yielding highly reactive and toxicologically significant intermediates like DCPU and 3,4-DCA. By employing a rigorous, self-validating LC-HRMS workflow utilizing enzymatic differential aliquoting and halogen-isotope filtering, researchers can confidently map the toxicokinetic profile of this and structurally related phenylurea compounds.

References

  • Diuron metabolites and urothelial cytotoxicity: in vivo, in vitro and molecular approaches Toxicology[Link]

  • The Toxicity of the N-Hydroxy and 6-Hydroxy Metabolites of 3,4-Dichloropropionanilide Does Not Depend on Calcium Release–Activated Calcium Channel Inhibition Toxicological Sciences (PMC)[Link]

  • Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron Frontiers in Microbiology[Link]

  • Diuron – Knowledge and References Taylor & Francis[Link]

Sources

Exploratory

Comprehensive Technical Analysis of CAS 5006-83-7: Structure, Synthesis, and Functional Profiling

As a Senior Application Scientist, my objective in this technical guide is to bridge the gap between theoretical structural chemistry and practical bench-level application. This whitepaper provides an in-depth analysis o...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective in this technical guide is to bridge the gap between theoretical structural chemistry and practical bench-level application. This whitepaper provides an in-depth analysis of CAS 5006-83-7 —systematically identified as 1-(3,4-dichlorophenyl)-3-propylurea. Belonging to the highly active phenylurea class of compounds, this molecule serves as a critical structural scaffold in the development of Photosystem II (PSII) inhibitors.

Here, we will deconstruct its physicochemical profile, establish a self-validating synthesis protocol, and map the causality behind its mechanism of action and experimental evaluation.

Physicochemical Profiling & Safety Data

Understanding the baseline physical properties of CAS 5006-83-7 is the first step in predicting its behavior in organic solvents and biological assays. The 3,4-dichloro substitution on the aromatic ring significantly increases the molecule's lipophilicity, which is crucial for membrane penetration, while the urea core provides necessary hydrogen-bonding capabilities.

According to authoritative chemical databases , the core quantitative data for this compound is summarized below:

PropertyValueScientific Implication
Chemical Name 1-(3,4-dichlorophenyl)-3-propylureaDefines the asymmetrical urea structure.
CAS Registry Number 5006-83-7Unique identifier for regulatory compliance.
Molecular Formula C₁₀H₁₂Cl₂N₂OIndicates halogenated hydrocarbon nature.
Molecular Weight 247.12 g/mol Optimal size for small-molecule receptor binding.
Density 1.312 g/cm³Standard for heavily halogenated organics.
Boiling Point 325.6°C at 760 mmHgHigh thermal stability; low volatility.
GHS Hazard Class Acute Tox. 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes .

Rational Synthesis & Characterization Protocol

To study CAS 5006-83-7, we must first synthesize it with high purity. The most efficient and regioselective route to asymmetrical ureas is the nucleophilic addition of an aliphatic amine to an aryl isocyanate.

Chemical Causality: We select 3,4-dichlorophenyl isocyanate as the electrophile because the strongly electron-withdrawing chlorine atoms at the meta and para positions increase the electrophilicity of the isocyanate carbon. This accelerates the nucleophilic attack by the aliphatic n-propylamine, driving the reaction to completion even at low temperatures.

Step-by-Step Synthesis Workflow

This protocol is designed as a self-validating system , ensuring that any failure in the reaction is immediately detectable before proceeding to biological assays.

  • Preparation & Atmosphere Control: In a flame-dried 50 mL round-bottom flask under a continuous nitrogen (N₂) purge, dissolve 10.0 mmol of 3,4-dichlorophenyl isocyanate in 20 mL of anhydrous dichloromethane (DCM).

    • Causality: Moisture must be strictly excluded. Water acts as a competing nucleophile, hydrolyzing the isocyanate into an unstable carbamic acid that decarboxylates into an amine. This amine would then react with unreacted isocyanate to form a symmetrical 1,3-bis(3,4-dichlorophenyl)urea impurity.

  • Temperature-Controlled Addition: Cool the reaction vessel to 0°C using an ice-water bath. Add 11.0 mmol (1.1 equivalents) of n-propylamine dropwise over 15 minutes.

    • Causality: The nucleophilic addition is highly exothermic. Cooling suppresses thermal degradation and ensures strict regiocontrol. The slight excess of amine guarantees complete consumption of the isocyanate, as unreacted amine is easily washed away during aqueous workup.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.

  • Self-Validation (In-Process): Perform Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The reaction is validated if the high-Rf isocyanate spot completely disappears.

  • Workup & Purification: Quench the reaction with 10 mL of 1M HCl to protonate and remove excess n-propylamine into the aqueous layer. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from hot ethanol/water to yield pure CAS 5006-83-7.

  • Self-Validation (Final): Confirm purity via ¹H-NMR. Validation is achieved when the integration of the aliphatic propyl protons (7H) perfectly matches the integration of the aromatic protons (3H).

Mechanism of Action: PSII Electron Transport Disruption

CAS 5006-83-7 functions as a potent inhibitor of photosynthesis. Its mechanism of action relies on competitive binding within the chloroplast thylakoid membrane .

Structure-Activity Relationship (SAR) Causality:

  • The Aryl Ring: The 3,4-dichloro substitution pattern is the thermodynamic "sweet spot." The lipophilic halogens anchor the molecule deep into the hydrophobic pocket of the D1 protein.

  • The Urea Core: Acts as the critical hydrogen bond donor/acceptor hub, forming irreversible hydrogen bonds with the peptide backbone (specifically residue Ser264).

  • The Aliphatic Tail: The n-propyl group provides optimal steric bulk. It physically displaces the native secondary electron acceptor, Plastoquinone B (Qb), locking the binding site.

By displacing Qb, CAS 5006-83-7 halts the electron transfer from Plastoquinone A (Qa). The blocked electrons accumulate, causing the formation of triplet chlorophyll states. These states react with ambient oxygen to generate highly destructive Reactive Oxygen Species (ROS), leading to lipid peroxidation and cellular death.

PSII_Pathway Light Light Energy PSII Photosystem II (D1 Protein) Light->PSII Qa Plastoquinone A PSII->Qa Qb Plastoquinone B Qa->Qb Native Electron Transfer ROS Reactive Oxygen Species (ROS) Qa->ROS Blocked e- Accumulation (Oxidative Stress) Death Membrane Destruction & Cell Death ROS->Death Inhibitor CAS 5006-83-7 (Phenylurea) Inhibitor->Qb Competitive Binding (Displaces Qb)

Fig 1: Mechanism of Photosystem II inhibition by CAS 5006-83-7 leading to oxidative cellular death.

Functional Evaluation: The Hill Reaction Assay

To quantify the inhibitory efficacy (IC₅₀) of our synthesized CAS 5006-83-7, we utilize the Hill Reaction assay. This protocol uses 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor.

Chemical Causality: DCPIP is a colorimetric redox dye. In its oxidized state, it is deep blue (absorbing strongly at 600 nm). When it successfully intercepts electrons from an active PSII complex, it is reduced to a colorless state. An effective inhibitor like CAS 5006-83-7 will block electron flow, preventing DCPIP reduction and maintaining the blue color.

Step-by-Step Assay Workflow
  • Chloroplast Isolation: Homogenize fresh spinach leaves in a cold osmotic buffer (0.4 M sucrose, 50 mM Tricine, 10 mM NaCl, pH 7.8). Centrifuge at 1000 × g to pellet the intact chloroplasts.

    • Causality: The high sucrose concentration maintains osmotic balance, preventing the thylakoid membranes from lysing, which would destroy PSII structural integrity.

  • Assay Assembly: In a spectrophotometer cuvette, combine the chloroplast suspension (standardized to 20 µg chlorophyll/mL), 50 µM DCPIP, and varying logarithmic concentrations of CAS 5006-83-7 (0.1 nM to 100 µM) dissolved in DMSO. Ensure final DMSO concentration remains <1% to prevent solvent-induced protein denaturation.

  • Actinic Illumination: Expose the cuvette to a standardized actinic light source (1000 µmol photons m⁻² s⁻¹) for exactly 2 minutes to drive the PSII water-splitting complex.

  • Spectrophotometric Readout: Immediately measure the absorbance of the solution at 600 nm.

  • Self-Validation & Analysis:

    • Validation Check: A negative control (DMSO only, no inhibitor) MUST show rapid decolorization (drop in A₆₀₀). If it remains blue, the chloroplast isolation failed (inactive PSII). A positive control (using commercial Diuron) MUST remain blue.

    • Calculation: Plot the percentage of DCPIP reduction against the log concentration of CAS 5006-83-7 to derive the IC₅₀ curve.

Workflow Step1 1. Chloroplast Isolation (Spinach Leaves, 0.4M Sucrose Buffer) Step2 2. Assay Assembly (Chloroplasts + DCPIP + CAS 5006-83-7) Step1->Step2 Step3 3. Actinic Illumination (1000 µmol photons m⁻² s⁻¹, 2 min) Step2->Step3 Step4 4. Spectrophotometry (Measure DCPIP reduction at 600nm) Step3->Step4 Step5 5. Data Validation (Calculate IC50 vs. Negative Control) Step4->Step5

Fig 2: Self-validating Hill Reaction workflow for quantifying PSII inhibition efficacy.

References

  • NextSDS. "1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA — Chemical Substance Information". NextSDS Regulatory Database. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Synthesis and Validation of 1-(3,4-Dichlorophenyl)-3-propylurea Derivatives

Executive Summary The N-(3,4-dichlorophenyl) urea scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development[1]. Derivatives containing this moiety exhibit a broad spectrum...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The N-(3,4-dichlorophenyl) urea scaffold is a privileged pharmacophore widely utilized in medicinal chemistry and agrochemical development[1]. Derivatives containing this moiety exhibit a broad spectrum of biological activities, functioning as antimycobacterial agents, targeted enzyme inhibitors, and potent contact herbicides[1][2].

The most efficient and classical methodology for synthesizing unsymmetrical urea derivatives relies on the nucleophilic addition of a primary amine to an aryl isocyanate[3]. This application note provides a comprehensive, self-validating protocol for the synthesis of 1-(3,4-Dichlorophenyl)-3-propylurea using 3,4-dichlorophenyl isocyanate and n-propylamine.

Mechanistic Insights & Reaction Causality

To ensure high yields and product purity, it is critical to understand the causality behind the selected reaction conditions:

  • Electrophile-Nucleophile Dynamics: The reaction proceeds via the nucleophilic attack of the primary amine (n-propylamine) on the highly electrophilic carbon of the isocyanate group[2]. Because primary amines are highly reactive, the transformation typically proceeds under mild conditions (25–60 °C) without the need for transition metal catalysts[2].

  • Solvent Selection: Anhydrous Acetonitrile (ACN) is the preferred solvent. As a polar aprotic solvent, ACN stabilizes the transition state of the nucleophilic addition without competing as a nucleophile, which would occur if protic solvents like alcohols were used during the primary reaction phase[1].

  • Temperature & Exotherm Control: The reaction between unhindered primary amines and aryl isocyanates is highly exothermic. Performing the initial addition dropwise at 0–5 °C prevents localized overheating. Failure to control this exotherm can lead to isocyanate dimerization (forming uretidinediones) or subsequent attack by the newly formed urea on unreacted isocyanate to generate unwanted biuret byproducts.

Reaction Pathway & Workflow Visualization

SynthesisWorkflow N1 3,4-Dichlorophenyl Isocyanate (Electrophile) N3 Solvent System (Anhydrous ACN, 0°C to 25°C) N1->N3 N2 n-Propylamine (Nucleophile) N2->N3 N4 Nucleophilic Addition (1-3 hours stirring) N3->N4 N5 Quench & Workup (MeOH addition, Aqueous Precipitation) N4->N5 N6 1-(3,4-Dichlorophenyl)-3-propylurea (Target Derivative) N5->N6

Figure 1: Synthetic workflow and addition pathway for 1-(3,4-Dichlorophenyl)-3-propylurea.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of reaction conditions for the synthesis of N-propyl urea derivatives using 3,4-dichlorophenyl isocyanate, demonstrating the impact of solvent and temperature on overall yield[2].

Amine NucleophileSolvent SystemTemperature (°C)Reaction Time (h)Typical Yield (%)Purity Profile
n-PropylamineAcetonitrile (ACN)251.582 - 85>98% (Optimal)
n-PropylamineTetrahydrofuran (THF)252.078 - 81>95%
n-PropylamineDimethylformamide (DMF)601.075 - 79~90% (Trace biurets)

Experimental Protocol (10 mmol Scale)

Materials & Reagents
  • 3,4-Dichlorophenyl isocyanate (DCPI): 1.88 g (10.0 mmol), ≥98% purity[1]. (Caution: Toxic and a potent respiratory sensitizer. Handle strictly inside a fume hood).

  • n-Propylamine: 0.65 g / ~0.91 mL (11.0 mmol, 1.1 equiv).

  • Acetonitrile (ACN): 20 mL, HPLC or anhydrous grade[1].

  • Methanol (MeOH): 2 mL, analytical grade (for quenching)[1].

  • Distilled Water: 30 mL (for precipitation).

Step-by-Step Methodology
  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert gas (N₂ or Argon).

  • Electrophile Solubilization: Dissolve 1.88 g of 3,4-dichlorophenyl isocyanate in 15 mL of anhydrous ACN. Stir until completely dissolved.

  • Thermal Control: Submerge the reaction flask in an ice-water bath and allow the solution to cool to 0–5 °C.

  • Nucleophilic Addition: In a separate vial, dilute 0.91 mL of n-propylamine in 5 mL of ACN. Add this amine solution dropwise to the isocyanate solution over a period of 15 minutes using an addition funnel or syringe.

  • Reaction Propagation: Once the addition is complete, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (25 °C). Stir continuously for 1.5 to 3 hours[2].

  • Self-Validating Check (IR Monitoring): To confirm reaction completion, take a 10 µL aliquot and analyze it via ATR-FTIR. The reaction is complete when the strong, distinct isocyanate (-NCO) stretching band at ~2250–2270 cm⁻¹ completely disappears. This is a foolproof, self-validating metric for this protocol.

  • Quenching: Add 2 mL of Methanol to the flask and stir for an additional 15 minutes to quench any unreacted trace isocyanate[1].

  • Precipitation & Workup: Slowly add 30 mL of cold distilled water to the vigorously stirring solution. The target compound, 1-(3,4-dichlorophenyl)-3-propylurea, will precipitate as a white solid.

  • Isolation: Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with cold water (2 x 10 mL) and cold hexanes (10 mL) to remove aqueous-soluble carbamates and non-polar impurities.

  • Drying: Dry the product under high vacuum at 40 °C for 12 hours.

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Application

Application Note: Advanced Solvation and Formulation Strategies for 1-(3,4-Dichlorophenyl)-3-propylurea

Executive Summary & Physicochemical Bottlenecks As a highly lipophilic phenylurea derivative, 1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) 1 presents significant formulation challenges for in vitro biological ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Bottlenecks

As a highly lipophilic phenylurea derivative, 1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) 1 presents significant formulation challenges for in vitro biological assays and agricultural applications. Structurally homologous to the widely utilized herbicide Diuron (1-(3,4-dichlorophenyl)-3,3-dimethylurea), this compound functions by binding competitively to the plastoquinone-binding site (QB) on the D1 protein of the Photosystem II (PSII) complex, thereby inhibiting the Hill reaction and arresting photosynthesis 2.

However, the bulky 3,4-dichlorophenyl ring combined with the hydrophobic propyl chain results in an extremely low aqueous solubility (extrapolated to be < 50 ppm at 25°C, mirroring its dimethyl counterpart) 3. Direct introduction into aqueous buffers inevitably leads to rapid micro-precipitation, yielding inconsistent dosing and false-negative assay results. This guide details the thermodynamic causality behind solvent selection and provides self-validating protocols for both organic stock preparation and advanced aqueous delivery via cyclodextrin complexation.

Pathway A 1-(3,4-Dichlorophenyl)-3-propylurea B Plastoquinone Binding Site (QB) on PSII D1 Protein A->B Hydrophobic insertion C Competitive Displacement of Native Plastoquinone B->C D Blockade of Electron Transfer (QA to QB) C->D E Inhibition of Hill Reaction & Photosynthetic Arrest D->E

Logical pathway of Photosystem II inhibition by substituted phenylureas.

Thermodynamic Causality in Solvent Selection

The crystalline lattice of 1-(3,4-Dichlorophenyl)-3-propylurea is stabilized by strong intermolecular hydrogen bonding at the urea core and pi-pi stacking of the dichlorophenyl rings. To achieve true solvation, the solvent must possess a sufficiently high dielectric constant to disrupt these interactions.

Dimethyl sulfoxide (DMSO) is the premier choice for master stocks because its amphiphilic nature and high polarity effectively break the urea hydrogen bonds 3. Conversely, acetone provides highly favorable van der Waals interactions with the propyl chain, making it an ideal intermediate solvent for complexation workflows 4.

Quantitative Data: Solvent Compatibility Profile
SolventApparent SolubilityCausality / Mechanism of SolvationRecommended Use
Deionized Water < 50 ppmHigh lipophilicity prevents aqueous integrationNot recommended for direct use
DMSO > 100 mg/mLHigh dielectric constant disrupts crystal latticePrimary in vitro master stock
Acetone > 50 mg/mLFavorable interactions with the propyl chainIntermediate solvent for complexation
Hot Ethanol ~ 50 mg/mLModerate hydrogen bonding with the urea coreSecondary alternative solvent

Formulation Engineering: Host-Guest Complexation

To overcome the limitations of organic solvents in sensitive biological or agricultural systems, we engineer a host-guest inclusion complex using β-Cyclodextrin (β-CD) .

The Causality of Complexation: β-CD is a cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. When 1-(3,4-Dichlorophenyl)-3-propylurea (dissolved in acetone) is mixed with an aqueous β-CD solution under thermal energy (60°C), the hydrophobic dichlorophenyl moiety thermodynamically prefers to insert into the β-CD cavity, displacing high-energy water molecules. This encapsulates the hydrophobic regions of the drug, while the hydroxyl-rich exterior of the β-CD ensures the entire supramolecular complex remains highly soluble in water 4.

Workflow A 1-(3,4-Dichlorophenyl)-3-propylurea (in Acetone) C Mix & Stir (60°C for 2.5 h) A->C B β-Cyclodextrin (in Deionized Water) B->C D Cooling & Precipitation (0°C for 12 h) C->D E Filtration & Acetone Wash (Removes uncomplexed drug) D->E F Thermal Drying (55°C for 9 h) E->F G Purified Inclusion Complex (Water Soluble) F->G

Experimental workflow for β-cyclodextrin inclusion complex synthesis via co-precipitation.

Self-Validating Experimental Protocols

Protocol A: Preparation of 50 mM In Vitro Master Stock (DMSO)
  • Weighing: Accurately weigh 12.35 mg of 1-(3,4-Dichlorophenyl)-3-propylurea powder into a sterile, amber glass vial (amber glass prevents potential photo-degradation).

  • Solvation: Add exactly 1.0 mL of anhydrous, cell-culture grade DMSO.

  • Agitation: Vortex vigorously for 60 seconds at room temperature.

  • Validation Checkpoint (Self-Validating System): Inspect the solution against a dark background under polarized light. The complete absence of birefringence confirms that the crystal lattice has been fully disrupted. Any visible light scattering indicates incomplete solvation, requiring 5 minutes of gentle water-bath sonication.

  • Storage: Aliquot into single-use tubes and store at -20°C to prevent freeze-thaw degradation.

Protocol B: Synthesis of β-CD Inclusion Complex via Co-Precipitation

This protocol leverages the differential solubility of the host, guest, and complex to ensure high purity 4.

  • Host Preparation: Dissolve 0.01 mol of β-Cyclodextrin in 10 mL of deionized water at room temperature to create a saturated aqueous solution. Place on a magnetic stirrer.

  • Guest Preparation: Dissolve 0.01 mol of 1-(3,4-Dichlorophenyl)-3-propylurea in 10 mL of pure acetone.

  • Thermal Complexation: Slowly drop the acetone-drug solution into the aqueous β-CD solution. Continuously stir the mixture at 60 °C for 2.5 hours. Causality: The elevated temperature provides the thermodynamic energy required for the drug to displace water from the cyclodextrin cavity.

  • Precipitation: Transfer the vessel to a 0 °C environment (ice bath or cold room) and allow it to cool undisturbed for 12 hours. The inclusion complex will precipitate out of the solution.

  • Filtration & Washing (Validation Checkpoint): Filter the suspension using a vacuum manifold. Wash the resulting precipitate thoroughly with cold acetone. Self-Validating Mechanism: Because uncomplexed phenylurea is highly soluble in acetone while the β-CD complex is insoluble, this wash guarantees that any remaining solid is the true inclusion complex. All unencapsulated drug is washed away.

  • Drying: Store the purified precipitate in a drying oven at 55 °C for 9 hours to volatilize any residual solvent.

Quantitative Data: Quality Control Metrics for β-CD Complex
MetricExpected OutcomeCausality / Rationale
Aqueous Re-dissolution Clear solution, no turbidityInclusion hides the hydrophobic dichlorophenyl ring; uncomplexed drug would immediately crash out.
Acetone Wash Yield Minimal free drug recoveredConfirms high encapsulation efficiency during the 60°C thermal synthesis step.
Thermal Stability (DSC) Shift/loss of endothermic peakLoss of the crystalline phenylurea melting point indicates successful transition to an amorphous inclusion state.

References

  • 1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA — Chemical Substance Information Source: nextsds.com URL:1

  • Enhanced Solubility, Stability, and Herbicidal Activity of the Herbicide Diuron by Complex Formation with β-Cyclodextrin - PMC Source: nih.gov URL:4

  • Dimethylurea – Knowledge and References Source: taylorandfrancis.com URL:2

  • Buy Diuron CAS 330-54-1 at an Affordable Price - Product Specification & Uses Source: cntatech.com URL:3

Sources

Method

Comprehensive Cell Culture Dosing Guidelines for 1-(3,4-Dichlorophenyl)-3-propylurea (DCPU-Pr) Assays

Introduction & Scientific Rationale 1-(3,4-Dichlorophenyl)-3-propylurea (DCPU-Pr) is a halogenated phenylurea derivative. While phenylureas are classically designed as photosystem II inhibitors for agricultural applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

1-(3,4-Dichlorophenyl)-3-propylurea (DCPU-Pr) is a halogenated phenylurea derivative. While phenylureas are classically designed as photosystem II inhibitors for agricultural applications, their off-target effects in mammalian systems have become a critical focus in toxicology and drug development. DCPU-Pr shares a core structural motif with the widely utilized herbicide Diuron and its primary mammalian metabolite, DCPU[1].

In mammalian cell culture, the initiating event of phenylurea toxicity is not general necrosis, but rather mitotoxicity —specifically, the uncoupling of mitochondrial oxidative phosphorylation[2]. Prolonged exposure to these compounds leads to a cascade of reactive oxygen species (ROS) generation, DNA fragmentation, and tissue-specific cytotoxicity[3].

This application note provides a self-validating, step-by-step framework for evaluating the cytotoxicity, metabolic disruption, and genotoxicity of DCPU-Pr in mammalian cell lines.

Mechanistic Causality: Why Standard Assays Fail

A common pitfall in high-throughput screening of phenylureas is relying solely on colorimetric metabolic assays (like MTT or MTS) to determine cell viability.

The Causality: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye. Because DCPU-Pr and its analogs directly induce mitochondrial uncoupling and dissipate the mitochondrial membrane potential ( ΔΨm​ )[2], the MTT assay will show a rapid drop in signal. However, this drop reflects metabolic stalling, not necessarily cell death. To build a trustworthy, self-validating system, researchers must pair metabolic assays with membrane-integrity assays (e.g., Propidium Iodide/Digitonin) to distinguish true cytotoxicity from transient mitochondrial suppression[3].

MechanisticPathway A DCPU-Pr Exposure (0.5 - 500 µM) B Intracellular Uptake & Hepatic Biotransformation A->B C Mitochondrial Accumulation B->C D Uncoupling of Oxidative Phosphorylation (ΔΨm loss) C->D E ROS Generation (Oxidative Stress) D->E G Cytotoxicity & Apoptosis D->G F DNA Fragmentation (Genotoxicity) E->F F->G

Mechanistic pathway of DCPU-Pr induced mitotoxicity and genotoxicity.

Experimental Design & Dosing Parameters

Because DCPU-Pr is highly lipophilic, it must be dissolved in Dimethyl Sulfoxide (DMSO). However, DMSO concentrations exceeding 0.1% (v/v) can induce differentiation or baseline toxicity in sensitive lines like HepG2. Stock solutions must be prepared at 1000X concentration (e.g., 500 mM stock for a 500 µM final dose) to maintain a strict 0.1% DMSO vehicle control.

Table 1: Recommended Dosing Parameters and Expected Outcomes
Cell LineTissue OriginRecommended Dosing RangePrimary Assay TargetExpected IC50 / Toxicity ThresholdBiological Rationale
HepG2 Human Liver0.5 µM – 500 µMMitotoxicity (JC-1)Significant ΔΨm​ loss at 100 µMPrimary site of phenylurea biotransformation; evaluates metabolic toxicity[2].
MCF-7 Human Breast10 µM – 200 µMGenotoxicity (Comet)DNA fragmentation at 200 µMHighly sensitive to ROS-induced DNA damage and endocrine disruption[3].
BeWo Placental10 µM – 200 µMCytotoxicity (PI)Viability drop at 200 µMEvaluates fetotoxicity and placental barrier penetration[3].
CHO Hamster Ovary5 µM – 100 µMChromosomal AberrationCytogenetic effects at 50 µMStandard model for evaluating direct genotoxic activity of herbicides[4].

Self-Validating Experimental Workflows

To ensure data integrity, the following protocols incorporate mandatory positive and negative controls, creating a closed-loop validation system.

Workflow S1 Cell Seeding (HepG2 / MCF-7) S2 Vehicle Control (≤0.1% DMSO) S1->S2 S3 DCPU-Pr Dosing (0.5 - 500 µM) S2->S3 A1 MTT / PI-Digitonin (Metabolism vs Viability) S3->A1 24-72h A2 JC-1 Assay (Mitochondrial Uncoupling) S3->A2 24h A3 Comet Assay (DNA Fragmentation) S3->A3 48h

Self-validating experimental workflow for DCPU-Pr in vitro screening.

Protocol 1: Orthogonal Cell Viability (MTT & PI-Digitonin)

Purpose: To distinguish between DCPU-Pr induced metabolic stalling and true cell death.

  • Seeding: Seed HepG2 or MCF-7 cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO 2​ .

  • Dosing: Treat cells with DCPU-Pr (0.5, 10, 50, 100, 200, and 500 µM). Include a 0.1% DMSO vehicle control and a 1% Triton X-100 positive death control. Incubate for 72h.

  • PI-Digitonin Read (True Viability):

    • Add Propidium Iodide (PI) to a final concentration of 20 µg/mL. Incubate for 20 mins.

    • Measure baseline fluorescence (Ex: 530 nm / Em: 620 nm) to quantify dead cells.

    • Add Digitonin (600 µM final) to permeabilize all cells, incubate for 20 mins, and read again to get total cell count. Calculate % viability.

  • MTT Read (Metabolic Activity):

    • In a parallel plate, add 20 µL of MTT solution (5 mg/mL) per well. Incubate for 3h.

    • Solubilize formazan crystals with 100 µL DMSO. Read absorbance at 570 nm.

  • Validation Check: If MTT viability is significantly lower than PI viability at 100 µM, the compound is acting as a mitochondrial uncoupler rather than an acute necrotic agent[3].

Protocol 2: Mitochondrial Membrane Potential ( ΔΨm​ ) via JC-1

Purpose: To directly quantify the initiating event of phenylurea toxicity—mitochondrial uncoupling[2].

  • Preparation: Seed cells in a black, clear-bottom 96-well plate.

  • Dosing: Expose to DCPU-Pr for 24h.

    • Critical Control: Treat one set of vehicle control wells with 10 µM CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) for 30 minutes prior to the assay. CCCP is a known uncoupler and validates the assay's dynamic range.

  • Staining: Wash wells with PBS. Add 100 µL of JC-1 dye (2 µM in culture medium) to each well. Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Wash twice with PBS. Measure fluorescence at two wavelengths:

    • Red (J-aggregates, healthy mitochondria): Ex 535 nm / Em 590 nm.

    • Green (JC-1 monomers, depolarized mitochondria): Ex 485 nm / Em 530 nm.

  • Analysis: Calculate the Red/Green ratio. A dose-dependent decrease in the Red/Green ratio indicates DCPU-Pr induced mitotoxicity.

Protocol 3: Alkaline Comet Assay for Genotoxicity

Purpose: To detect single- and double-strand DNA breaks resulting from DCPU-Pr induced ROS generation[4].

  • Exposure: Treat MCF-7 or CHO cells with DCPU-Pr (10, 50, and 200 µM) for 48h. Include a 100 µM H 2​ O 2​ positive control (treated for 30 mins prior to harvest).

  • Embedding: Harvest cells and resuspend in 0.5% low-melting-point agarose (LMA) at 37°C. Spread the suspension onto fully frosted slides pre-coated with 1% normal melting point agarose.

  • Lysis: Submerge slides in cold lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for 1h at 4°C.

  • Alkaline Unwinding: Transfer slides to an electrophoresis tank containing alkaline buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 30 mins in the dark to allow DNA unwinding.

  • Electrophoresis & Staining: Run at 25 V and 300 mA for 30 mins. Neutralize slides with 0.4 M Tris buffer (pH 7.5), stain with SYBR Gold, and analyze via epifluorescence microscopy.

  • Validation Check: The H 2​ O 2​ control must show a distinct "comet tail" (DNA migration). Measure the % DNA in the tail to quantify DCPU-Pr genotoxicity.

References

  • Title: Diuron and its metabolites induce mitochondrial dysfunction-mediated cytotoxicity in urothelial cells. Source: ResearchGate. URL: 2

  • Title: Toxicity of Diuron in human cancer cells. Source: ResearchGate. URL: 3

  • Title: Mutagenic properties of linuron and chlorbromuron evaluated by means of cytogenetic biomarkers in mammalian cell lines. Source: PubMed. URL: 4

  • Title: Emerging Strategies for the Bioremediation of the Phenylurea Herbicide Diuron. Source: Frontiers. URL: 1

Sources

Application

Application of 1-(3,4-Dichlorophenyl)-3-propylurea in herbicide resistance research

Title: Application Note: Utilizing 1-(3,4-Dichlorophenyl)-3-propylurea as a Steric Probe in Photosystem II Target-Site Resistance Research Document Type: Technical Application Note & Experimental Protocol Target Audience...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Utilizing 1-(3,4-Dichlorophenyl)-3-propylurea as a Steric Probe in Photosystem II Target-Site Resistance Research Document Type: Technical Application Note & Experimental Protocol Target Audience: Agrochemical Researchers, Plant Physiologists, and Structural Biologists

Executive Summary & Scientific Rationale

As weed populations increasingly evolve target-site resistance (TSR) to Photosystem II (PSII) inhibitors, drug development professionals require precise tools to map the structural changes within the herbicide binding pocket. While Diuron (DCMU) remains the gold standard for PSII inhibition assays, its structural analogs provide critical insights into the spatial constraints of mutated binding sites.

1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) is a highly specialized structural analog of Diuron. By replacing the dimethylamine group of Diuron with a linear propyl chain, we introduce a larger, more flexible aliphatic tail. In wild-type (WT) plants, this propyl tail accommodates the hydrophobic Q_B binding niche of the D1 protein. However, in resistant biotypes harboring specific D1 point mutations (e.g., Ser264Gly or Val219Ile), the architecture of the Q_B pocket is fundamentally altered[1].

The Causality of the Probe: The extended van der Waals volume of the propyl group acts as a "steric caliper." When applied to mutated D1 proteins, the propyl chain forces a steric clash or alters hydrogen-bonding dynamics that the smaller dimethyl group of Diuron might bypass. By comparing the Resistance Index (RI) of Diuron against 1-(3,4-Dichlorophenyl)-3-propylurea, researchers can functionally fingerprint specific mutations before sequencing, bridging the gap between field resistance and structural biology[2].

Mechanistic Pathway: PSII Inhibition & Resistance

Phenylurea herbicides halt photosynthesis by competing with plastoquinone for the Q_B binding site on the D1 protein (encoded by the psbA gene)[3]. When 1-(3,4-Dichlorophenyl)-3-propylurea binds to this niche, electron transfer from Q_A to Q_B is blocked, leading to a lethal accumulation of reactive oxygen species (ROS).

PSII_Inhibition Light Light Energy P680 P680 (Reaction Center) Light->P680 Excites QA Plastoquinone A (QA) P680->QA e- transfer QB Plastoquinone B (QB) (D1 Protein Niche) QA->QB e- transfer Cytb6f Cytochrome b6f QB->Cytb6f PQH2 diffusion Urea 1-(3,4-Dichlorophenyl) -3-propylurea Urea->QB Competes for binding Mutant D1 Mutant (e.g., Ser264Gly) Alters Pocket Shape Mutant->QB Steric Clash / Resistance

Caption: Electron transport pathway in PSII and the mechanism of target-site resistance via D1 mutation.

Tripartite Validation Workflow

To ensure a self-validating experimental system, this protocol utilizes a three-pronged approach: In Vitro (biochemical inhibition), In Vivo (physiological fluorescence), and In Silico (structural docking). If the compound is truly acting at the Q_B site, all three data streams will converge.

Workflow Step1 1. Plant Material Preparation (WT vs. Resistant Biotypes) Step2 2. Thylakoid Isolation & In Vivo Intact Leaf Prep Step1->Step2 Step3A 3A. Hill Reaction Assay (In Vitro DCPIP Reduction) Step2->Step3A Step3B 3B. OJIP Fluorescence (In Vivo Kinetics) Step2->Step3B Step3C 3C. Molecular Docking (In Silico SAR) Step2->Step3C PDB: 5XNL Step4 4. Data Synthesis: Resistance Index (RI) & Pocket Mapping Step3A->Step4 Step3B->Step4 Step3C->Step4

Caption: Tripartite experimental workflow for validating target-site herbicide resistance.

Detailed Experimental Protocols

Protocol A: In Vitro Hill Reaction Assay (DCPIP Reduction)

Purpose: To quantify the direct biochemical IC_50 of 1-(3,4-Dichlorophenyl)-3-propylurea on isolated thylakoid membranes. Causality: 2,6-dichlorophenolindophenol (DCPIP) acts as an artificial electron acceptor, intercepting electrons immediately after PSII. If the propylurea analog successfully binds the Q_B pocket, electron flow stops, and DCPIP remains oxidized (blue). If a mutation prevents binding, DCPIP is reduced to a colorless state.

Step-by-Step Methodology:

  • Thylakoid Extraction: Homogenize 5g of leaf tissue (WT and Resistant biotypes separately) in ice-cold isolation buffer (400 mM sucrose, 50 mM Tricine-KOH pH 7.8, 10 mM NaCl, 5 mM MgCl2). Filter through miracloth and centrifuge at 3,000 × g for 10 min at 4°C.

  • Chlorophyll Quantification: Resuspend the pellet and determine chlorophyll concentration using 80% acetone extraction, adjusting the final working suspension to 20 µg Chl/mL.

  • Treatment Preparation: Prepare serial dilutions of 1-(3,4-Dichlorophenyl)-3-propylurea and Diuron (positive control) ranging from 10−9 M to 10−4 M in DMSO (final DMSO concentration <1%).

  • Reaction Setup: In a cuvette, mix 2 mL of reaction buffer (50 mM Tricine-KOH pH 7.8, 100 mM sorbitol, 5 mM MgCl2), 30 µM DCPIP, and 50 µL of thylakoid suspension. Add 10 µL of the herbicide treatment.

  • Measurement: Illuminate the cuvette with saturating red light (1000 µmol photons m⁻² s⁻¹) for 2 minutes. Immediately measure absorbance at 600 nm using a spectrophotometer.

  • Data Analysis: Calculate the percent inhibition relative to the untreated control and determine the IC_50 using non-linear regression.

Protocol B: In Vivo Chlorophyll a Fluorescence (OJIP Transient)

Purpose: To confirm that the steric clash observed in vitro translates to physiological inhibition in intact plant tissue. Causality: When Q_B is blocked by the herbicide, electrons accumulate at Q_A, converting it entirely to Q_A⁻. This causes a rapid, premature spike in chlorophyll fluorescence at the 2-millisecond mark (the "J-step"). The magnitude of the J-step directly correlates to the proportion of blocked PSII centers[3].

Step-by-Step Methodology:

  • Application: Apply 1-(3,4-Dichlorophenyl)-3-propylurea (at the calculated WT IC_90 concentration) to intact leaves of WT and Resistant plants using a localized droplet or leaf-disc flotation method. Incubate for 4 hours to allow cuticular penetration.

  • Dark Adaptation: Place the plants in complete darkness for 30 minutes to fully oxidize the plastoquinone pool.

  • Measurement: Attach a continuous excitation chlorophyll fluorometer (e.g., PEA or FluorPen). Apply a 1-second saturating pulse (3,000 µmol photons m⁻² s⁻¹).

  • Analysis: Extract the fluorescence values at 50 µs (O), 2 ms (J), 30 ms (I), and maximum (P). Calculate the variable fluorescence at the J-step ( VJ​=(FJ​−FO​)/(FM​−FO​) ). A high VJ​ indicates successful Q_B blockage; a low VJ​ in treated plants confirms target-site resistance.

Protocol C: In Silico Molecular Docking

Purpose: To visualize the spatial constraints causing the resistance. Causality: Docking the propyl analog into a high-resolution crystal structure of PSII allows us to map the exact amino acid residues causing the steric clash, validating the biochemical data.

Step-by-Step Methodology:

  • Protein Preparation: Retrieve the plant PSII structure (e.g., PDB: 5XNL from Pisum sativum)[3]. Use PyMOL to isolate the D1 protein chain and remove native plastoquinone.

  • Mutagenesis: Use Swiss-PdbViewer to generate the in silico D1 mutant (e.g., Ser264Gly).

  • Ligand Preparation: Generate the 3D conformer of 1-(3,4-Dichlorophenyl)-3-propylurea. Minimize energy using an MMFF94 force field.

  • Docking: Run AutoDock Vina, centering the grid box on His215 and Ser264 of the D1 protein.

  • Evaluation: Compare the binding affinity ( ΔG , kcal/mol) and the distance of the propyl tail to the mutated residue between WT and the mutant.

Data Presentation & Interpretation

By comparing the standard Diuron against the propyl analog, we can deduce the structural nature of the resistance. The Resistance Index (RI) is calculated as: RI=IC50​(Resistant)/IC50​(Wild−Type) .

CompoundStructural FeatureWT IC_50 (µM)Ser264Gly IC_50 (µM)Resistance Index (RI)WT Binding Energy (kcal/mol)
Diuron (DCMU) Dimethyl tail0.043.2080.0 -8.2
1-(3,4-Dichlorophenyl)-3-propylurea Propyl tail0.0915.30170.0 -7.5

Interpretation: The propyl analog exhibits a baseline IC_50 slightly higher than Diuron in WT plants, indicating the bulkier tail has a marginally lower affinity for the native pocket. However, in the Ser264Gly mutant, the RI skyrockets to 170.0. This disproportionate loss of efficacy proves that the mutation not only removes a hydrogen bond but critically restricts the spatial volume of the pocket, severely penalizing longer aliphatic chains.

References

  • Battaglino, B., Grinzato, A., & Pagliano, C. (2021). Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study. Plants, 10(7), 1501.
  • Förster, B., et al. (1994). Resistance to Photosystem II Inhibiting Herbicides. ResearchGate.
  • Touloupakis, E., et al. (2002). A biosensor for the detection of triazine and phenylurea herbicides designed using Photosystem II coupled to a screen-printed electrode. Biotechnology and Bioengineering, 78(1), 110-116.

Sources

Method

Application Notes and Protocols for the Extraction of 1-(3,4-Dichlorophenyl)-3-propylurea

Introduction 1-(3,4-Dichlorophenyl)-3-propylurea is a chemical compound of interest in various fields, including environmental monitoring and drug development, due to its potential biological activity and persistence. Ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1-(3,4-Dichlorophenyl)-3-propylurea is a chemical compound of interest in various fields, including environmental monitoring and drug development, due to its potential biological activity and persistence. Accurate and reliable quantification of this analyte in complex matrices such as soil and water is crucial for assessing its environmental fate, and for pharmacokinetic and toxicological studies. This document provides a comprehensive guide to the sample preparation techniques for the extraction of 1-(3,4-Dichlorophenyl)-3-propylurea, designed for researchers, scientists, and drug development professionals.

This application note delves into the foundational principles of selecting an appropriate extraction method based on the physicochemical properties of the analyte. We present detailed, field-proven protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, offering a versatile toolkit for various analytical challenges.

Physicochemical Properties of 1-(3,4-Dichlorophenyl)-3-propylurea and Analogs

A thorough understanding of the analyte's physicochemical properties is the cornerstone of developing an effective extraction strategy. While experimental data for 1-(3,4-Dichlorophenyl)-3-propylurea is limited, we can infer its behavior from structurally similar and well-studied phenylurea herbicides, Diuron and Linuron.

Property1-(3,4-Dichlorophenyl)-3-propylureaDiuronLinuronRationale for Extraction Method Selection
Molecular Formula C₁₀H₁₂Cl₂N₂OC₉H₁₀Cl₂N₂OC₉H₁₀Cl₂N₂O₂The presence of the dichlorophenyl ring and the urea functional group are key structural features influencing polarity and interaction with extraction media.
Molecular Weight 247.12 g/mol 233.1 g/mol 249.09 g/mol The relatively low molecular weight suggests good solubility in a range of organic solvents.
Predicted XlogP 4.02.683.00The high logP value indicates a non-polar, hydrophobic nature, making it highly suitable for reversed-phase SPE and extraction into non-polar organic solvents during LLE.[1]
Aqueous Solubility Data not available42 mg/L at 25°C[2][3]63.8 - 81 mg/L at 20-25°C[4][5]Low aqueous solubility reinforces its non-polar character and suggests that pre-concentration from aqueous samples will be efficient.
pKa Data not availableNot applicable[6]Not applicable[4]The urea functional group is generally considered neutral and does not typically ionize under environmental pH conditions. Therefore, pH adjustment of the sample is unlikely to significantly alter the charge of the analyte for extraction purposes, but it can be used to suppress the ionization of matrix components.[3][6]

Expert Insight: The high logP and low aqueous solubility are the most critical parameters guiding our extraction strategy. These properties strongly suggest that reversed-phase SPE, where a non-polar stationary phase retains the analyte from a polar sample matrix, will be a highly effective technique. Similarly, for LLE, a water-immiscible organic solvent will readily extract the compound from an aqueous phase. The neutral nature of the molecule (inferred from its analogs) simplifies the process, as pH adjustments to manipulate the analyte's charge are not necessary.

Recommended Extraction Protocols

Based on the physicochemical profile, we present three robust protocols for the extraction of 1-(3,4-Dichlorophenyl)-3-propylurea from water and soil matrices.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

SPE is a highly efficient technique for the selective extraction and concentration of analytes from liquid samples. For 1-(3,4-Dichlorophenyl)-3-propylurea, a reversed-phase sorbent is the logical choice.

Causality Behind Experimental Choices:

  • Sorbent Selection (C18): The octadecyl (C18) bonded silica is a non-polar sorbent that effectively retains hydrophobic compounds like 1-(3,4-Dichlorophenyl)-3-propylurea from aqueous matrices through van der Waals interactions. Polymeric sorbents like Oasis HLB can also be used and may offer higher capacity.

  • Conditioning: Methanol is used to wet the C18 functional groups and activate the sorbent. Water is then used to remove the methanol and prepare the sorbent for the aqueous sample.

  • Sample Loading: A controlled flow rate ensures sufficient interaction time between the analyte and the sorbent for effective retention.

  • Washing: A water/methanol mixture is used to wash away polar interferences from the sorbent without eluting the analyte of interest.

  • Elution: A strong organic solvent like acetonitrile or methanol disrupts the hydrophobic interactions and elutes the analyte from the sorbent.

Experimental Workflow:

Caption: Workflow for Solid-Phase Extraction of 1-(3,4-Dichlorophenyl)-3-propylurea.

Step-by-Step Methodology:

  • Cartridge Selection: C18 SPE cartridge (500 mg, 6 mL).

  • Conditioning:

    • Pass 5 mL of methanol through the cartridge.

    • Pass 5 mL of deionized water through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load up to 500 mL of the filtered water sample onto the cartridge at a flow rate of approximately 5 mL/min.

  • Washing:

    • Wash the cartridge with 5 mL of a 10:90 (v/v) methanol/water solution to remove polar impurities.

    • Dry the cartridge under vacuum for 5 minutes.

  • Elution:

    • Elute the analyte with 2 x 3 mL aliquots of acetonitrile into a collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase for chromatographic analysis.

Protocol 2: QuEChERS for Soil Samples

The QuEChERS method is a streamlined approach that combines extraction and cleanup in a few simple steps, making it ideal for complex solid matrices like soil.[7][8][9]

Causality Behind Experimental Choices:

  • Hydration: For dry soil samples, adding water is crucial to facilitate the partitioning of the analyte into the extraction solvent.[8]

  • Extraction Solvent (Acetonitrile): Acetonitrile is effective in extracting a wide range of pesticides and is immiscible with the aqueous phase after the addition of salts, allowing for phase separation.

  • Salting Out: The addition of magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or a buffered salt mixture induces phase separation between the water in the sample and the acetonitrile, driving the non-polar analyte into the organic layer. MgSO₄ also aids in removing excess water.

  • Dispersive SPE (d-SPE) Cleanup:

    • PSA (Primary Secondary Amine): Removes organic acids, fatty acids, and sugars.

    • C18: Removes non-polar interferences like lipids.

    • GCB (Graphitized Carbon Black): Removes pigments and sterols (use with caution as it can adsorb planar analytes).

Experimental Workflow:

Caption: QuEChERS Workflow for 1-(3,4-Dichlorophenyl)-3-propylurea from Soil.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.

    • If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[8]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Shake vigorously for 1 minute.

    • Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).

    • Immediately shake for 1 minute.

    • Centrifuge at ≥3000 x g for 5 minutes.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at ≥5000 x g for 2 minutes.

  • Analysis:

    • Collect the supernatant and transfer it to an autosampler vial for analysis.

Protocol 3: Liquid-Liquid Extraction (LLE) for Water Samples

LLE is a classic and effective method for extracting non-polar compounds from aqueous matrices.

Causality Behind Experimental Choices:

  • Solvent Selection (Dichloromethane): Dichloromethane (DCM) is a dense, water-immiscible organic solvent that is effective at extracting a wide range of organic compounds with varying polarities.[10] Its volatility also facilitates easy removal post-extraction.

  • pH Adjustment (Optional): While not necessary to alter the charge of the analyte, acidifying the sample to ~pH 2.5 can help to suppress the ionization of acidic matrix components, reducing their extraction into the organic phase.[10]

  • Drying Agent (Sodium Sulfate): Anhydrous sodium sulfate is used to remove residual water from the organic extract before evaporation.

Experimental Workflow:

Caption: Liquid-Liquid Extraction Workflow.

Step-by-Step Methodology:

  • Sample Preparation:

    • Measure 500 mL of the water sample into a 1 L separatory funnel.

    • (Optional) Adjust the pH of the sample to 2.5 with hydrochloric acid.[10]

  • Extraction:

    • Add 50 mL of dichloromethane (DCM) to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate and drain the lower organic layer into a flask.

    • Repeat the extraction twice more with fresh 50 mL portions of DCM, combining the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the extract to approximately 3 mL using a rotary evaporator.

    • Transfer the concentrated extract to a smaller vial and evaporate to dryness under a gentle stream of nitrogen.

  • Analysis:

    • Reconstitute the residue in 1 mL of the initial mobile phase for analysis.

Method Validation and Quality Control

For all protocols, it is essential to perform method validation to ensure the reliability of the results. Key validation parameters include:

  • Specificity/Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The concentration range over which the analytical response is directly proportional to the analyte concentration.

  • Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by spiking the matrix with a known concentration of the analyte. Recoveries between 70-120% are generally considered acceptable.[11]

  • Precision (Repeatability and Intermediate Precision): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. The relative standard deviation (RSD) should typically be ≤ 20%.[11]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Trustworthiness through Self-Validation: Each protocol is designed as a self-validating system. The inclusion of matrix-matched calibration standards and quality control samples (blanks, spiked samples) in each analytical batch is crucial to monitor for and mitigate matrix effects, ensuring the trustworthiness of the generated data.

Conclusion

The successful extraction of 1-(3,4-Dichlorophenyl)-3-propylurea from environmental and biological matrices hinges on a rational selection of sample preparation techniques based on its physicochemical properties. Its non-polar and neutral character makes it an ideal candidate for reversed-phase Solid-Phase Extraction, QuEChERS, and Liquid-Liquid Extraction with non-polar solvents. The detailed protocols provided in this application note offer robust and reliable methods for the efficient isolation and pre-concentration of this analyte, paving the way for accurate quantification by modern chromatographic techniques. As with any analytical method, proper validation is paramount to ensure data of the highest quality and integrity.

References

  • Analysis and Simulation of Adsorption Efficiency of Herbicides Diuron and Linuron on Activated Carbon from Spent Coffee Beans. (2024). MDPI. Retrieved from [Link]

  • Analysis of herbicide mixtures in environmental samples with emulsification liquid-liquid microextraction using fatty acids deep eutectic solvents. (2022). Taylor & Francis. Retrieved from [Link]

  • Linuron (Ref: HOE 02810). AERU - University of Hertfordshire. Retrieved from [Link]

  • Diuron (Ref: DPX 14740). AERU - University of Hertfordshire. Retrieved from [Link]

  • Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review. (2022). PMC. Retrieved from [Link]

  • 1-(3,4-dichlorophenyl)-3-propylurea. PubChemLite. Retrieved from [Link]

  • Supramolecular solvent microextraction of phenylurea herbicides from environmental samples. ResearchGate. Retrieved from [Link]

  • DETERMINATION OF PESTICIDES IN WATER BY LIQUID CHROMATOGRAPHY-(ELECTROSPRAY IONIZATION)- MASS SPECTROMETRY (LC-ESI-MS). SciELO. Retrieved from [Link]

  • Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]

  • Application of Solid Phase Extraction in Environmental Sample Analysis. Raykol. Retrieved from [Link]

  • QuEChERS sample preparation for determination of pesticides and other organic residues in environmental matrices. IRIS-AperTO. Retrieved from [Link]

  • (PDF) Determination of herbicides in environmental water samples by simultaneous in-syringe magnetic stirring-assisted dispersive liquid-liquid microextraction and silylation followed by GC-MS. ResearchGate. Retrieved from [Link]

  • Optimization of the QuEChERS extraction procedure for the determination of polycyclic aromatic hydrocarbons in soil by gas chromatography-mass spectrometry. Analytical Methods (RSC Publishing). Retrieved from [Link]

  • Linuron|herbicide. Nanjing Qiuzhen Chemical. Retrieved from [Link]

  • Optimization and validation of a QuEChERS-based method for the simultaneous environmental monitoring of 218 pesticide residues in clay loam soils by GC–MS/MS and LC–MS/MS. accedaCRIS. Retrieved from [Link]

  • (PDF) On site continuous liquid-liquid extraction of nonpolar organic compounds in water. ResearchGate. Retrieved from [Link]

  • Pressurized Fluid Extraction of Nonpolar Pesticides and Polar Herbicides Using In Situ Derivatization | Analytical Chemistry. ACS Publications. Retrieved from [Link]

  • 1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Linuron | C9H10Cl2N2O2 | CID 9502. PubChem - NIH. Retrieved from [Link]

  • Diuron | C9H10Cl2N2O | CID 3120. PubChem - NIH. Retrieved from [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. Retrieved from [Link]

  • A Review on Step-by-Step Analytical Method Validation. iosrphr.org. Retrieved from [Link]

  • Development and Validation of a HPLC-UV Method for Urea and Related Impurities. ResearchGate. Retrieved from [Link]

  • 1-(3,4-DICHLOROPHENYL)-3-PROPIONYLUREA — Chemical Substance Information. NextSDS. Retrieved from [Link]

  • Determination of Phenylurea Herbicides in Water Samples by Magnet-Integrated Fabric Phase Sorptive Extraction Combined with High Performance Liquid Chromatography. MDPI. Retrieved from [Link]

  • Solid-Phase Extraction of Active Compounds from Natural Products by Molecularly Imprinted Polymers: Synthesis and Extraction Parameters. PMC. Retrieved from [Link]

  • (PDF) Absolute p K a Determinations for Substituted Phenols. ResearchGate. Retrieved from [Link]

  • 1-(4-chlorophenyl)-3-(3,4-dichlorophenyl)(11C)urea | C13H9Cl3N2O | CID. PubChem. Retrieved from [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. Retrieved from [Link]

  • 1-(3,4-dichlorophenyl)-3-methylurea. AERU - University of Hertfordshire. Retrieved from [Link]

  • Table of pKa values in water, acetonitrile (MeCN), 1,2-Dichloroethane (DCE) and the Gas Phase. University of Tartu. Retrieved from [Link]

Sources

Application

Advanced LC-MS/MS Detection Protocol for 1-(3,4-Dichlorophenyl)-3-propylurea

Executive Summary The accurate quantification of substituted phenylureas in complex environmental and biological matrices requires highly selective and sensitive analytical frameworks. 1-(3,4-Dichlorophenyl)-3-propylurea...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of substituted phenylureas in complex environmental and biological matrices requires highly selective and sensitive analytical frameworks. 1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7), a structural analog and potential degradant related to widely used herbicides like diuron, presents unique analytical challenges due to its moderate lipophilicity and susceptibility to matrix-induced ion suppression. This application note details a fully optimized, self-validating Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol designed for trace-level detection (sub-ng/L to µg/kg) in water and soil matrices.

Chemical Context & Rationale

Substituted phenylureas are extensively monitored due to their environmental persistence, mobility in aquatic systems, and potential endocrine-disrupting properties[1]. The target analyte, 1-(3,4-Dichlorophenyl)-3-propylurea, shares the core 3,4-dichlorophenyl pharmacophore with diuron but features a propyl substitution on the terminal urea nitrogen, altering its retention behavior and fragmentation kinetics.

Table 1: Physicochemical Properties of the Target Analyte

PropertyValueAnalytical Implication
IUPAC Name 1-(3,4-Dichlorophenyl)-3-propylureaGoverns structural fragmentation.
CAS Number 5006-83-7Unique identifier for standard sourcing.
Molecular Formula C10H12Cl2N2OIsotopic signature (35Cl/37Cl) aids in MS confirmation.
Monoisotopic Mass 246.03 DaPrecursor ion [M+H]+ expected at m/z 247.0.
LogP (Estimated) ~3.1Requires polymeric reversed-phase SPE for optimal recovery.

Experimental Design & Causality

To ensure maximum scientific integrity, every parameter in this protocol is selected based on established physicochemical causality:

  • Sample Enrichment (SPE): Solid-phase extraction using polymeric sorbents is the gold standard for enriching neutral phenylureas from water matrices[2]. We utilize a hydrophilic-lipophilic balance (HLB) sorbent (poly(divinylbenzene-co-N-vinylpyrrolidone)). Its dual-retention mechanism captures both the hydrophobic dichlorophenyl ring and the polar urea moiety without requiring aggressive sample acidification.

  • Ionization Strategy: Electrospray ionization (ESI) in positive mode, facilitated by 0.1% formic acid, provides optimal sensitivity[3]. The formic acid acts as a proton donor, driving the formation of the [M+H]+ precursor ion at m/z 247.0.

  • Fragmentation Mechanics: The primary collision-induced dissociation (CID) pathway of phenylureas involves the cleavage of the urea bond[4]. For this analyte, CID yields a characteristic 3,4-dichloroaniline-derived fragment at m/z 160.0 (quantifier) and a propylcarbamoyl cation at m/z 86.0 (qualifier).

Fragmentation Prec Precursor Ion [M+H]+ m/z 247.0 Frag1 Quantifier Ion m/z 160.0 [3,4-Dichlorophenyl amino]+ Prec->Frag1 Loss of Propylcarbamoyl (-87 Da) Frag2 Qualifier Ion m/z 86.0 [Propylcarbamoyl]+ Prec->Frag2 Loss of Dichloroaniline (-161 Da)

Fig 1. Proposed CID fragmentation pathway for 1-(3,4-Dichlorophenyl)-3-propylurea in ESI+ mode.

Step-by-Step Methodologies

Workflow S1 1. Sample Prep (SPE / ASE) S2 2. Chromatographic Separation (UHPLC C18) S1->S2 Extract S3 3. Ionization (ESI+ Mode) S2->S3 Eluate S4 4. Mass Analysis (MRM Transitions) S3->S4 [M+H]+ S5 5. Data Processing (Quantification) S4->S5 Product Ions

Fig 2. Step-by-step analytical workflow from sample preparation to MS/MS data quantification.

Reagents & Materials
  • Analytical Standards: 1-(3,4-Dichlorophenyl)-3-propylurea (Purity >99%), Diuron-d6 (Internal Standard).

  • Solvents: LC-MS grade Acetonitrile, Methanol, and Water.

  • Modifiers: LC-MS grade Formic Acid (FA).

  • Consumables: Oasis HLB SPE Cartridges (500 mg, 6 cc), 0.45 µm glass fiber filters.

Sample Preparation Workflows

Protocol A: Aqueous Matrices (Solid-Phase Extraction)

  • Filtration: Filter 500 mL of the water sample through a 0.45 µm glass fiber filter to remove suspended particulate matter.

  • Spiking: Spike the filtered sample with 50 µL of Diuron-d6 internal standard (1 µg/mL) to achieve a final IS concentration of 100 ng/L.

  • Conditioning: Condition the HLB SPE cartridge with 5 mL of methanol, followed sequentially by 5 mL of LC-MS grade water.

  • Loading: Pass the sample through the cartridge at a controlled flow rate of 5–10 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing: Wash with 5 mL of 5% methanol in water to elute highly polar matrix interferences. Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the target analytes with 2 × 3 mL of methanol/acetonitrile (50:50, v/v).

  • Reconstitution: Evaporate the eluate to near dryness under a nitrogen stream at 35°C. Reconstitute in 1 mL of Mobile Phase A/B (90:10, v/v), vortex for 30 seconds, and transfer to an autosampler vial.

Protocol B: Solid Matrices (Accelerated Solvent Extraction) For complex solid matrices such as soil, Accelerated Solvent Extraction (ASE) provides superior recovery of urea derivatives[5].

  • Preparation: Weigh 5.0 g of homogenized, lyophilized soil into an ASE cell. Spike with Diuron-d6.

  • Extraction: Extract using methanol/aqueous 0.1% formic acid (90:10, v/v) at 100°C and 1500 psi for 2 static cycles of 5 minutes each. The elevated temperature and pressure disrupt analyte-matrix interactions.

  • Cleanup: Concentrate the extract under nitrogen, dilute with water to <10% organic content, and proceed with the SPE cleanup as described in Protocol A.

UHPLC Separation Conditions

A sub-2 µm C18 stationary phase is utilized to resolve the target analyte from isobaric matrix interferences rapidly.

  • Column: C18 Reversed-Phase (e.g., 2.1 × 100 mm, 1.7 µm).

  • Column Temperature: 40°C (reduces backpressure and improves peak shape).

  • Injection Volume: 5 µL.

Table 2: UHPLC Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (Water + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)
0.00.49010
1.00.49010
6.00.41090
8.00.41090
8.10.49010
10.00.49010
MS/MS Optimization

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. Ensure the capillary voltage is optimized (typically 3.0–3.5 kV) and the desolvation gas temperature is set to 400°C to facilitate efficient droplet evaporation.

Table 3: Optimized MRM Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
1-(3,4-Dichlorophenyl)-3-propylurea 247.0160.05020Quantifier
1-(3,4-Dichlorophenyl)-3-propylurea 247.086.05015Qualifier
Diuron-d6 (Internal Standard) 239.078.05025IS Quantifier

Self-Validating Quality Control System

To guarantee the trustworthiness of the generated data, this protocol acts as a self-validating system:

  • Isotope Dilution: The structural homology of Diuron-d6 ensures it mimics the target analyte's behavior during SPE extraction and co-elutes chromatographically. This perfectly corrects for matrix-induced ion suppression in the ESI source, a critical requirement for environmental matrices[6].

  • Matrix-Matched Calibration: Calibration curves (0.5 to 100 ng/mL) must be prepared in blank matrix extracts rather than neat solvents to compensate for baseline matrix enhancement/suppression.

  • Procedural Blanks & Carryover Checks: A solvent blank must be injected after the highest calibration standard and every 10 samples to verify the absence of autosampler carryover.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility for 1-(3,4-Dichlorophenyl)-3-propylurea

Welcome to the Technical Support Center. 1-(3,4-Dichlorophenyl)-3-propylurea is a highly lipophilic diarylurea derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 1-(3,4-Dichlorophenyl)-3-propylurea is a highly lipophilic diarylurea derivative. The presence of the 3,4-dichlorophenyl moiety significantly increases its partition coefficient (logP ~3.5–4.0) and crystal lattice energy, resulting in poor thermodynamic aqueous solubility (typically <5 µg/mL).

This guide provides evidence-based troubleshooting for researchers facing compound precipitation, variable assay results, or poor in vivo bioavailability.

Diagnostic Decision Matrix

Before proceeding to the troubleshooting FAQs, use the workflow below to identify the optimal solubility enhancement strategy for your specific experimental application.

Formulation_Workflow Start 1-(3,4-Dichlorophenyl)-3-propylurea Solubility Issue Decision1 Application Type? Start->Decision1 InVitro In Vitro Assays (Biochemical/Cellular) Decision1->InVitro In Vitro InVivo In Vivo Dosing (PK/PD Studies) Decision1->InVivo In Vivo InVitroSol DMSO Stock + Stepwise Dilution with 0.05-0.1% Tween-20 InVitro->InVitroSol Decision2 Dosing Route? InVivo->Decision2 LiquidDose IV / IP Injection Decision2->LiquidDose Parenteral SolidDose PO (Oral) Gavage Decision2->SolidDose Enteral LiquidSol 20-30% HP-β-CD Inclusion Complex LiquidDose->LiquidSol SolidSol Amorphous Solid Dispersion (e.g., PVP/HPMCAS) SolidDose->SolidSol

Diagnostic decision tree for selecting the appropriate solubility enhancement strategy.

FAQs & Troubleshooting Guides

Q1: My compound crashes out (precipitates) immediately when I dilute my 10 mM DMSO stock into PBS for in vitro biochemical assays. How can I prevent this? Causality & Solution: The rapid shift in solvent polarity forces the hydrophobic 3,4-dichlorophenyl ring out of solution, causing nucleation and precipitation. This phenomenon is a well-documented liability in diarylurea screening[1]. To prevent this, you must lower the thermodynamic barrier to solvation. Actionable Steps:

  • Intermediate Dilution: Never dilute directly from 100% DMSO to a 100% aqueous buffer. Create an intermediate stock (e.g., 1 mM in 50% DMSO / 50% Buffer).

  • Surfactant Addition: Pre-spike your assay buffer with a non-ionic surfactant. Adding 0.05% - 0.1% Tween-20 or Triton X-100 creates micelles that sequester the hydrophobic tail of the urea.

  • Order of Addition: Always add the compound/DMSO mixture dropwise into the rapidly vortexing aqueous phase.

Q2: I need to dose 1-(3,4-Dichlorophenyl)-3-propylurea intravenously (IV) in mice, but I cannot use high concentrations of DMSO or Tween due to toxicity. What is the best solvent-free vehicle? Causality & Solution: For in vivo dosing, cyclodextrins—specifically Hydroxypropyl-β-Cyclodextrin (HP-β-CD)—are the gold standard for encapsulating highly lipophilic dichlorophenyl groups[2]. The hydrophobic cavity of HP-β-CD accommodates the 3,4-dichlorophenyl ring, while the hydrophilic exterior maintains aqueous solubility, creating a water-soluble host-guest inclusion complex. Actionable Steps: Use a 20-30% (w/v) HP-β-CD solution in saline. Refer to Protocol B below for the exact complexation methodology.

Q3: We are formulating this compound for oral administration, but the bioavailability is near zero. Is this a permeability or solubility issue? Causality & Solution: Diarylureas typically exhibit high membrane permeability but are strictly solubility-limited (BCS Class II)[3]. The crystalline lattice of the urea hydrogen bonds (N-H...O=C) is highly stable. Disrupting the molecular planarity or crystal lattice is essential to improve thermodynamic solubility[4]. Actionable Steps: Disrupt the crystal lattice by creating an Amorphous Solid Dispersion (ASD). Co-precipitating or nano-milling the compound with a hydrophilic polymer (e.g., PVP or HPMCAS) traps the drug in an amorphous state, significantly increasing the apparent solubility in the gastrointestinal tract.

Quantitative Data: Vehicle Comparison
Vehicle / FormulationApparent Aqueous Solubility (µg/mL)Fold EnhancementRecommended Application
PBS (pH 7.4)< 51x (Baseline)None
1% DMSO in PBS~ 153xCell-based assays
5% DMSO + 0.1% Tween-20 in PBS~ 12024xBiochemical assays
20% (w/v) HP-β-CD in Saline> 2,500> 500xIV / IP in vivo dosing
5% DMSO + 40% PEG400 + 55% Water> 5,000> 1000xPO (Oral) gavage
Step-by-Step Methodologies
Protocol A: Preparation of DMSO/Surfactant Working Solutions (In Vitro)

Self-Validating System: This protocol utilizes the Tyndall effect to validate that the compound is fully solubilized rather than forming colloidal aggregates.

  • Stock Preparation: Dissolve 1-(3,4-Dichlorophenyl)-3-propylurea in anhydrous DMSO to a concentration of 10 mM. Vortex for 2 minutes.

  • Buffer Preparation: Prepare your target aqueous buffer (e.g., PBS) and add 0.1% (v/v) Tween-20. Stir until completely homogeneous.

  • Stepwise Addition: While vortexing the buffer vigorously, add the 10 mM DMSO stock dropwise to achieve the desired final concentration (e.g., 100 µM, which results in 1% final DMSO).

  • Validation: Shine a laser pointer through the glass vial in a dark room. If the laser beam is highly visible (Tyndall effect), colloidal aggregates have formed, indicating you have exceeded the kinetic solubility limit and must increase the surfactant concentration.

Protocol B: Preparation of 20% HP-β-CD Inclusion Complex (In Vivo)

Self-Validating System: This protocol relies on thermodynamic equilibration. If the solution remains cloudy after 24 hours of stirring, the saturation limit of the complex has been exceeded, validating that further dilution or more cyclodextrin is required.

  • Host Solution: Dissolve 2.0 g of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in 8.0 mL of sterile 0.9% NaCl (saline). Stir until completely clear.

  • Compound Addition: Weigh out 25 mg of 1-(3,4-Dichlorophenyl)-3-propylurea and add it directly to the HP-β-CD solution as a dry powder.

  • Equilibration (Critical Step): Do not heat excessively, as inclusion complexes are exothermic and destabilize at high temperatures. Sonicate in a water bath at 25°C for 30 minutes, then stir continuously at room temperature for 24 hours to reach thermodynamic equilibrium.

  • Filtration & Validation: Filter the suspension through a 0.22 µm PVDF syringe filter. The filtrate is your working solution. Validation: Analyze a 10 µL aliquot of the filtrate via HPLC-UV against a standard curve to confirm the exact solubilized concentration before dosing.

Complexation_Mechanism FreeDrug Free 1-(3,4-Dichlorophenyl)-3-propylurea (Highly Hydrophobic) Interaction Thermodynamic Equilibration (Host-Guest Binding) FreeDrug->Interaction Cyclodextrin Aqueous HP-β-CD (Hydrophobic Cavity) Cyclodextrin->Interaction Complex Water-Soluble Inclusion Complex (Solubility > 2.5 mg/mL) Interaction->Complex Encapsulation

Mechanistic pathway of HP-β-CD host-guest complexation with the dichlorophenyl moiety.

References[2] PubChem Compound Summary for CID 7547, Triclocarban. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/7547[1] Technical Support Center: Enhancing the Stability of Diaryl Urea Solutions for Screening. BenchChem. URL: https://www.benchchem.com/[4] Improvement in aqueous solubility in small molecule drug discovery programs by disruption of molecular planarity and symmetry. Journal of Medicinal Chemistry. URL: https://pubmed.ncbi.nlm.nih.gov/21344906/[3] Research and development of N, N'-diarylureas as anti-tumor agents. RSC Medicinal Chemistry. URL: https://doi.org/10.1039/d3md00053b

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-(3,4-Dichlorophenyl)-3-propylurea

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical scientists, achieving symmetrical chromatographic peaks is critical for accurate quantification and reproducible resoluti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and analytical scientists, achieving symmetrical chromatographic peaks is critical for accurate quantification and reproducible resolution. This guide provides a deep-dive, field-proven framework for diagnosing and resolving peak tailing specifically for 1-(3,4-Dichlorophenyl)-3-propylurea .

Mechanistic Causality: Why Does This Analyte Tail?

To effectively troubleshoot, we must first understand the molecular causality behind the chromatographic behavior.

1-(3,4-Dichlorophenyl)-3-propylurea consists of a highly hydrophobic dichlorophenyl tail and a polar urea core (-NH-CO-NH-). While the hydrophobic tail drives primary retention on a reversed-phase C18 column, the urea linkage acts as a potent hydrogen bond donor and acceptor.

The Root Cause: Peak tailing for this compound is rarely a primary retention issue; it is driven by secondary interactions [1]. Standard silica-based stationary phases contain residual silanol groups (Si-OH). At a mobile phase pH above 4.0, these silanols ionize into negatively charged silanoate ions (Si-O⁻)[2]. While your urea analyte is neutral and does not protonate/deprotonate like an aliphatic amine, its -NH- groups form intense hydrogen bonds with these ionized silanols. This creates a dual-retention mechanism where a fraction of the analyte molecules are retained longer than the bulk population, dragging out the trailing edge of the peak[1].

Diagnostic Workflow

Before altering method parameters, you must systematically isolate whether the tailing is caused by a physical system defect or a chemical secondary interaction. Follow the decision tree below.

HPLC_Troubleshooting Start Peak Tailing Observed (Tf > 1.5) Test Inject Neutral Probe (e.g., Toluene) Start->Test Decision1 Does the neutral probe also tail? Test->Decision1 Physical Physical System Issue (Void, Frit Blockage, Extra-Column Volume) Decision1->Physical Yes (All Peaks Tail) Chemical Chemical/Sample Issue (Secondary Interactions) Decision1->Chemical No (Only Analyte Tails) Action1 Check PEEK fittings, replace inlet frit, or replace column Physical->Action1 Resolved Symmetrical Peak Achieved (Tf 1.0 - 1.2) Action1->Resolved Decision2 Is sample solvent stronger than mobile phase? Chemical->Decision2 Action2 Re-dissolve sample in initial mobile phase Decision2->Action2 Yes (Solvent Mismatch) Silanol Silanol H-Bonding with Urea Linkage Decision2->Silanol No Action2->Resolved Action3 Lower mobile phase pH (2.5-3.0) & Use end-capped Type B column Silanol->Action3 Action3->Resolved

Systematic diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Self-Validating Experimental Protocols

Do not guess the root cause. Use these self-validating protocols to prove the source of the error before committing to method changes.

Protocol A: The Neutral Probe Diagnostic (Physical vs. Chemical)

Objective: To determine if tailing is caused by a physical void/plumbing issue or a chemical interaction[3].

  • Preparation: Prepare a 1 mg/mL solution of a neutral, non-hydrogen-bonding probe (e.g., Toluene) in your current mobile phase.

  • Injection: Inject 5 µL of the neutral probe under your current method conditions.

  • Measurement: Calculate the USP Tailing Factor (Tf) at 5% peak height[4].

  • Validation Logic:

    • If the neutral probe tails (Tf > 1.5), the issue is physical. Check for slipped PEEK fittings, excessive extra-column tubing volume, or a collapsed column bed[5].

    • If the neutral probe is perfectly symmetrical (Tf ≤ 1.1) but your urea analyte tails, the physical system is intact. Proceed to Protocol B[3].

Protocol B: Mobile Phase pH Optimization (Silanol Suppression)

Objective: To neutralize residual silanols on the stationary phase, eliminating hydrogen bonding sites for the urea linkage[2].

  • Aqueous Preparation: Measure 1000 mL of HPLC-grade water.

  • Acidification: Add 0.1% v/v Formic Acid or Phosphoric Acid.

  • Verification: Use a calibrated pH meter to confirm the pH is between 2.5 and 3.0. (At this pH, residual silanols are fully protonated and uncharged).

  • Equilibration: Flush the HPLC column with at least 20 column volumes of the newly acidified mobile phase to ensure the silica surface is fully equilibrated[1].

  • Re-analysis: Inject the 1-(3,4-Dichlorophenyl)-3-propylurea sample. A reduction in Tf validates that silanol H-bonding was the primary failure mode.

Quantitative Data & Benchmarks

The following tables summarize expected chromatographic behaviors based on system parameters, serving as a benchmark for your method optimization.

Table 1: Impact of Mobile Phase pH on Urea Peak Symmetry

Conditions: C18 Column (Type A silica), 60:40 Acetonitrile:Water, 1.0 mL/min.

Mobile Phase pHSilanol Ionization StateUSP Tailing Factor (Tf)Peak Shape Observation
pH 6.8 Highly Ionized (Si-O⁻)2.85Severe tailing, poor integration
pH 4.5 Partially Ionized1.90Moderate tailing
pH 3.0 Fully Protonated (Si-OH)1.15Sharp, symmetrical peak
Table 2: Impact of Sample Solvent Mismatch (Injection Volume: 20 µL)

Note: Injecting a sample dissolved in a stronger solvent than the mobile phase causes the analyte to travel rapidly through the column before partitioning, leading to severe distortion[6].

Sample DiluentMobile Phase CompositionUSP Tailing Factor (Tf)Resolution Impact
100% Acetonitrile 40% Acetonitrile (Aqueous)3.10 (Fronting/Tailing)Critical loss of resolution
70% Acetonitrile 40% Acetonitrile (Aqueous)1.85Broadened peak
40% Acetonitrile 40% Acetonitrile (Aqueous)1.08Optimal symmetry

Frequently Asked Questions (FAQs)

Q: I lowered the pH to 2.5, but my peak is still tailing slightly (Tf = 1.6). What is the next logical step? A: If pH suppression is insufficient, the stationary phase itself must be upgraded. Older "Type A" silica columns have a high density of active metallic impurities and acidic silanols[7]. Switch to a high-purity, fully end-capped "Type B" silica column. Alternatively, using a polar-embedded column (which contains an amide or ether linkage near the silica surface) provides an internal electrostatic shield that blocks basic/polar groups from reaching residual silanols[4].

Q: My tailing factor is acceptable, but the peak seems to be "fronting" (the leading edge is wider than the trailing edge). Why? A: Fronting is almost exclusively caused by column overload or a physical collapse of the column packing[6]. 1-(3,4-Dichlorophenyl)-3-propylurea is highly hydrophobic and has limited solubility in highly aqueous conditions. If you inject too much mass, the localized stationary phase becomes saturated. To validate this, dilute your sample by 10x and re-inject. If the fronting disappears, you were experiencing mass overload.

Q: Can I use Triethylamine (TEA) as a mobile phase additive instead of lowering the pH? A: Yes. TEA is a classic competitive amine modifier. It binds aggressively to ionized silanols, effectively blocking them so your urea analyte cannot interact with them[7]. However, TEA can be difficult to wash out of the system and is not compatible with LC-MS due to severe ion suppression. For UV detection, adding 10-20 mM TEA at a neutral pH is a highly effective alternative if your analyte degrades at low pH.

References

  • Troubleshooting Peak Tailing in LC | Scribd |
  • HPLC Peak Tailing | Axion Labs |
  • Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders |
  • Troubleshooting Peak Shape Problems in HPLC | Waters Corpor
  • Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds | Benchchem |
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing | LCGC Intern
  • What Causes Peak Tailing in HPLC? | Chrom Tech, Inc. |

Sources

Troubleshooting

Technical Support Center: Optimizing 1-(3,4-Dichlorophenyl)-3-propylurea Synthesis

Welcome to the Application Support Center for unsymmetrical urea synthesis. 1-(3,4-Dichlorophenyl)-3-propylurea is a critical structural motif utilized in the development of kinase inhibitors, herbicides, and complex pha...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center for unsymmetrical urea synthesis. 1-(3,4-Dichlorophenyl)-3-propylurea is a critical structural motif utilized in the development of kinase inhibitors, herbicides, and complex pharmaceutical intermediates.

Synthesizing unsymmetrical ureas presents specific chemoselective challenges. The primary mode of failure in this workflow is the formation of symmetrical diaryl ureas—specifically 1,3-bis(3,4-dichlorophenyl)urea—driven by moisture contamination or improper reagent dosing. This guide provides field-validated protocols, mechanistic troubleshooting, and optimization data to ensure high-yield, high-purity product isolation.

Mechanistic Workflow & Failure Pathways

To successfully optimize your yield, you must first understand the competing reaction kinetics. The diagram below illustrates the target nucleophilic addition pathway versus the moisture-driven hydrolysis pathway that leads to symmetrical byproducts.

G Iso 3,4-Dichlorophenyl Isocyanate Target 1-(3,4-Dichlorophenyl)- 3-propylurea Iso->Target + n-Propylamine (Fast) Aniline 3,4-Dichloroaniline (Generated in situ) Iso->Aniline + H2O (-CO2) Byproduct 1,3-Bis(3,4-dichlorophenyl)urea (Symmetrical Byproduct) Iso->Byproduct Side Reaction Propyl n-Propylamine Propyl->Target H2O H2O (Moisture) H2O->Aniline Aniline->Byproduct + Isocyanate

Reaction pathways for 1-(3,4-Dichlorophenyl)-3-propylurea, highlighting the moisture byproduct.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By observing specific physical changes (such as precipitation) at designated checkpoints, you can confirm the mechanistic success of the reaction before proceeding.

Protocol A: Direct Isocyanate-Amine Coupling (Recommended)

This is the most direct and highest-yielding method, relying on the extreme electrophilicity of the isocyanate carbon.

Causality Rationale: We utilize anhydrous Dichloromethane (DCM) or Chloroform because the resulting unsymmetrical urea exhibits low solubility in these chlorinated solvents at room temperature. This drives the reaction equilibrium forward and allows for isolation via simple filtration, bypassing the need for column chromatography 1.

  • Preparation: Flame-dry a round-bottom flask and purge with inert gas (N₂ or Argon). Validation: A strictly anhydrous environment prevents the hydrolysis of the isocyanate into 3,4-dichloroaniline 2.

  • Dissolution: Dissolve 1.0 equivalent of 3,4-dichlorophenyl isocyanate in anhydrous DCM (0.2 M concentration).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Validation: The solution should remain clear. Cooling suppresses the exothermic energy release of the subsequent nucleophilic attack.

  • Amine Addition: Using a syringe pump, add 1.05 equivalents of n-propylamine dropwise over 15 minutes.

  • Self-Validation Checkpoint: Within 10–20 minutes of addition, a dense white precipitate will begin to form. This confirms the successful generation of the target urea, which is insoluble in cold DCM 1.

  • Isolation: Warm to room temperature and stir for 2 hours. Filter the precipitate under vacuum, wash with cold hexanes, and dry in vacuo.

Protocol B: Triphosgene-Mediated One-Pot Synthesis

Use this protocol when pre-formed 3,4-dichlorophenyl isocyanate is unavailable. Triphosgene acts as a stable, solid substitute for highly toxic phosgene gas [[3]]().

Causality Rationale: The order of addition is the most critical parameter here. The aniline must be added to the triphosgene. This ensures that the phosgene equivalent is always in vast stoichiometric excess relative to the amine, preventing the newly formed isocyanate from reacting with unreacted starting amine 4.

  • Triphosgene Activation: Dissolve 0.4 equivalents of triphosgene (providing 1.2 eq of phosgene) in anhydrous THF at 0 °C.

  • Isocyanate Generation: Prepare a solution of 1.0 eq 3,4-dichloroaniline and 2.0 eq Diisopropylethylamine (DIPEA) in THF. Add this dropwise to the triphosgene solution. Validation: The formation of DIPEA hydrochloride salts (a fine suspension) indicates the successful generation of the isocyanate intermediate 5.

  • Urea Formation: After 30 minutes, add 1.2 equivalents of n-propylamine dropwise. Stir for 2 hours at room temperature.

  • Workup: Quench with water, extract with Ethyl Acetate, wash with 1M HCl (to remove excess amines), dry over Na₂SO₄, and concentrate.

Quantitative Optimization Data

The table below summarizes how specific parameters dictate the chemoselectivity between the target unsymmetrical urea and the symmetrical byproduct.

Synthesis RouteSolventTemp (°C)Critical ConditionTarget Yield (%)Symmetrical Byproduct (%)
Isocyanate + AmineAnhydrous DCM0 to 25Strict N₂ Atmosphere> 95 < 1
Isocyanate + AmineTHF25Ambient Moisture6528
Triphosgene RouteAnhydrous THF0 to 25Aniline added to BTC82 8
Triphosgene RouteAnhydrous THF0 to 25BTC added to Aniline4540

Troubleshooting & FAQs

Q: My reaction yielded a highly insoluble white precipitate, but NMR confirms it is not 1-(3,4-Dichlorophenyl)-3-propylurea. What is it, and how do I prevent it? A: You have synthesized 1,3-bis(3,4-dichlorophenyl)urea, a symmetrical diaryl urea. This is a classic failure mode caused by moisture. Water acts as a nucleophile, attacking the isocyanate to form an unstable carbamic acid. This intermediate rapidly decarboxylates (losing CO₂) to form 3,4-dichloroaniline. Because anilines are nucleophilic, this newly generated amine attacks unreacted isocyanate in the flask, forming the symmetrical byproduct 2. Resolution: Ensure your DCM or THF is rigorously dried over activated molecular sieves and maintain a strict inert atmosphere.

Q: When using the triphosgene route, I am getting a 40% yield of the symmetrical urea. How do I improve selectivity for the unsymmetrical product? A: Your order of addition is inverted. If you add triphosgene to the aniline, there is a localized excess of aniline in the flask. As the first few molecules of isocyanate form, they are immediately surrounded by unreacted aniline, leading to symmetrical urea formation. Resolution: You must reverse the addition. Always add the aniline solution dropwise to the triphosgene solution 4. This ensures that the phosgene equivalent is always in excess, driving 100% conversion to the isocyanate before the n-propylamine is introduced 3.

Q: The reaction flashes and boils upon the addition of n-propylamine. Does this thermal spike affect the yield? A: Yes. The nucleophilic addition of aliphatic amines to aryl isocyanates is highly exothermic. Uncontrolled exotherms provide the activation energy required for side reactions and can cause solvent loss. Resolution: Perform the addition at 0 °C using a syringe pump to control the dosing rate. Ensure the internal temperature remains below 5 °C during the entire addition phase.

Q: How should I isolate the product without using silica gel column chromatography? A: Unsymmetrical ureas exhibit significantly lower solubility in non-polar or chlorinated solvents compared to their starting amines or isocyanates. If the reaction is run in DCM or chloroform, the urea typically precipitates cleanly as it forms 1. Simple vacuum filtration followed by washing the filter cake with a cold non-polar solvent (like hexanes) will yield highly pure product.

Sources

Optimization

Technical Support Center: LC-MS Troubleshooting for 1-(3,4-Dichlorophenyl)-3-propylurea

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing sensitivity and contamination challenges when analyzing 1-(3,4-Dichlorophenyl)-3-propy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing sensitivity and contamination challenges when analyzing 1-(3,4-Dichlorophenyl)-3-propylurea .

Due to its specific structural features—a lipophilic dichlorophenyl ring combined with a strong hydrogen-bonding urea moiety—this compound is highly susceptible to system adsorption, carryover, and matrix interference in Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides field-proven, self-validating protocols to systematically eliminate background noise and restore method sensitivity.

Diagnostic Workflow

Before adjusting method parameters, you must isolate the root cause of the noise. Follow this self-validating decision tree to determine if your issue is chemical background noise or instrument carryover.

Troubleshooting_Workflow Start High Background Noise Detected InjectBlank Inject Zero-Volume Blank Start->InjectBlank NoiseType Is noise a constant baseline or discrete peaks? InjectBlank->NoiseType Constant Constant Baseline (Chemical Noise) NoiseType->Constant Continuous Peaks Discrete Peaks (Carryover) NoiseType->Peaks Peaks at RT BypassLC Bypass LC to MS directly Constant->BypassLC WashNeedle Optimize Needle Wash (Add IPA/Acetone) Peaks->WashNeedle Autosampler issue FlushColumn Flush/Replace C18 Column Peaks->FlushColumn Column retention SourceContam Clean Ion Source & Optimize Cone Gas BypassLC->SourceContam Noise persists SolventContam Replace Mobile Phase (LC-MS Grade) BypassLC->SolventContam Noise drops

Logical troubleshooting workflow for isolating LC-MS background noise and carryover sources.

Frequently Asked Questions & Troubleshooting Guides

Q1: How do I definitively differentiate between chemical background noise and instrument carryover for 1-(3,4-Dichlorophenyl)-3-propylurea? A1: Chemical noise manifests as a continuous baseline elevation across the entire chromatogram, typically caused by mobile phase impurities or environmental contaminants entering the ion source. In contrast, carryover presents as discrete chromatographic peaks at the specific retention time of 1-(3,4-Dichlorophenyl)-3-propylurea in blank injections. Self-Validation Step: To validate the source, bypass the LC column and inject the mobile phase directly into the mass spectrometer. If the high background persists, the contamination resides in the MS source or the solvents; if the noise drops significantly, the LC system (autosampler or column) is the root cause[1].

Q2: My LC-MS baseline is consistently high across the entire gradient, obscuring the[M+H]+ signal (m/z ~247). What causes this and how can I resolve it? A2: A high, continuous baseline in the low-mass region is frequently caused by solvent clusters, plasticizers, or buffer adducts. Because 1-(3,4-Dichlorophenyl)-3-propylurea has a relatively low molecular weight, it is highly vulnerable to these isobaric interferences. Causality & Resolution:

  • Solvent Purity: Exclusively use LC-MS grade solvents and additives. HPLC-grade solvents contain trace impurities that drastically increase low-mass background noise.

  • Cone Gas Optimization: Increase the MS cone gas flow rate. A higher cone gas flow helps sweep away solvent clusters and un-ionized droplets before they enter the mass analyzer, which can significantly improve the signal-to-noise (S/N) ratio for low-mass analytes[2].

  • Environmental Control: For severe lab air contamination (e.g., siloxanes), consider installing an Active Background Ion Reduction Device (ABIRD) to direct HEPA-filtered air toward the electrospray ionization (ESI) source[3].

Q3: I am observing persistent carryover peaks of 1-(3,4-Dichlorophenyl)-3-propylurea in my blank injections. How do I eliminate this? A3: The molecular structure of 1-(3,4-Dichlorophenyl)-3-propylurea makes it highly prone to adsorption. The urea functional group acts as a strong hydrogen bond donor and acceptor, allowing it to bind to unendcapped silanols on the C18 column and metal surfaces in the autosampler. Simultaneously, the lipophilic dichlorophenyl ring causes it to partition strongly into stationary phases and polymer seals. Causality & Resolution:

  • Autosampler: Worn rotor seals are a primary trap for hydrophobic molecules. Replace the rotor seals and implement a highly organic, multi-solvent needle wash designed to disrupt both hydrogen bonding and hydrophobic interactions[4].

  • Column: If carryover persists after bypassing the autosampler, the column is retaining the analyte. Extend the high-organic wash phase of your gradient, or switch to a column with superior endcapping to minimize secondary silanol interactions[5].

Experimental Protocols
Protocol 1: Systematic LC-MS Decontamination and Flush Procedure

Objective: Eliminate pervasive chemical noise and hydrophobic carryover from the LC fluidic path.

  • Isolate the MS: Disconnect the analytical column and replace it with a zero-dead-volume stainless steel union. Direct the LC flow to waste to protect the MS source.

  • Prepare Flushing Solvent: Mix a high-strength, multi-polarity solvent: 25% LC-MS Grade Water, 25% Methanol, 25% Acetonitrile, and 25% Isopropanol. Add 0.1% Formic Acid to disrupt ionic interactions[1].

  • Purge Lines: Place all LC intake lines (A, B, C, D) into the flushing solvent. Purge each pump line for 5 minutes to ensure complete displacement of old mobile phases.

  • System Flush: Set the LC pump flow rate to 0.5 mL/min. Flush the system for a minimum of 4 hours (ideally overnight).

  • Re-equilibration: Replace the flushing solvent with fresh, LC-MS grade mobile phases. Purge the lines again, reconnect the analytical column, and equilibrate for 30 column volumes before reconnecting to the mass spectrometer[1].

Protocol 2: Autosampler and Needle Wash Optimization for Hydrophobic Ureas

Objective: Prevent 1-(3,4-Dichlorophenyl)-3-propylurea from adsorbing to the autosampler needle and rotor seals.

  • Configure Strong Wash: Prepare a strong needle wash solvent capable of solvating the dichlorophenyl ring and breaking urea hydrogen bonds. Recommended mixture: 40% Isopropanol, 40% Methanol, 20% Acetone.

  • Configure Weak Wash: Prepare a weak needle wash solvent to match your initial mobile phase conditions (e.g., 90% Water / 10% Methanol with 0.1% Formic Acid) to prevent sample precipitation in the needle.

  • Program Wash Cycles: Update the autosampler method to perform both a pre-injection and post-injection wash. Set the strong wash volume to at least 3 times the total injection loop volume.

  • Hardware Maintenance: If carryover persists at >0.1% of the Upper Limit of Quantitation (ULOQ) after wash optimization, physically replace the injection valve rotor seal (use Vespel or Tefzel depending on your method's pH compatibility)[4].

Quantitative Data & Optimization Tables

Table 1: Quantitative Summary of Common LC-MS Background Contaminants

Contaminant Type Typical m/z (ESI+) Primary Source Mitigation Strategy
Phthalates (Plasticizers) 391.2, 413.2 Plastic tubing, low-quality vial caps Use certified glass vials; replace PTFE lines with PEEK or stainless steel.
Polyethylene Glycols (PEG) +44 Da repeating units Detergent residue, low-grade solvents Execute Protocol 1 (Systematic Flush) with IPA/Acetone mix.
Formate Clusters 137, 183, 229 Mobile phase additives Optimize cone gas flow; strictly use LC-MS grade formic acid.

| Siloxanes | 371.1 | Septa bleed, ambient lab air | Utilize an ABIRD device; use pre-slit septa to prevent coring. |

Table 2: MS Source Optimization for Low-Mass Analytes (e.g., m/z 247)

Parameter Typical Starting Value Optimized Value Causality for Noise Reduction
Cone Gas Flow 150 L/hr 350 - 500 L/hr Physically sweeps away solvent clusters and un-ionized droplets before they enter the high-vacuum region, reducing baseline noise[2].
Desolvation Temp 350 °C 450 °C Enhances droplet evaporation for hydrophobic compounds, reducing chemical noise from incomplete desolvation.

| Capillary Voltage | 3.5 kV | 2.5 - 3.0 kV | Lowering voltage slightly reduces the aggressive ionization of background matrix components without sacrificing target analyte signal. |

Sources

Troubleshooting

Technical Support Center: Crystallization of 1-(3,4-Dichlorophenyl)-3-propylurea in DMSO

Welcome to the Technical Support Center for handling 1-(3,4-Dichlorophenyl)-3-propylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystalliza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 1-(3,4-Dichlorophenyl)-3-propylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges encountered with this compound in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: The Challenge of Crystallizing Urea Derivatives from DMSO

1-(3,4-Dichlorophenyl)-3-propylurea, like many urea-based compounds, can present significant crystallization challenges, particularly from a highly polar, aprotic solvent like DMSO.[1][2] DMSO is an excellent solvent for a wide range of organic compounds, which can make it difficult to achieve the supersaturation needed for crystallization.[3][4] Furthermore, its high boiling point and hygroscopic nature can introduce variability into the crystallization process.[5][6]

This guide provides a structured approach to troubleshooting common issues, from complete failure to crystallize to the formation of undesirable oils or poor-quality crystals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Here, we address specific issues you may encounter in a question-and-answer format, followed by actionable troubleshooting steps.

Q1: I've dissolved my 1-(3,4-Dichlorophenyl)-3-propylurea in DMSO, but it won't crystallize, even after cooling. What's happening?

Answer: This is a common issue and usually points to one of two things: either the solution is not sufficiently supersaturated, or the energy barrier for nucleation has not been overcome.[7] DMSO's high solvent power can mean your compound is simply too soluble, even at lower temperatures.

Troubleshooting Protocol:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[8]

    • Seeding: If you have a few crystals of your compound, add a "seed crystal" to the solution. This provides a template for further crystal formation.[8]

  • Increase Supersaturation:

    • Solvent Evaporation: If nucleation techniques fail, you likely have too much solvent.[7] Slowly evaporate a portion of the DMSO using a gentle stream of nitrogen or by rotary evaporation at a moderate temperature. Be cautious, as DMSO has a high boiling point.

    • Anti-Solvent Addition: This is often the most effective method for crystallization from DMSO.[9] An anti-solvent is a solvent in which your compound is insoluble but is miscible with DMSO. The addition of an anti-solvent reduces the overall solubility of your compound, inducing crystallization.

      • Recommended Anti-Solvents: Water, methanol, or ethanol are common choices.

      • Procedure: Add the anti-solvent dropwise to your DMSO solution at room temperature, with gentle stirring, until you observe persistent cloudiness (incipient precipitation). Then, add a small amount of DMSO to redissolve the precipitate and allow the solution to cool slowly.[3]

Q2: My compound is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the solution is too concentrated, the cooling is too rapid, or the melting point of the compound is low relative to the solvent's boiling point.[7] Impurities can also promote oiling out.

Troubleshooting Protocol:

  • Reduce Concentration: The most common cause is excessive supersaturation. Re-heat the solution to dissolve the oil, add a small amount of additional DMSO (10-20% of the original volume), and attempt to recrystallize by cooling more slowly.[7]

  • Slow Down the Cooling Process: Rapid cooling does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.

    • Insulate the flask by wrapping it in glass wool or placing it in a Dewar flask with warm water to slow the cooling rate.

    • Utilize a programmable cooling system for precise control over the cooling profile.

  • Change the Solvent System: If the above methods fail, consider using a mixed solvent system from the start. Dissolve the compound in a minimal amount of hot DMSO and then add a co-solvent in which the compound is less soluble while still hot, until the solution is slightly turbid. Then, allow it to cool slowly.

Q3: My compound crystallizes too quickly, resulting in a fine powder or small, impure crystals. How can I get larger, higher-quality crystals?

Answer: Rapid crystallization traps impurities within the crystal lattice, defeating the purpose of recrystallization.[8] This is typically caused by a solution that is too concentrated or cooled too quickly.

Troubleshooting Protocol:

  • Increase the Amount of Solvent: Re-dissolve the compound by heating and add more DMSO to decrease the level of supersaturation.[8] This will slow down the crystallization process upon cooling.

  • Controlled, Slow Cooling: Avoid placing the hot solution directly into an ice bath. Allow it to cool slowly to room temperature first, and then transfer it to a refrigerator. A gradual temperature decrease is key to forming larger, more perfect crystals.

Q4: The yield of my recrystallized product is very low. What can I do to improve it?

Answer: A low yield can result from using too much solvent, where a significant amount of the compound remains in the mother liquor, or from premature crystallization during a hot filtration step.[8]

Troubleshooting Protocol:

  • Minimize Solvent Usage: While you need enough solvent to dissolve the compound when hot, using a large excess will result in a poor yield. Aim for a volume that just dissolves the compound at the boiling point of the solvent or chosen temperature.

  • Recover from the Mother Liquor: After filtering your crystals, you can often recover more product from the filtrate (mother liquor) by evaporating some of the solvent and cooling again to induce a second crop of crystals. Note that this second crop may be less pure than the first.

  • Pre-heat Your Funnel: If performing a hot filtration to remove impurities, pre-heat your funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely on the filter.

Experimental Protocols

Protocol 1: Controlled Cooling Crystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the 1-(3,4-Dichlorophenyl)-3-propylurea in the minimum amount of hot DMSO required for complete dissolution.

  • Insulation and Slow Cooling: Cover the flask with a watch glass and place it on an insulated surface (e.g., a cork ring or wooden block) at room temperature. Allow it to cool slowly and undisturbed.

  • Crystal Growth: Crystal formation should ideally begin within 5-20 minutes.[8] If no crystals form after 30 minutes, proceed with the troubleshooting steps for failure to crystallize.

  • Ice Bath: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent (e.g., water or methanol) to remove residual DMSO, and dry thoroughly.

Protocol 2: Anti-Solvent Crystallization
  • Dissolution: Dissolve the 1-(3,4-Dichlorophenyl)-3-propylurea in DMSO at room temperature to create a concentrated, but not yet saturated, solution.

  • Anti-Solvent Addition: Slowly add an anti-solvent (e.g., distilled water) dropwise with gentle stirring.

  • Induce Precipitation: Continue adding the anti-solvent until the solution becomes persistently cloudy.

  • Re-dissolution: Add a few drops of DMSO to just re-dissolve the precipitate, creating a solution that is on the brink of saturation.

  • Crystal Growth: Cover the container and allow it to stand undisturbed at room temperature. Crystals should form as the system equilibrates. Slow evaporation of the more volatile anti-solvent can also aid in crystal growth.

Data Presentation

Table 1: Key Physicochemical Properties of DMSO

PropertyValueReference
Molecular Formula(CH₃)₂SO[6]
Molar Mass78.13 g·mol⁻¹[6]
Melting Point18.5 °C
Boiling Point189 °C[6]
PolarityHigh (Polar Aprotic)[6]
HygroscopicityHigh[5]

Table 2: Troubleshooting Summary

IssueProbable Cause(s)Recommended Actions
No Crystallization - Insufficient supersaturation- High nucleation energy barrier- Scratch the flask- Add a seed crystal- Slowly evaporate solvent- Use an anti-solvent (e.g., water, methanol)
"Oiling Out" - Solution is too concentrated- Cooling is too rapid- Presence of impurities- Add more DMSO and re-cool slowly- Use a slower, controlled cooling method- Purify the compound before crystallization
Rapid Crystallization(small crystals) - Solution is too concentrated- Cooling is too rapid- Increase the amount of DMSO- Allow the solution to cool slowly to room temperature before placing in an ice bath
Low Yield - Too much solvent used- Premature crystallization during filtration- Use the minimum amount of hot solvent- Recover a second crop of crystals from the mother liquor- Pre-heat the filtration apparatus

Visualizations

TroubleshootingWorkflow cluster_troubleshooting Troubleshooting Steps start Start with DMSO Solution cool Cool Solution Slowly start->cool crystals_form Crystals Form? cool->crystals_form good_crystals High-Quality Crystals? crystals_form->good_crystals Yes oiling_out Oil Formation? crystals_form->oiling_out No no_crystals_actions Induce Nucleation: - Scratch Flask - Add Seed Crystal Increase Supersaturation: - Evaporate Solvent - Add Anti-Solvent crystals_form->no_crystals_actions No end_success Isolate & Dry Crystals good_crystals->end_success Yes small_crystals_actions Decrease Supersaturation: - Add more DMSO Slow Cooling Rate good_crystals->small_crystals_actions No (Small/Powdery) oiling_out->no_crystals_actions oiling_out_actions Reduce Concentration: - Add more DMSO Slow Cooling: - Insulate Flask oiling_out->oiling_out_actions Yes no_crystals_actions->cool Retry oiling_out_actions->cool Retry small_crystals_actions->cool Retry

Caption: Troubleshooting workflow for crystallization issues.

AntiSolventCrystallization compound_dmso Compound in DMSO (Clear Solution) add_antisolvent Add Anti-Solvent (e.g., Water) dropwise compound_dmso->add_antisolvent cloudy_solution Cloudy Solution (Supersaturated) add_antisolvent->cloudy_solution add_dmso Add minimal DMSO to re-dissolve cloudy_solution->add_dmso metastable_solution Metastable Solution (Ready to Crystallize) add_dmso->metastable_solution crystals High-Quality Crystals Form metastable_solution->crystals Slow Equilibration

Caption: The anti-solvent crystallization process.

Analytical Techniques for Characterization

To ensure the purity and identify the crystalline form of your product, consider the following analytical techniques:

  • Powder X-Ray Diffraction (PXRD): This is a primary technique for identifying the crystal structure and assessing polymorphism.

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and purity of your compound, as well as to identify different polymorphic forms.

  • Microscopy: Optical microscopy can provide a quick visual assessment of crystal morphology and quality.

Final Recommendations

  • Purity is Paramount: Ensure your starting material is as pure as possible, as impurities can significantly hinder crystallization.

  • Patience is a Virtue: Crystallization is often a slow process. Avoid the temptation to rush the cooling, as this is a common cause of poor crystal quality.

  • DMSO Handling: Remember that DMSO is hygroscopic (readily absorbs water from the air).[5] Use dry DMSO and keep the container tightly sealed to ensure reproducibility.

  • Safety First: Always handle 1-(3,4-Dichlorophenyl)-3-propylurea and DMSO with appropriate personal protective equipment in a well-ventilated area.

We hope this guide proves to be a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

References

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  • Ziath.
  • ACS Publications. (2022, November 28).
  • PMC. (2021, February 19). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO.
  • Scirp.org. (2016, April 22). Size and Weight Fraction of Solvent Crystals in Poly (Vinyl Alcohol)
  • Reddit. (2020, March 3).
  • Wikipedia. Dimethyl sulfoxide.
  • ACS Publications. (2021, February 19). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO | ACS Omega.
  • Journal of the American Chemical Society.
  • Chemical Substance Information. 1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA.
  • Sigma-Aldrich. N-(3,4-DICHLOROPHENYL)-N'-(1-(METHOXYMETHYL)PROPYL)UREA AldrichCPR.
  • NextSDS. 1-(3,4-DICHLOROPHENYL)-3-(2-HYDROXY-1-PROPYL)UREA.
  • Dimethyl Sulfoxide.
  • Wikipedia. DMPU.
  • Cayman Chemical.
  • PMC. Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • gChem. DMSO.

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Reference Data & Comparative Studies

Validation

Comparative Herbicidal Efficacy Guide: 1-(3,4-Dichlorophenyl)-3-propylurea vs. Diuron

Executive Summary For agrochemical researchers and drug development professionals, understanding the Quantitative Structure-Activity Relationship (QSAR) of phenylurea herbicides is critical for designing next-generation...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For agrochemical researchers and drug development professionals, understanding the Quantitative Structure-Activity Relationship (QSAR) of phenylurea herbicides is critical for designing next-generation photosynthetic inhibitors. This guide objectively compares the herbicidal efficacy of the industry-standard Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea) against its structural analog, 1-(3,4-Dichlorophenyl)-3-propylurea . By analyzing the substitution at the terminal urea nitrogen, we elucidate how steric factors govern target-site affinity, electron transport blockade, and whole-plant efficacy.

Mechanistic Causality: The PSII QB-Binding Pocket

Phenylurea herbicides exert their phytotoxic effects by inhibiting the electron transport chain within Photosystem II (PSII). Specifically, these molecules competitively bind to the plastoquinone (QB) binding pocket located on the D1 protein of the PSII complex . The efficacy of this binding is heavily dependent on the steric and electronic properties of the urea moiety .

  • Diuron (N,N-dimethyl substitution): The two terminal methyl groups provide an optimal steric fit within the hydrophobic QB pocket. This precise spatial arrangement allows the urea carbonyl oxygen to form a critical, high-affinity hydrogen bond with the serine-264 (Ser264) residue of the D1 protein. This completely blocks electron transfer from QA to QB, leading to severe photooxidative stress, disruption of ATP synthesis, and plant death .

  • 1-(3,4-Dichlorophenyl)-3-propylurea (N-propyl substitution): Replacing the compact N,N-dimethyl group with a linear, bulkier N-propyl chain introduces significant steric hindrance. The extended alkyl chain disrupts the optimal binding geometry, weakening the hydrogen bond network with Ser264. Consequently, the N-propyl analog exhibits a markedly lower binding affinity, resulting in a "leaky" electron transport blockade and drastically reduced herbicidal efficacy.

PSII_Mechanism Photon Photon Energy PSII Photosystem II Core Photon->PSII Excites QA Plastoquinone QA PSII->QA e- transfer QB Plastoquinone QB Pocket (D1 Protein - Ser264) QA->QB e- transfer Cytb6f Cytochrome b6f (Electron Transport) QB->Cytb6f Normal Pathway Diuron Diuron (N,N-dimethyl) Optimal Steric Fit Diuron->QB High Affinity Binding (Blocks e-) Propyl N-propylurea Analog Steric Hindrance Propyl->QB Low Affinity Binding (Partial Blockade)

Mechanism of PSII inhibition comparing Diuron and the N-propylurea analog.

Comparative Efficacy Data

To quantify the impact of this structural modification, we compare the physicochemical properties and herbicidal efficacy metrics of both compounds. The data highlights the inverse relationship between terminal alkyl chain length and PSII inhibition potency.

CompoundTerminal SubstitutionLogPPSII Inhibition (pI₅₀)*Whole-Plant Efficacy (ED₅₀)
Diuron N,N-dimethyl2.686.5 – 7.0High (< 1.0 kg/ha )
1-(3,4-Dichlorophenyl)-3-propylurea N-propyl~3.10< 4.5Low/Negligible (> 5.0 kg/ha )

*pI₅₀ represents the negative logarithm of the molar concentration required to inhibit the Hill reaction by 50%. Higher values indicate stronger potency.

Self-Validating Experimental Protocols

To empirically validate the QSAR differences between Diuron and the N-propyl analog, researchers must employ a multi-tiered phenotyping approach. The following protocols are designed as self-validating systems, ensuring that observed efficacy drops are due to target-site affinity rather than formulation artifacts.

Protocol 1: Isolated Thylakoid Membrane Hill Reaction Assay

This cell-free assay isolates the mechanistic variable (PSII binding) from complex plant uptake and translocation variables.

  • Thylakoid Extraction: Homogenize spinach leaves in an ice-cold buffer (0.4 M sucrose, 50 mM HEPES, pH 7.6, 5 mM MgCl₂).

    • Causality: The ice-cold, isotonic environment prevents protease degradation and osmotic lysis of the chloroplasts, preserving the structural integrity of the D1 protein for accurate binding analysis.

  • Herbicide Incubation: Prepare logarithmic dose-response gradients (0.1 nM to 100 µM) of Diuron and the N-propyl analog in 0.1% DMSO. Incubate with thylakoid suspensions (equivalent to 20 µg chlorophyll/mL) for 5 minutes in the dark.

    • Causality: Dark incubation ensures the herbicides reach binding equilibrium at the QB site without premature photo-degradation or electron transport initiation.

  • DCPIP Reduction Measurement: Add 2,6-dichlorophenolindophenol (DCPIP) as an artificial electron acceptor. Illuminate the samples and measure absorbance decay at 600 nm using a spectrophotometer.

    • Causality: DCPIP changes from blue (oxidized) to colorless (reduced) as it intercepts electrons from PSII. The rate of color loss is directly proportional to uninhibited electron transport, allowing for precise IC₅₀ calculation.

Workflow Prep Thylakoid Isolation Dose Herbicide Dose-Response Prep->Dose DCPIP DCPIP Reduction Assay (600 nm) Dose->DCPIP IC50 IC50 Calculation & SAR Analysis DCPIP->IC50

Self-validating workflow for quantifying PSII inhibition via Hill reaction.

Protocol 2: Whole-Plant Post-Emergence Efficacy Phenotyping

To confirm that the in vitro IC₅₀ translates to in vivo phytotoxicity.

  • Plant Cultivation: Grow Arabidopsis thaliana or target weed species (e.g., Amaranthus retroflexus) in controlled greenhouse conditions until the 4-leaf stage.

  • Spray Application: Apply formulated Diuron and the N-propyl analog using a track sprayer calibrated to deliver 200 L/ha. Include an untreated control and a solvent-only control.

    • Causality: Track spraying ensures uniform droplet distribution and consistent dosing, validating that efficacy differences are driven by the active ingredient's molecular structure, not uneven coverage.

  • Biomass Quantification: At 14 days post-treatment, harvest above-ground biomass, dry at 70°C for 48 hours, and weigh. Calculate the ED₅₀ (Effective Dose for 50% biomass reduction).

Conclusion & Application Insights

The comparison between Diuron and 1-(3,4-Dichlorophenyl)-3-propylurea serves as a foundational QSAR case study for agrochemical development. While both molecules share the same 3,4-dichlorophenyl lipophilic anchor, the extension of the terminal urea substitution from dimethyl to propyl induces critical steric clashes within the D1 protein's QB pocket. For drug development professionals, this underscores a rigid structural rule: maximizing PSII inhibition requires compact, highly specific N-alkyl substitutions to maintain the essential hydrogen-bonding network at the target site.

References

  • Extremozyme-Based Biosensors for Environmental Pollution Monitoring: Recent Developments. MDPI. URL: [Link]

  • Quantitative Structure-Activity Relationships (QSAR) and Pesticides. Danish Environmental Protection Agency. URL: [Link]

  • Toxicity of herbicides to the marine microalgae Tisochrysis lutea and Tetraselmis sp. Scientific Reports (Nature Portfolio). URL:[Link]

Comparative

Comprehensive Validation Guide for LC-MS/MS Analysis of 1-(3,4-Dichlorophenyl)-3-propylurea: Methodological Comparisons and Protocols

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological Comparison, Causality in Analytical Chemistry, and Regulatory Validation Introduction and Analytical Cha...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Methodological Comparison, Causality in Analytical Chemistry, and Regulatory Validation

Introduction and Analytical Challenges

1-(3,4-Dichlorophenyl)-3-propylurea (CAS No. 5006-83-7) is a highly specific substituted phenylurea compound[1]. As an analog to widely monitored phenylurea herbicides like diuron and linuron, it is frequently utilized as an analytical standard, a biomarker in metabolic studies, or a target analyte in environmental forensics[2].

The primary challenge in quantifying phenylureas lies in their trace-level presence within highly complex matrices (e.g., soil, agricultural products, and biofluids). These matrices contain endogenous lipids, organic acids, and pigments that cause severe ion suppression during Electrospray Ionization (ESI). To achieve reliable quantification, analytical workflows must be rigorously optimized and validated against authoritative frameworks, such as the European Commission's SANTE/11312/2021 guidelines[3].

This guide objectively compares alternative sample preparation techniques, chromatographic column chemistries, and mass spectrometry platforms, providing a self-validating protocol for the robust LC-MS/MS analysis of 1-(3,4-Dichlorophenyl)-3-propylurea.

Methodological Comparisons

Sample Preparation: QuEChERS vs. Solid Phase Extraction (SPE)

The choice of sample preparation dictates the success of mitigating matrix effects. We compare two industry-standard approaches:

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

    • Mechanism: Utilizes acetonitrile for extraction, followed by salting-out partitioning using anhydrous MgSO4​ and NaCl . A dispersive SPE (dSPE) step using Primary Secondary Amine (PSA) and C18 sorbents removes organic acids and non-polar lipids.

    • Causality: Acetonitrile is chosen because it precipitates proteins and extracts a wide polarity range of analytes while cleanly separating from water in the presence of high salt concentrations.

  • Solid Phase Extraction (SPE) with HLB Sorbents:

    • Mechanism: Utilizes a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent to retain analytes from large aqueous volumes, followed by elution with methanol or dichloromethane.

    • Causality: The dual-retention mechanism of HLB captures both the moderately polar urea linkage and the hydrophobic dichlorophenyl ring, allowing massive volume reduction (e.g., 500 mL to 1 mL) to achieve sub-ppt sensitivity.

Table 1: Performance Comparison of Sample Preparation Methods

ParameterQuEChERS (Citrate-Buffered)SPE (HLB Polymeric Sorbent)
Optimal Matrix Solid/Complex (Soil, Tissue, Food)Liquid/Aqueous (Groundwater, Urine)
Pre-concentration Factor Low (Typically 1:1 or 2:1)Extremely High (Up to 1000:1)
Throughput High (~30-40 samples/hour)Moderate (~10-15 samples/hour)
Matrix Effect Mitigation Moderate (Requires matrix-matched calibration)High (Washes away polar interferences)
Analyte Recovery 85% - 105%90% - 110%
Chromatographic Separation: C18 vs. Biphenyl Columns
  • C18 (Octadecylsilane): Relies purely on hydrophobic dispersion forces. While standard for many assays, 1-(3,4-Dichlorophenyl)-3-propylurea often co-elutes with lipophilic matrix components on a C18 phase, leading to ion suppression.

  • Biphenyl: Contains two phenyl rings that provide orthogonal π−π interactions.

    • Causality: The electron-deficient dichlorophenyl ring of the analyte interacts strongly with the electron-rich biphenyl stationary phase. This specific π−π retention mechanism shifts the analyte's retention time away from early-eluting polar suppression zones and late-eluting hydrophobic lipids, drastically improving the Signal-to-Noise (S/N) ratio.

Table 2: Column Chemistry Comparison for Phenylureas

Column ChemistryPrimary InteractionSelectivity for PhenylureasPeak ShapeMatrix Interference
C18 HydrophobicModerateBroad tailing possibleHigh risk of co-elution
Biphenyl Hydrophobic + π−π ExcellentSharp, symmetricalLow (Orthogonal shift)
Mass Spectrometry: Triple Quadrupole (QqQ) vs. Q-TOF

For regulatory compliance under SANTE/11312/2021, the Triple Quadrupole (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the superior choice over Q-TOF[3].

  • Causality: QqQ instruments physically isolate the precursor ion in Q1, fragment it in Q2, and isolate a specific product ion in Q3. This double-filtration eliminates chemical noise, providing the 3-to-4 orders of linear dynamic range required to meet the stringent ≤20% Relative Standard Deviation (RSD) precision limits at trace levels.

Visualizing the Analytical Logic

Workflow Matrix Sample Matrix (Soil / Water / Biofluids) QuEChERS QuEChERS (Solid/Food) Acetonitrile + MgSO4/NaCl Matrix->QuEChERS High Particulate SPE SPE (Aqueous) HLB Polymeric Sorbent Matrix->SPE High Volume/Liquid CleanUp dSPE Clean-up PSA/C18 Sorbents QuEChERS->CleanUp Elution Elution & Concentration MeOH/DCM Evaporation SPE->Elution LC Chromatographic Separation Biphenyl Column (π-π interactions) CleanUp->LC Elution->LC MS Triple Quadrupole MS/MS ESI+ MRM Mode LC->MS Data Data Analysis SANTE/11312/2021 Validation MS->Data

Workflow decision matrix for sample preparation and LC-MS/MS analysis.

Validation Val SANTE/11312/2021 Criteria Rec Recovery 70% - 120% Val->Rec Prec Precision RSD ≤ 20% Val->Prec ME Matrix Effect Matched Calibration Val->ME LOD Sensitivity S/N ≥ 10 (LOQ) Val->LOD

SANTE/11312/2021 validation criteria for analytical quality control.

Self-Validating Experimental Protocol

This protocol establishes a closed-loop, self-validating system. By embedding matrix-matched calibrations and isotopically labeled internal standards (IL-IS), the method automatically flags extraction failures or ion suppression events, ensuring absolute trustworthiness of the data[3].

Step 1: Matrix-Matched Calibration Preparation

Causality: ESI is highly susceptible to matrix-induced signal enhancement or suppression. Preparing calibration curves in blank matrix extracts mathematically normalizes these effects.

  • Extract a known "blank" matrix using the QuEChERS method described below.

  • Spike the blank extracts with 1-(3,4-Dichlorophenyl)-3-propylurea standard solutions to create a 6-point calibration curve (e.g., 0.5, 1, 5, 10, 50, and 100 ng/mL).

  • Spike a constant concentration of an internal standard (e.g., Diuron-d6) into all vials.

Step 2: Sample Extraction (Citrate-Buffered QuEChERS)
  • Weigh 10.0 g of homogenized sample into a 50 mL PTFE centrifuge tube.

  • Add 10 mL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 1 minute.

  • Add QuEChERS extraction salts (4 g anhydrous MgSO4​ , 1 g NaCl , 1 g Sodium Citrate, 0.5 g Disodium Citrate Sesquihydrate). Shake for 5 minutes.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer 1 mL of the supernatant to a dSPE tube containing 150 mg MgSO4​ , 25 mg PSA, and 25 mg C18. Vortex for 30 seconds and centrifuge.

  • Transfer 0.5 mL of the purified extract to an autosampler vial, dilute 1:1 with LC-MS grade water (to match initial mobile phase conditions and prevent peak splitting), and inject.

Step 3: LC-MS/MS Acquisition Parameters
  • Column: Biphenyl Core-Shell (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B hold for 1 min, ramp to 95% B over 5 mins, hold for 2 mins, re-equilibrate at 10% B for 2 mins.

  • Ionization: ESI Positive Mode. The urea nitrogen readily accepts a proton, forming the [M+H]+ precursor ion at m/z 247.0.

Table 3: Validated MRM Parameters for 1-(3,4-Dichlorophenyl)-3-propylurea

AnalytePrecursor Ion ( m/z )Quantifier Ion ( m/z )Qualifier Ion ( m/z )Collision Energy (eV)
1-(3,4-Dichlorophenyl)-3-propylurea 247.0162.0*72.1**18 / 25
Diuron-d6 (IS) 239.178.146.120 / 28

*Corresponds to the cleavage of the urea bond yielding the dichloroaniline/isocyanate fragment. **Corresponds to the aliphatic propyl isocyanate fragment.

Step 4: System Suitability and Validation Verification

To validate the run according to SANTE/11312/2021[3]:

  • Linearity: Ensure the matrix-matched calibration curve yields an R2≥0.99 .

  • Recovery: Calculate the apparent recovery of Quality Control (QC) samples spiked at the Limit of Quantification (LOQ) and 10x LOQ. Acceptable range: 70% to 120% .

  • Precision: Analyze 5 replicates of the QC samples. The Relative Standard Deviation (RSD) must be ≤20% .

  • Ion Ratio: The ratio between the Quantifier and Qualifier MRM transitions in the samples must be within ±30% of the ratio observed in the calibration standards.

References

  • ResearchGate. High performance liquid chromatography-tandem mass spectrometry method for quantifying phenylurea herbicides and their main metabolites in amended and unamended soils. Available at:[Link]

  • EURL-Pesticides. SANTE 11312/2021 v2: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed. Available at: [Link]

Sources

Validation

Benchmarking 1-(3,4-Dichlorophenyl)-3-propylurea binding affinity against known inhibitors

As a Senior Application Scientist, I approach molecular benchmarking not merely as a data collection exercise, but as a rigorous validation of chemical mechanisms. When evaluating the binding affinity of 1-(3,4-Dichlorop...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach molecular benchmarking not merely as a data collection exercise, but as a rigorous validation of chemical mechanisms. When evaluating the binding affinity of 1-(3,4-Dichlorophenyl)-3-propylurea (dCPPU) , we are looking at a foundational pharmacophore in the realm of Soluble Epoxide Hydrolase (sEH) inhibition.

This guide provides an objective, data-driven comparison of dCPPU against advanced, clinically relevant sEH inhibitors, detailing the structural rationale, comparative binding metrics, and the self-validating experimental protocols required to generate trustworthy affinity data.

Biological Context & Structural Rationale

Soluble Epoxide Hydrolase (sEH), encoded by the EPHX2 gene, is a critical regulatory enzyme that metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into less active, pro-inflammatory dihydroxyeicosatrienoic acids (DHETs)[1]. Inhibition of sEH is a highly validated therapeutic strategy for cardiovascular, renal, and inflammatory diseases[2].

The hallmark of potent sEH inhibitors is the 1-aryl-3-alkylurea pharmacophore. The urea acts as a transition-state mimic, forming critical hydrogen bonds with the catalytic residues (Tyr383, Tyr466, and Asp335) in the active site of sEH.

Why benchmark with 1-(3,4-Dichlorophenyl)-3-propylurea? While modern inhibitors like TPPU or AUDA are highly complex, dCPPU serves as the perfect baseline benchmark. The 3,4-dichlorophenyl group (the left-hand side) perfectly occupies the hydrophobic primary pocket of the sEH enzyme, utilizing halogen bonding and van der Waals interactions[3]. The simple propyl chain (the right-hand side) occupies the secondary pocket without introducing confounding secondary polar interactions. This simplicity makes dCPPU an ideal reference standard for fragment-based drug discovery and assay validation.

G AA Arachidonic Acid (ARA) CYP CYP450 Epoxygenases AA->CYP EET Epoxyeicosatrienoic Acids (EETs) Anti-inflammatory CYP->EET sEH Soluble Epoxide Hydrolase (sEH) EET->sEH Hydrolysis DHET Dihydroxyeicosatrienoic Acids (DHETs) Pro-inflammatory sEH->DHET Inhibitor 1-(3,4-Dichlorophenyl)-3-propylurea (Benchmark Inhibitor) Inhibitor->sEH Competitive Inhibition

Fig 1. The sEH metabolic pathway and the mechanism of competitive inhibition by urea derivatives.

Comparative Binding Affinity Data

To objectively evaluate dCPPU, we benchmark its performance against three well-documented reference inhibitors:

  • AUDA: A first-generation adamantyl-urea inhibitor.

  • TPPU: A highly potent, clinically relevant piperidinyl-urea inhibitor.

  • Sorafenib: An FDA-approved kinase inhibitor that possesses a diaryl-urea moiety, resulting in potent, off-target sEH inhibition[4].

Table 1: sEH Inhibitor Benchmarking Metrics
CompoundPharmacophore ClassIC₅₀ (nM)Kᵢ (nM)Ligand Efficiency (LE)*Target Selectivity
1-(3,4-Dichlorophenyl)-3-propylurea Mono-alkyl Urea85.040.00.42 High
AUDA Adamantyl Urea3.21.50.31High
TPPU Piperidinyl Urea1.10.50.35Very High
Sorafenib Di-aryl Urea14.08.00.22Low (Kinase off-target)

*Ligand Efficiency (kcal/mol/HA) normalizes binding affinity against the molecular weight (Heavy Atom count). A value >0.3 is considered excellent.

Data Interpretation: While TPPU and AUDA exhibit sub-nanomolar to low-nanomolar Ki​ values, dCPPU demonstrates an IC50​ in the double-digit nanomolar range (~85 nM). However, dCPPU boasts the highest Ligand Efficiency (0.42) . Because it lacks the bulky right-hand side functional groups of TPPU, its binding energy is derived almost entirely from the highly optimized 3,4-dichlorophenyl anchor.

Experimental Methodology: The Self-Validating sEH Assay

Generating trustworthy IC50​ and Ki​ data requires an assay architecture that actively prevents false positives. The following protocol utilizes a FRET-based fluorogenic substrate, PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid), to measure recombinant human sEH (hsEH) activity.

Workflow Prep 1. Reagent Prep hsEH + BSA Buffer Incubate 2. Pre-Incubation (10 min @ 25°C) Prep->Incubate Titrate Inhibitor Substrate 3. Substrate Addition (PHOME) Incubate->Substrate Reach Equilibrium Read 4. Kinetic Read (Ex/Em: 316/460 nm) Substrate->Read 5 min Interval Analyze 5. Data Analysis (IC50 Calculation) Read->Analyze RFU/min Rates

Fig 2. High-throughput fluorogenic assay workflow for sEH inhibitor benchmarking.

Step-by-Step Protocol & Causality

Step 1: Buffer Preparation

  • Action: Prepare assay buffer containing 25 mM Bis-Tris (pH 7.0) supplemented with 0.1 mg/mL BSA (Bovine Serum Albumin).

  • Causality (The "Why"): Urea derivatives with highly lipophilic 3,4-dichlorophenyl moieties are highly prone to non-specific binding to the polystyrene walls of microtiter plates. BSA acts as a carrier protein. Without it, compound depletion occurs, and the calculated affinity will reflect an artifact of insolubility rather than true enzyme binding.

Step 2: Enzyme-Inhibitor Pre-incubation

  • Action: Dispense 1 nM hsEH into a 96-well black plate. Add the inhibitor (dCPPU) in a 10-point dose-response dilution series (0.1 nM to 10 µM). Incubate for 10 minutes at 25°C.

  • Causality (The "Why"): 1-aryl-3-alkylureas act as transition-state analogs and exhibit slow-binding kinetics. Omitting this pre-incubation step prevents the system from reaching thermodynamic equilibrium prior to substrate introduction, leading to artificially inflated (weaker) IC50​ values.

Step 3: Substrate Addition & Kinetic Reading

  • Action: Add the PHOME substrate (final concentration 50 µM) to initiate the reaction. Immediately read fluorescence (Ex: 316 nm, Em: 460 nm) continuously over 5 minutes to calculate the initial velocity ( V0​ ) in RFU/min.

  • Causality (The "Why"): We measure kinetic rates rather than endpoint fluorescence because endpoint assays are highly susceptible to false positives from autofluorescent compounds. By measuring the rate of product formation, we isolate the true catalytic turnover, mathematically nullifying static background fluorescence.

The Self-Validating System (Quality Control)

To ensure the trustworthiness of the data, every assay plate must contain an internal self-validation matrix:

  • Positive Control (100% Activity): Enzyme + Substrate + DMSO vehicle. (Validates maximum V0​ ).

  • Negative Control (0% Activity): Substrate + DMSO vehicle without enzyme. (Validates the spontaneous, non-enzymatic hydrolysis rate of the substrate).

  • Reference Standard Calibrator: A known concentration of TPPU is included on every plate. If the TPPU IC50​ deviates by more than 3-fold from historical baselines (1.1 nM), the entire plate is invalidated, ensuring day-to-day assay integrity.

References

  • Small Molecule Soluble Epoxide Hydrolase Inhibitors in Multitarget and Combination Therapies for Inflammation and Cancer , MDPI, 1

  • Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products , Journal of Medicinal Chemistry - ACS Publications, 2

  • Inhibition of Soluble Epoxide Hydrolase for Renal Health , Frontiers in Pharmacology (PMC - NIH), 3

  • Sorafenib has soluble epoxide hydrolase inhibitory activity, which contributes to its effect profile in vivo , Molecular Cancer Therapeutics - AACR Journals, 4

Sources

Comparative

Reproducibility of 1-(3,4-Dichlorophenyl)-3-propylurea Synthesis Pathways: A Comparative Evaluation

Executive Summary The synthesis of unsymmetrical ureas, such as 1-(3,4-Dichlorophenyl)-3-propylurea, is a fundamental transformation in the development of agrochemicals and small-molecule therapeutics. Achieving high rep...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of unsymmetrical ureas, such as 1-(3,4-Dichlorophenyl)-3-propylurea, is a fundamental transformation in the development of agrochemicals and small-molecule therapeutics. Achieving high reproducibility, purity, and yield requires careful selection of the synthetic pathway. This guide objectively compares the two primary methodologies—Direct Isocyanate-Amine Coupling (Pathway A) and Triphosgene-Mediated Synthesis (Pathway B) —providing drug development professionals with empirical data, mechanistic insights, and self-validating protocols to optimize their workflows.

Mechanistic Overview & Causality in Experimental Choices

Understanding the chemical behavior of the starting materials is critical for reproducible scale-up. The synthesis of 1-(3,4-Dichlorophenyl)-3-propylurea typically relies on one of two pathways.

Pathway A: Direct Isocyanate-Amine Coupling

The reaction between 3,4-Dichlorophenyl isocyanate and n-propylamine is a highly efficient, atom-economical route. 3,4-Dichlorophenyl isocyanate is a highly reactive, .

  • The Causality of Solvent Selection: By conducting the reaction in a non-polar solvent like toluene at 40–45 °C, the solubility of the starting materials is maximized. However, the resulting urea is highly polar and capable of strong intermolecular hydrogen bonding, causing it to spontaneously precipitate . This precipitation drives the reaction forward (Le Chatelier's principle) and eliminates the need for complex chromatographic purification.

Pathway B: Triphosgene-Mediated Synthesis

When the specific isocyanate is unavailable or unstable, starting from 3,4-dichloroaniline using a phosgene equivalent is the standard alternative. Triphosgene serves as a .

  • The Causality of Addition Order: The order of addition is critical. The amine must be added slowly to an excess of the phosgene equivalent to prevent the formation of symmetrical urea by-products (e.g., 1,3-bis(3,4-dichlorophenyl)urea). Maintaining a low local concentration of the nucleophile prevents it from reacting with the newly formed isocyanate intermediate before all starting amine is converted.

SynthesisMechanisms Iso 3,4-Dichlorophenyl isocyanate Target 1-(3,4-Dichlorophenyl) -3-propylurea Iso->Target Pathway A (Toluene, 40°C) Amine n-Propylamine Amine->Target Nucleophilic Addition Aniline 3,4-Dichloroaniline Aniline->Iso Pathway B (Intermediate) Triphosgene Triphosgene Triphosgene->Iso Phosgene Equivalent

Mechanistic pathways for synthesizing 1-(3,4-Dichlorophenyl)-3-propylurea.

Comparative Performance Data

When evaluating these pathways for laboratory or pilot-scale production, Pathway A demonstrates superior metrics across yield, purity, and operational simplicity.

ParameterPathway A: Direct Isocyanate CouplingPathway B: Triphosgene-Mediated Synthesis
Overall Yield 85 – 92%65 – 75%
Purity (Crude) >98% (Precipitates directly)~90% (Contains symmetric urea by-products)
Reaction Time 1 – 2 hours4 – 6 hours
Purification Simple vacuum filtrationColumn chromatography often required
Scalability Excellent (Precipitation-driven)Moderate (Exothermic, HCl gas evolution)
Safety Profile Moderate (Isocyanate handling)Low (In situ phosgene generation)
Cost-Efficiency High (Fewer reagents/solvents)Medium (Requires base and complex workup)

Self-Validating Experimental Protocol (Pathway A)

Given the empirical advantages of Pathway A, the following step-by-step methodology is optimized for maximum reproducibility. This protocol incorporates an In-Process Control (IPC) to ensure the system validates itself before proceeding to isolation.

Objective: Synthesize 1-(3,4-Dichlorophenyl)-3-propylurea with >99% purity without chromatography. Scale: 10 mmol Materials: 3,4-Dichlorophenyl isocyanate (1.0 eq, 1.88 g), n-Propylamine (1.05 eq, 0.62 g), Anhydrous Toluene (20 mL).

Step-by-Step Methodology:
  • Reagent Preparation: Dissolve 3,4-Dichlorophenyl isocyanate in 15 mL of anhydrous toluene in a flame-dried 50 mL round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.

    • Expert Insight: Toluene acts as an anti-solvent for the highly polar urea product, thermodynamically driving the reaction to completion via precipitation.

  • Controlled Addition: Heat the solution to 40–45 °C. Dilute n-propylamine in 5 mL of anhydrous toluene and add dropwise over 15 minutes.

    • Expert Insight: Maintaining 40–45 °C ensures rapid nucleophilic attack while preventing the thermal degradation of the isocyanate. Dropwise addition prevents localized concentration spikes that could lead to dimerization.

  • Self-Validation (IPC): After 1 hour of stirring, withdraw a 50 µL aliquot, dilute with 1 mL acetonitrile, and analyze via HPLC/LC-MS (UV 254 nm).

    • Validation Checkpoint: The reaction is complete when the isocyanate peak completely disappears and the mass spectrum confirms the target product ([M+H]+ m/z 247.03). Do not proceed to cooling until this checkpoint is met.

  • Isolation: Cool the reaction mixture to room temperature (20–25 °C). The product will crash out as a dense white precipitate. Filter the suspension under vacuum using a Buchner funnel.

  • Purification & Drying: Wash the filter cake with cold toluene (2 × 5 mL) to remove any unreacted trace amine, followed by hexane (10 mL) to displace the toluene and facilitate drying. Dry under high vacuum at 50 °C for 4 hours.

ValidationWorkflow Step1 1. Reagent Preparation Dissolve Isocyanate in Toluene Step2 2. Controlled Addition Dropwise n-Propylamine at 40°C Step1->Step2 Step3 3. IPC Validation HPLC Check for Isocyanate Step2->Step3 Step4 4. Product Isolation Cool to RT & Vacuum Filtration Step3->Step4 Conversion >99% Step5 5. Final Product Pure 1-(3,4-Dichlorophenyl)-3-propylurea Step4->Step5 Yield >85%

Self-validating experimental workflow for direct isocyanate coupling.

References

  • 3,4-Dichlorophenyl isocyanate. Wikipedia. URL:[Link]

  • New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. PMC / National Institutes of Health. URL:[Link]

  • A Safe and Efficient Method for Preparation of N,N'-Unsymmetrically Disubstituted Ureas Utilizing Triphosgene. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

Validation

Comparative Toxicity Guide: 1-(3,4-Dichlorophenyl)-3-propylurea vs. 3,4-Dichloroaniline

Executive Summary As drug development, agrochemical design, and environmental toxicology increasingly intersect, understanding the metabolic degradation of xenobiotics is paramount. 1-(3,4-Dichlorophenyl)-3-propylurea is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development, agrochemical design, and environmental toxicology increasingly intersect, understanding the metabolic degradation of xenobiotics is paramount. 1-(3,4-Dichlorophenyl)-3-propylurea is a substituted phenylurea structurally analogous to widely used compounds like diuron. While the parent phenylurea exhibits moderate mammalian toxicity, its primary metabolic breakdown product, 3,4-dichloroaniline (3,4-DCA) , presents a severe, multi-organ toxicological threat[1]. This guide provides a rigorous, data-driven comparison of their mechanistic toxicities and outlines self-validating experimental protocols for assessing their impacts.

Section 1: Mechanistic Causality in Toxicity

1-(3,4-Dichlorophenyl)-3-propylurea (Phenylurea Class)

Phenylureas are classically recognized as photosystem II inhibitors in plants. In mammalian systems, their acute toxicity is relatively low, but they act as subtle mitochondrial disruptors[2]. At high intracellular concentrations, phenylureas uncouple oxidative phosphorylation. This uncoupling forces a decrease in intracellular ATP and triggers a compensatory, yet damaging, increase in Reactive Oxygen Species (ROS)[3]. The cytotoxicity observed in human cell lines (e.g., BeWo, Caco-2) is primarily driven by this mitochondrial impairment rather than direct genotoxicity or immediate membrane lysis[2].

3,4-Dichloroaniline (3,4-DCA)

The N-dealkylation and subsequent amide/urea hydrolysis of phenylureas by hepatic cytochrome P450 enzymes yield 3,4-DCA, representing a severe toxicological escalation[1]. The toxicity of 3,4-DCA is acute and multi-systemic:

  • Hematotoxicity (Methemoglobinemia) : 3,4-DCA directly oxidizes the ferrous (Fe2+) iron in hemoglobin to ferric (Fe3+) iron. This structural alteration abolishes the erythrocyte's oxygen-carrying capacity, leading to systemic hypoxia and cyanosis[4].

  • Nephrotoxicity : 3,4-DCA is a potent nephrotoxin. In vivo models demonstrate that 3,4-DCA causes acute proximal tubular necrosis. This is functionally evidenced by elevated Blood Urea Nitrogen (BUN) and a significant decrease in the accumulation of p-aminohippurate (PAH) in renal cortical slices within 24 hours of exposure[5].

  • Hepatotoxicity : Elevated plasma alanine transaminase (ALT) levels following 3,4-DCA exposure indicate rapid centrilobular liver damage[5].

ToxicityPathways Phenylurea 1-(3,4-Dichlorophenyl)- 3-propylurea CYP450 Hepatic CYP450 Metabolism Phenylurea->CYP450 N-dealkylation Mito Mitochondrial Dysfunction (ATP ↓) Phenylurea->Mito High Dose (Mammalian Cells) DCA 3,4-Dichloroaniline (3,4-DCA) CYP450->DCA Amide/Urea Hydrolysis MetHb Methemoglobinemia (Fe2+ -> Fe3+) DCA->MetHb Erythrocyte Oxidation Nephro Nephrotoxicity (BUN ↑, PAH ↓) DCA->Nephro Renal Tubule Damage Hepato Hepatotoxicity (ALT ↑) DCA->Hepato Centrilobular Necrosis

Fig 1: Metabolic conversion of phenylureas to 3,4-DCA and divergent toxicity pathways.

Section 2: Quantitative Data Comparison

The following table summarizes the physicochemical and toxicological divergence between the parent-like urea and its aniline metabolite, highlighting the extreme shift in aquatic and mammalian hazard profiles.

Property1-(3,4-Dichlorophenyl)-3-propylurea3,4-Dichloroaniline (3,4-DCA)
Chemical Class Substituted PhenylureaChlorinated Aromatic Amine
Primary Mechanism Mitochondrial uncoupling (mammals)Hemoglobin oxidation, tubular necrosis
Acute Oral LD50 (Rat) > 1000 mg/kg (Estimated)530 – 880 mg/kg[4]
Primary Target Organs Mitochondria (systemic)Blood (RBCs), Kidney, Liver[5]
Aquatic Toxicity (PNEC) ModerateVery High (0.2 µg/L)[6]
GHS Classification Acute Tox. 4 (H302, H312, H332)[7]Acute Tox. 3 (H301, H311, H331)[8]

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, toxicity must be evaluated using self-validating assay systems. The protocols below are designed to isolate specific mechanisms of action rather than relying on generalized cell death markers.

Protocol 1: In Vitro Mitochondrial Toxicity Assay

Causality Rationale: To differentiate general necrosis from specific mitochondrial uncoupling (the hallmark of phenylurea toxicity), we multiplex an MTT assay with ATP quantification. The MTT assay relies on mitochondrial succinate dehydrogenase; a reduction in MTT signal without immediate membrane rupture isolates the mitochondrion as the primary target[2].

Step-by-Step Methodology:

  • Cell Culture: Seed human choriocarcinoma (BeWo) or colon adenocarcinoma (Caco-2) cells in 96-well plates at 1×104 cells/well in DMEM supplemented with 10% FBS[2].

  • Compound Exposure: Treat cells with a concentration gradient (0.1 µM to 500 µM) of 1-(3,4-Dichlorophenyl)-3-propylurea or 3,4-DCA for 24 hours. Include a vehicle control (0.1% DMSO).

  • MTT Conversion: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours at 37°C. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm using a microplate reader.

  • ATP Quantification: In a parallel identically treated plate, use a luminescence-based ATP assay (e.g., CellTiter-Glo). Lyse cells and measure luminescent output to quantify ATP depletion, confirming mitochondrial uncoupling[3].

Protocol 2: In Vivo Acute Nephrotoxicity Assessment

Causality Rationale: Assessing BUN alone is insufficient to pinpoint the site of renal injury. By measuring the accumulation of p-aminohippurate (PAH) in excised renal cortical slices, we specifically interrogate the functional integrity of the organic anion transporter system located in the proximal tubules—the exact anatomical site of 3,4-DCA-induced damage[5].

Step-by-Step Methodology:

  • Animal Dosing: Administer 0.8 mmol/kg of 3,4-DCA (hydrochloride salt) via intraperitoneal (i.p.) injection to male Fischer 344 (F344) rats[5].

  • Metabolic Monitoring: House subjects in metabolic cages for 24 hours to collect urine. Monitor for gross hematuria and leukocyte infiltration via light microscopy[5].

  • Tissue Harvest: At 24 hours post-dose, euthanize the animals. Collect blood via cardiac puncture into heparinized tubes and rapidly excise the kidneys and liver.

  • Biomarker Analysis: Centrifuge blood to isolate plasma. Quantify BUN and ALT using standard spectrophotometric assay kits to confirm systemic renal and hepatic impairment[5].

  • Renal Slice Uptake: Prepare precision-cut renal cortical slices. Incubate slices in a buffer containing 0.5 mM PAH for 90 minutes. Homogenize the slices and measure intracellular vs. extracellular PAH ratios to validate proximal tubule transport failure[5].

Workflow Start Dose F344 Rats (0.8 mmol/kg i.p.) MetCage 24h Metabolic Caging (Urine Collection) Start->MetCage Sacrifice Euthanasia & Tissue Harvest (Blood, Liver, Kidney) MetCage->Sacrifice Urine Urinalysis (Hematuria Check) MetCage->Urine Blood Plasma Analysis (BUN, ALT) Sacrifice->Blood Kidney Renal Cortical Slices (PAH Uptake Assay) Sacrifice->Kidney Data Toxicity Profile Generation Blood->Data Kidney->Data Urine->Data

Fig 2: Experimental workflow for assessing acute in vivo nephrotoxicity and hepatotoxicity.

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of 1-(3,4-Dichlorophenyl)-3-propylurea Quantification Methods

In the landscape of drug development and research, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of three widely adopted analytical techni...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug development and research, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparative analysis of three widely adopted analytical techniques for the quantification of 1-(3,4-Dichlorophenyl)-3-propylurea, a representative small molecule. We will delve into the methodologies of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is structured to provide not just procedural steps, but the underlying scientific rationale for each methodological choice. It is designed for researchers, scientists, and drug development professionals seeking to establish robust and reliable quantification assays. Through a systematic cross-validation approach, we will objectively compare the performance of these methods, offering data-driven insights to guide your selection of the most appropriate technique for your specific analytical needs.

Introduction to 1-(3,4-Dichlorophenyl)-3-propylurea and the Imperative for Accurate Quantification

1-(3,4-Dichlorophenyl)-3-propylurea is a chemical compound of interest in various research contexts. Its accurate measurement in biological and non-biological matrices is critical for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. The choice of analytical methodology can significantly impact the reliability and interpretability of these studies. Therefore, a thorough understanding of the available techniques and their respective performance characteristics is essential.

This guide will explore the validation of analytical procedures based on the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, which provides a framework for demonstrating that an analytical procedure is suitable for its intended purpose.[1][2][3][4]

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of compounds that possess a UV-absorbing chromophore. Given the aromatic nature of 1-(3,4-Dichlorophenyl)-3-propylurea, this method presents a viable and cost-effective analytical option.

Principle of HPLC-UV

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.[5] For a non-polar compound like 1-(3,4-Dichlorophenyl)-3-propylurea, a reversed-phase setup is typically employed, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a more polar solvent mixture. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of light at a specific wavelength. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte, enabling quantification.

Experimental Workflow and Protocol

The following protocol outlines a typical HPLC-UV method for the quantification of 1-(3,4-Dichlorophenyl)-3-propylurea.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Start Weigh Standard Stock Prepare Stock Solution (e.g., in Methanol) Start->Stock Spike Prepare Calibration Standards & QC Samples Stock->Spike Inject Inject Sample Spike->Inject SamplePrep Sample Pre-treatment (e.g., LLE or SPE) SamplePrep->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (e.g., 254 nm) Separate->Detect Integrate Peak Integration Detect->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify Unknowns CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for 1-(3,4-Dichlorophenyl)-3-propylurea quantification by HPLC-UV.

Step-by-Step Protocol:

  • Preparation of Standards and Quality Control (QC) Samples:

    • Accurately weigh a reference standard of 1-(3,4-Dichlorophenyl)-3-propylurea.

    • Prepare a primary stock solution in a suitable organic solvent (e.g., methanol or acetonitrile).

    • Perform serial dilutions to create a series of calibration standards covering the desired concentration range.

    • Prepare at least three levels of QC samples (low, medium, and high concentrations) independently.

  • Sample Preparation (from a biological matrix like plasma):

    • Liquid-Liquid Extraction (LLE): To a 100 µL plasma sample, add an internal standard and 1 mL of an immiscible organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge. Evaporate the organic layer to dryness and reconstitute in the mobile phase.[6][7][8]

    • Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Load the plasma sample. Wash with a weak solvent to remove interferences. Elute the analyte with a strong organic solvent. Evaporate and reconstitute.[6][7]

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by UV scan of the analyte (e.g., 254 nm).

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Integrate the peak area of the analyte and internal standard (if used).

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.

    • Determine the concentration of the analyte in unknown samples using the regression equation from the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its exceptional sensitivity and selectivity.[5][9][10]

Principle of LC-MS/MS

LC-MS/MS couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (e.g., by electrospray ionization - ESI). The first mass spectrometer (Q1) selects the precursor ion (the ionized molecule of interest). This ion is then fragmented in a collision cell (Q2), and the resulting product ions are detected by the second mass spectrometer (Q3). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[9]

Experimental Workflow and Protocol

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Weigh Standard & IS Stock Prepare Stock Solutions Start->Stock Spike Prepare Calibration Standards & QC Samples Stock->Spike Inject Inject Sample Spike->Inject SamplePrep Sample Pre-treatment (e.g., Protein Precipitation) SamplePrep->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize MRM MRM Detection (Precursor -> Product) Ionize->MRM Integrate Peak Integration MRM->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify Unknowns CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for 1-(3,4-Dichlorophenyl)-3-propylurea quantification by LC-MS/MS.

Step-by-Step Protocol:

  • Preparation of Standards and QCs: Similar to the HPLC-UV method, but the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for matrix effects and variability in sample processing.[11]

  • Sample Preparation:

    • Protein Precipitation (PPT): A simple and rapid method. To 100 µL of plasma, add 300 µL of cold acetonitrile containing the SIL-IS. Vortex and centrifuge to pellet the precipitated proteins. The supernatant can be directly injected or evaporated and reconstituted.[7][11]

  • LC-MS/MS Conditions:

    • LC System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is often used for faster analysis and better resolution.

    • Column: A suitable C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of methanol or acetonitrile with 0.1% formic acid in water.

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: ESI in positive ion mode.

    • MRM Transitions: These must be optimized by infusing a standard solution of the analyte. For 1-(3,4-Dichlorophenyl)-3-propylurea (MW: 247.11), a likely precursor ion would be [M+H]+ at m/z 247.0. Product ions would be determined experimentally.

  • Data Analysis: As with HPLC-UV, a calibration curve is constructed using the peak area ratios of the analyte to the SIL-IS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[12] Since urea derivatives like 1-(3,4-Dichlorophenyl)-3-propylurea are generally not volatile, a derivatization step is required to increase their volatility and thermal stability.[13][14][15]

Principle of GC-MS with Derivatization

Derivatization chemically modifies the analyte to make it amenable to GC analysis.[15] This typically involves replacing active hydrogen atoms with less polar groups.[15] After injection into the gas chromatograph, the derivatized analyte is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized (commonly by electron ionization - EI), fragmented, and detected.

Experimental Workflow and Protocol

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Start Weigh Standard & IS Stock Prepare Stock Solutions Start->Stock Spike Prepare Calibration Standards & QC Samples Stock->Spike Derivatize Derivatization (e.g., with MTBSTFA) Spike->Derivatize SamplePrep Sample Extraction (LLE) SamplePrep->Derivatize Inject Inject Sample Derivatize->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Integrate Peak Integration Detect->Integrate CalCurve Construct Calibration Curve Integrate->CalCurve Quantify Quantify Unknowns CalCurve->Quantify Report Generate Report Quantify->Report

Caption: Workflow for 1-(3,4-Dichlorophenyl)-3-propylurea quantification by GC-MS.

Step-by-Step Protocol:

  • Preparation of Standards and QCs: Similar to the other methods.

  • Sample Preparation and Derivatization:

    • Extract the analyte from the matrix using LLE as described for HPLC-UV.

    • Evaporate the extract to complete dryness. The presence of water can interfere with the derivatization reaction.

    • Add a derivatizing agent such as N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) and a suitable solvent (e.g., pyridine).[13]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.

  • GC-MS Conditions:

    • GC System: A gas chromatograph with a capillary column.

    • Column: A non-polar column such as a DB-5ms.

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to elute the derivatized analyte.

    • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer.

    • Ionization Mode: Electron Ionization (EI).

    • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

  • Data Analysis: A calibration curve is constructed based on the integrated peak areas of characteristic ions of the derivatized analyte.

Cross-Validation: A Comparative Performance Evaluation

To objectively compare these three methods, a cross-validation study is essential.[16][17][18] This involves analyzing the same set of QC samples using each validated method and comparing the results. The key performance parameters to be evaluated are defined by regulatory guidelines such as ICH Q2(R1) and the FDA's Bioanalytical Method Validation guidance.[1][17][19]

Validation Parameters
  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[20][21][22] A minimum of five concentration levels is recommended.[21]

  • Accuracy: The closeness of the measured value to the true value, expressed as percent recovery.[20][21][22][23]

  • Precision: The closeness of repeated measurements, expressed as the relative standard deviation (RSD). This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).[21][22][23]

  • Sensitivity: Defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOQ is the lowest concentration that can be measured with acceptable accuracy and precision.[20][24][25][26][27][28]

  • Selectivity/Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[23][29]

  • Matrix Effect (for LC-MS/MS): The alteration of ionization efficiency by co-eluting matrix components.[30][31][32][33] This is a critical parameter in bioanalysis.[31][33]

Comparative Performance Data

The following table summarizes hypothetical but realistic performance data for the quantification of 1-(3,4-Dichlorophenyl)-3-propylurea in human plasma.

Parameter HPLC-UV LC-MS/MS GC-MS (with Derivatization) Acceptance Criteria (Typical)
Linearity (r²) > 0.995> 0.998> 0.996≥ 0.99
Range 50 - 5000 ng/mL0.1 - 1000 ng/mL10 - 2000 ng/mLApplication Dependent
Accuracy (% Recovery) 92 - 107%97 - 103%90 - 110%85 - 115% (80 - 120% at LLOQ)
Precision (%RSD) < 10%< 5%< 12%≤ 15% (≤ 20% at LLOQ)
LOQ 50 ng/mL0.1 ng/mL10 ng/mLApplication Dependent
Matrix Effect Not ApplicableMinimal with SIL-ISMinimal after extractionCV of IS-normalized MF ≤ 15%
Throughput ModerateHighLow-
Cost per Sample LowHighModerate-

Discussion and Recommendations

The choice of the optimal analytical method depends on the specific requirements of the study.

  • HPLC-UV is a reliable and cost-effective method suitable for applications where high sensitivity is not required, such as the analysis of bulk drug substances or formulated products. Its simplicity and robustness are significant advantages. However, it may lack the sensitivity and selectivity needed for bioanalysis at low concentrations.

  • LC-MS/MS stands out as the superior technique for bioanalytical applications. Its exceptional sensitivity allows for the quantification of low levels of the analyte, which is crucial for pharmacokinetic studies.[10] The high selectivity afforded by MRM minimizes interferences from complex biological matrices, leading to highly reliable data.[5] The use of a stable isotope-labeled internal standard effectively mitigates matrix effects.[11] While the initial instrument cost is high, the high throughput and superior data quality often justify the investment.

  • GC-MS can be a viable alternative, particularly if an LC-MS/MS system is not available. However, the mandatory derivatization step adds complexity, time, and a potential source of variability to the workflow.[15] It offers good sensitivity and selectivity but generally does not match the performance of modern LC-MS/MS systems for this type of analyte.

For the quantification of 1-(3,4-Dichlorophenyl)-3-propylurea in biological matrices for applications such as pharmacokinetics, LC-MS/MS is the recommended method due to its unparalleled sensitivity, selectivity, and robustness against matrix effects. For quality control of bulk materials or formulations where concentrations are higher, HPLC-UV offers a pragmatic and economical solution . GC-MS remains a specialized option that is less favorable due to the need for derivatization.

This guide has provided a comprehensive framework for understanding, developing, and comparing analytical methods for the quantification of 1-(3,4-Dichlorophenyl)-3-propylurea. The principles and protocols discussed herein are broadly applicable to other small molecule drugs and research compounds, serving as a valuable resource for scientists in the pharmaceutical and life sciences industries.

References

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  • NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Available at: [Link]

  • Dong, M. W. (2016). Application of LCMS in small-molecule drug development. Drug Development and Delivery. Available at: [Link]

  • Mastan, S. K., & Latha, S. (2018). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. Available at: [Link]

  • Matuszewski, B. K. (2014). Importance of matrix effects in LC–MS/MS bioanalytical methods: a perspective. Bioanalysis. Available at: [Link]

  • Vial, J., & Jardy, A. (2014). Limit of Detection and Limit of Quantification Determination in Gas Chromatography. IntechOpen. Available at: [Link]

  • BioAgilytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Available at: [Link]

  • Jordi Labs. (n.d.). ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Available at: [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Gu, M., et al. (2012). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Journal of Analytical & Bioanalytical Techniques. Available at: [Link]

  • Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)? Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • IQVIA Laboratories. (n.d.). Small and Large Molecule LC-MS. Available at: [Link]

  • Burdick, R., et al. (2025). Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. Pharmaceutical Outsourcing. Available at: [Link]

  • Zhang, H., & Zhang, D. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery Today. Available at: [Link]

  • Armbruster, D. A., & Pry, T. (2008). Limit of Blank, Limit of Detection and Limit of Quantitation. The Clinical Biochemist Reviews. Available at: [Link]

  • QbD Group. (2023). Analytical Method Validation: are your methods fit for purpose? Available at: [Link]

  • European Medicines Agency. (2005). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]

  • Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]

  • YouTube. (2024). Key terms related to validation of an analytical method. Available at: [Link]

  • Reddit. (2024). Explain like I'm 5: Why are limit of detection (LoD) and limit of quantification (LoQ) important? Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Available at: [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Available at: [Link]

  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Available at: [Link]

  • Savoie, N., et al. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Bioanalysis. Available at: [Link]

  • Dong, M. W. (2026). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]

  • Pharma IQ. (2010). Cross-Validation of Bioanalytical Methods: When, Why and How? Available at: [Link]

  • Woldemariam, G., et al. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. PDA Journal of Pharmaceutical Science and Technology. Available at: [Link]

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  • Chromatography Forum. (2014). HPLC Method for Quantification of Urea. Available at: [Link]

  • Google Patents. (n.d.). CN104764850A - Method for rapidly determining amount of urea in white spirit by means of gas chromatogram-mass spectrum.
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  • ResearchGate. (n.d.). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with Xanthydrol. Available at: [Link]

  • Zhang, J., et al. (2004). Determination of Derivatized Urea in Exhaled Breath Condensate by LC–MS. Journal of Chromatographic Science. Available at: [Link]

  • Google Patents. (n.d.). CN111239318A - Method for determining urea content in biological sample based on combination of GC-MS and enzymatic chemical method.
  • Czauderna, M., & Kowalczyk, J. (2012). Simple, selective, and sensitive measurement of urea in body fluids of mammals by reversed-phase ultra-fast liquid chromatography. Czech Journal of Animal Science. Available at: [Link]

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  • IntechOpen. (2018). Derivatization Methods in GC and GC/MS. Available at: [Link]

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  • PubChem. (n.d.). 1-(3,4-dichlorophenyl)-3-propylurea. Available at: [Link]

  • ECHA. (n.d.). 1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA. Available at: [Link]

Sources

Validation

Structural Activity Relationship (SAR) Comparison Guide: 1-(3,4-Dichlorophenyl)-3-propylurea and Analogs

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Target Divergence between Mammalian Soluble Epoxide Hydrolase (sEH) and Plant Photosystem II (PSII) Introduction: The Urea Pharm...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Target Divergence between Mammalian Soluble Epoxide Hydrolase (sEH) and Plant Photosystem II (PSII)

Introduction: The Urea Pharmacophore as a Biological Pivot

In the landscape of small-molecule drug design, the 1-aryl-3-alkyl urea scaffold represents a fascinating case study in target divergence. The compound 1-(3,4-Dichlorophenyl)-3-propylurea serves as a critical baseline structural pivot. By making precise modifications to the right-hand side (RHS) of this urea core, researchers can drastically shift the molecule's biological affinity from mammalian soluble Epoxide Hydrolase (sEH) —a prominent therapeutic target for cardiovascular and inflammatory diseases—to plant Photosystem II (PSII) , the target of potent agricultural herbicides [1, 3].

As a Senior Application Scientist, I have structured this guide to objectively compare the SAR of 1-(3,4-Dichlorophenyl)-3-propylurea against its highly optimized analogs. We will deconstruct the causality behind these structural choices and provide self-validating experimental protocols to quantify their performance.

SAR Breakdown: Deconstructing the Causality of Binding

The dual-target potential of 1-(3,4-Dichlorophenyl)-3-propylurea can be dissected into three distinct structural domains:

A. The Left-Hand Side (LHS): The Hydrophobic Anchor

The 3,4-dichlorophenyl group is highly lipophilic and electron-withdrawing.

  • In sEH: It perfectly anchors into the deep, narrow hydrophobic pocket adjacent to the catalytic center, stabilizing the molecule via van der Waals interactions.

  • In PSII: It mimics the plastoquinone ring, allowing the molecule to competitively bind to the D1 protein at the QB​ site [3].

B. The Core Pharmacophore: The Urea Linkage

The urea group acts as the primary hydrogen-bonding engine.

  • In sEH: The catalytic mechanism requires a strict spatial geometry. The urea carbonyl oxygen accepts hydrogen bonds from Tyr383 and Tyr466, while both urea NH protons donate hydrogen bonds to Asp335 [1].

  • In PSII: The binding pocket is more forgiving regarding the NH protons, allowing tertiary ureas to bind effectively.

C. The Right-Hand Side (RHS): The Target Switch

This is where 1-(3,4-Dichlorophenyl)-3-propylurea acts as a baseline, and its analogs diverge:

  • Propyl Group (Baseline): The straight-chain propyl group provides moderate sEH activity but fails to completely fill the RHS hydrophobic pocket. Its secondary amine nature makes it a weak PSII inhibitor.

  • Cyclohexyl Group (DCU): Substituting the propyl for a cyclohexyl group creates 1-(3,4-Dichlorophenyl)-3-cyclohexylurea (DCU) . The bulky, non-planar ring perfectly fills the sEH RHS pocket, dropping the IC₅₀ into the low nanomolar range, while abolishing PSII activity [1, 2].

  • Dimethyl Group (Diuron): Replacing the propyl group with two methyl groups creates Diuron . This removes one of the critical NH protons required for sEH Asp335 binding, completely abolishing sEH activity. However, the tertiary amine perfectly optimizes the spatial geometry for the PSII QB​ site, creating a highly potent herbicide [3].

SAR_Divergence Core 1-(3,4-Dichlorophenyl) Urea Core Propyl R = Propyl (Baseline) Core->Propyl Cyclohexyl R = Cyclohexyl (DCU) Optimized sEH Binding Core->Cyclohexyl Dimethyl R = Dimethyl (Diuron) Loss of NH donor Core->Dimethyl sEH Mammalian sEH (Anti-inflammatory) Propyl->sEH Moderate Affinity PSII Plant PSII (Herbicidal) Propyl->PSII Weak Affinity Cyclohexyl->sEH Potent (IC50 ~25nM) Dimethyl->PSII Potent (IC50 ~15nM)

Fig 1. SAR logic tree illustrating target divergence based on right-hand side (RHS) substitutions.

Quantitative Data Comparison

To objectively evaluate the performance of these analogs, we compare their half-maximal inhibitory concentrations (IC₅₀) against both targets, alongside their lipophilicity (LogP), which dictates cellular permeability.

CompoundRHS SubstitutionsEH IC₅₀ (nM)PSII IC₅₀ (nM)LogPPrimary Target Classification
1-(3,4-Dichlorophenyl)-3-propylurea -CH₂CH₂CH₃~400>5,0003.4Weak Dual-Target Baseline
DCU -Cyclohexyl25>10,0004.2Mammalian sEH Inhibitor
Diuron -N(CH₃)₂>10,000152.8Plant PSII Inhibitor
AUDA *-Adamantyl / Acid3>10,0004.8Advanced sEH Therapeutic

(Note: AUDA represents a next-generation sEH inhibitor where the LHS is also modified to an adamantyl group to improve metabolic stability, while an alkyl-acid chain is added to the RHS to improve aqueous solubility [2]).

Experimental Methodologies: Self-Validating Systems

To ensure scientific integrity, the evaluation of these analogs must be conducted using self-validating experimental protocols. Below are the optimized workflows for quantifying target-specific activity.

Protocol A: sEH Fluorescence-Based Inhibition Assay

Causality: We utilize the substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid). When cleaved by active sEH, PHOME releases a highly fluorescent cyanohydrin. This provides a direct, kinetic readout of enzyme activity.

  • Reagent Preparation: Prepare assay buffer (25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA). Causality: BSA prevents highly lipophilic ureas from non-specifically adhering to the plastic microplate walls.

  • Enzyme Incubation: Add 1 nM recombinant human sEH to a 96-well black plate. Add the urea analogs dissolved in DMSO (final DMSO < 1%).

  • Equilibration: Incubate at 30°C for 10 minutes. Causality: Urea inhibitors are competitive but require time to establish the critical hydrogen-bond network with Tyr383/Tyr466 and Asp335.

  • Substrate Addition: Add 50 µM PHOME to initiate the reaction.

  • Kinetic Readout: Measure fluorescence continuously for 10 minutes (Ex: 330 nm / Em: 465 nm).

  • Self-Validation Step: Include a well with 100 nM DCU as a positive control. If the DCU well does not show >90% inhibition, the enzyme batch is compromised, invalidating the run.

sEH_Workflow Step1 1. Recombinant sEH + Bis-Tris Buffer/BSA Step2 2. Add Urea Inhibitor (e.g., DCU / Propyl analog) Step1->Step2 Step3 3. Incubate (10 min) Allows H-bond formation Step2->Step3 Step4 4. Add PHOME Substrate (Non-fluorescent) Step3->Step4 Step5 5. Measure Fluorescence (Ex 330nm / Em 465nm) Step4->Step5 Kinetic Readout

Fig 2. Self-validating workflow for sEH fluorescence inhibition assay using PHOME substrate.

Protocol B: PSII Chlorophyll Fluorescence Assay (Fv/Fm)

Causality: When an analog (like Diuron) displaces plastoquinone at the QB​ site, the electron transport chain halts. The absorbed light energy can no longer be used for photochemistry and is instead re-emitted as chlorophyll fluorescence. Measuring the Fv/Fm ratio provides a highly sensitive, non-destructive quantification of this inhibition [3].

  • Sample Preparation: Isolate thylakoid membranes from Spinacia oleracea or use cultured Chlamydomonas reinhardtii standardized to 2 µg/mL chlorophyll.

  • Dark Adaptation: Keep samples in complete darkness for 20 minutes. Causality: This ensures all PSII reaction centers are fully "open" (oxidized state) to establish a true baseline.

  • Inhibitor Exposure: Introduce the urea analogs across a logarithmic concentration gradient (1 nM to 10 µM) and incubate for 15 minutes.

  • PAM Fluorometry: Apply a saturating light pulse using a Pulse-Amplitude-Modulated (PAM) fluorometer.

  • Self-Validation Step: Calculate the Fv/Fm (Variable fluorescence / Maximal fluorescence) of the vehicle-control (DMSO) samples. The assay is only valid if the baseline Fv/Fm is ≥ 0.75, proving the photosynthetic machinery was healthy prior to inhibitor exposure.

Conclusion

1-(3,4-Dichlorophenyl)-3-propylurea is a foundational molecule that highlights the extreme sensitivity of biological targets to minor steric and electronic modifications. While the propyl substitution yields a compound with mediocre, dual-target affinity, extending the RHS to a cyclohexyl ring (DCU) locks the molecule into the sEH active site, forging a potent anti-inflammatory tool. Conversely, transitioning to a tertiary dimethyl amine (Diuron) breaks the sEH hydrogen-bonding requirement but perfectly maps to the plant PSII QB​ site. Understanding this SAR divergence is paramount for drug development professionals aiming to engineer out off-target toxicities while maximizing therapeutic efficacy.

References

  • Morisseau, C., Goodrow, M. H., Dowdy, D., Zheng, J., Greene, J. F., Sanborn, J. R., & Hammock, B. D. (1999). "Potent urea and carbamate inhibitors of soluble epoxide hydrolases." Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Shen, H., & Hammock, B. D. (2020). "Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products." Molecules (MDPI). URL:[Link]

  • Knauert, S., Escher, B., Singer, H., Hollender, J., & Knauer, K. (2008). "Mixture Toxicity of Three Photosystem II Inhibitors (Atrazine, Isoproturon, and Diuron) Toward Photosynthesis of Freshwater Phytoplankton Studied in Outdoor Mesocosms." Environmental Science & Technology. URL:[Link]

Safety & Regulatory Compliance

Safety

1-(3,4-Dichlorophenyl)-3-propylurea proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 1-(3,4-Dichlorophenyl)-3-propylurea Welcome to our laboratory safety and operational excellence series. As a Senior Application Scientist, I frequently consult with...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 1-(3,4-Dichlorophenyl)-3-propylurea

Welcome to our laboratory safety and operational excellence series. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals on the lifecycle management of complex organic molecules. Handling a compound safely at the bench is only half the equation; responsible, compliant disposal is where true scientific integrity is demonstrated.

Today, we are examining 1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) . This halogenated urea derivative requires stringent handling and disposal protocols. Due to its acute toxicity profile (oral, dermal, and inhalation) and its environmental persistence, it cannot be treated as 1[1]. In this guide, I will walk you through the mechanistic rationale, operational safety protocols, and the step-by-step disposal workflow required to maintain a self-validating safety system in your laboratory.

Mechanistic Rationale for Disposal Protocols

Why do we strictly isolate halogenated ureas from general waste streams? The answer lies in the molecular structure. The 3,4-dichlorophenyl moiety contains highly stable carbon-chlorine (C-Cl) bonds, which dictate our disposal strategy:

  • Environmental Persistence & Aquatic Toxicity: Halogenated aromatics resist rapid microbial degradation. If released into the water supply, they exhibit severe, long-lasting aquatic toxicity, similar to structural analogs like the 2[2].

  • Combustion Byproducts: Standard municipal or low-temperature incineration of dichlorinated aromatics can lead to the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs).

  • Regulatory Compliance: To prevent toxic emissions, environmental protection agencies mandate that halogenated organic wastes undergo specialized high-temperature incineration (>1000°C) in rotary kilns equipped with3[3]. The scrubbers are essential to neutralize the acidic hydrogen chloride (HCl) gas generated during the destruction of the halogens. Mixing halogenated waste with non-halogenated waste unnecessarily increases the volume of waste requiring this4[4].

Operational Safety & Spill Response

Before discussing disposal, we must ensure safe handling at the bench.

  • Personal Protective Equipment (PPE): Nitrile gloves, chemical splash goggles, and a standard lab coat are mandatory. Because the compound carries an H332 (Harmful if inhaled) hazard code, any weighing or transfer of the dry powder must be performed inside a certified Class II biological safety cabinet or a chemical fume hood to prevent 1[1].

  • Spill Containment: In the event of a solid spill, do not use water, which could spread the contaminant or flush it into drains. Sweep up the material mechanically using a brush and dustpan, taking care to avoid dust formation, and place it directly into a hazardous waste container. For liquid spills (if dissolved in a solvent), use an inert, non-combustible absorbent (e.g., vermiculite or sand).

Step-by-Step Disposal Workflow

This protocol ensures full compliance with RCRA (Resource Conservation and Recovery Act) or equivalent international hazardous waste guidelines.

Step 1: Segregation Isolate 1-(3,4-Dichlorophenyl)-3-propylurea waste from all non-halogenated organic solvents, aqueous wastes, acids, and bases. Designate a specific container exclusively for "Halogenated Organic Waste."

Step 2: Containment Transfer the waste into a chemically compatible, strong, and tight container. High-Density Polyethylene (HDPE) or amber glass bottles are preferred. Ensure the cap is tightly sealed (preferably a screw-top) when not actively adding waste. Never use food-grade containers or easily degradable plastics.

Step 3: Labeling Immediately label the container. The label must clearly state "Hazardous Waste - Halogenated Organic" and list the specific chemical contents: 1-(3,4-Dichlorophenyl)-3-propylurea. Include the accumulation start date and the primary hazard warnings (Toxic, Environmental Hazard).

Step 4: Satellite Accumulation & Storage Store the sealed, labeled container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The storage area must have secondary containment (e.g., a spill tray) and be kept away from incompatible materials such as strong oxidizers or inorganic bases.

Step 5: Transfer and Final Destruction Once the container is full or reaches the regulatory time limit, transfer it to your facility's central waste accumulation area. A licensed hazardous waste contractor will transport it to an approved facility for high-temperature rotary kiln incineration and caustic scrubbing.

Quantitative Data & Disposal Metrics

To facilitate quick reference for your EHS (Environmental Health and Safety) team, I have summarized the critical data below.

ParameterSpecification / Protocol
Chemical Name 1-(3,4-Dichlorophenyl)-3-propylurea
CAS Number 5006-83-7
Molecular Formula C10H12Cl2N2O
Hazard Classifications Acute Tox. 4 (H302, H312, H332)
Primary Incompatibilities Strong oxidizers, strong acids, strong bases
Waste Stream Classification Halogenated Organic Waste
Approved Destruction Method High-temperature incineration (>1000°C) with caustic scrubbing
Primary Container Material HDPE or Glass (secure screw-top)

Disposal Workflow Visualization

Below is the logical workflow for the lifecycle management of this compound, from waste generation to safe environmental release.

G Start Waste Generation: 1-(3,4-Dichlorophenyl)-3-propylurea Segregation Segregation: Isolate as Halogenated Organic Waste Start->Segregation Containment Containment: Seal in HDPE/Glass Container Segregation->Containment Labeling Labeling: Apply 'Hazardous Waste' Tags Containment->Labeling Storage Storage: Secondary Containment in SAA Labeling->Storage Contractor Transfer: Licensed RCRA Waste Contractor Storage->Contractor Incineration Destruction: High-Temp Incineration (>1000°C) Contractor->Incineration Scrubbing Emission Control: Caustic Scrubbing of HCl Gas Incineration->Scrubbing Combusted Gases End Safe Environmental Release Scrubbing->End Neutralized

Caption: Lifecycle workflow for segregation, containment, and destruction of halogenated waste.

References

  • NextSDS. "1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA — Chemical Substance Information." NextSDS Database. Available at: [Link]

  • University of Tennessee (UTIA) Safety Office. "Laboratory Hazardous Waste Management Guide." Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • Carl Roth. "Safety Data Sheet: Diuron." Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(3,4-Dichlorophenyl)-3-propylurea

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance, but as a rigorous, self-validating system of risk mitigation grounded in molecular properties...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety and chemical handling not merely as a checklist of compliance, but as a rigorous, self-validating system of risk mitigation grounded in molecular properties. When handling specialized research compounds like 1-(3,4-Dichlorophenyl)-3-propylurea, understanding the why behind a safety protocol is just as critical as the how.

Below is the comprehensive operational and safety guide for handling this compound, designed specifically for researchers and drug development professionals.

Executive Summary & Chemical Profile

1-(3,4-Dichlorophenyl)-3-propylurea (CAS: 5006-83-7) is a halogenated phenylurea derivative utilized in specialized drug development and agrochemical research. According to its Global Harmonized System (GHS) classification, this compound is categorized as Acute Tox. 4 , indicating it is harmful via oral ingestion, dermal contact, and inhalation[1].

The Causality of Toxicity: The hazard profile of halogenated phenylureas is deeply tied to their molecular structure. The lipophilic 3,4-dichlorophenyl moiety facilitates rapid dermal and mucosal penetration. If systemically absorbed or subjected to environmental/enzymatic degradation, the urea linkage can be cleaved to yield 3,4-dichloroaniline (3,4-DCA). This highly toxic metabolite is known to induce methemoglobinemia (reducing the blood's oxygen-carrying capacity) and exhibits severe off-target ecotoxicity[2]. Therefore, our handling protocols must be engineered to strictly prevent both the invisible aerosolization of the dry powder and direct skin contact.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must scale dynamically with the mass of the compound being handled and its physical state.

Operation ScaleMass RangeGlove SpecificationEye/Face ProtectionRespiratory & Engineering Controls
Analytical < 100 mgSingle Nitrile (min 4 mil)ANSI Z87.1 Safety GlassesChemical Fume Hood (80-100 fpm)
Preparative 100 mg - 5 gDouble Nitrile (min 6 mil)Chemical Splash GogglesChemical Fume Hood + Draft Shield
Solution Prep AnyDouble Nitrile (min 6 mil)Splash Goggles + Face ShieldChemical Fume Hood

Expert Insight on Glove Selection: Why mandate double-gloving for solution preparation? While nitrile offers excellent protection against dry 1-(3,4-Dichlorophenyl)-3-propylurea powder, dissolving the compound in highly permeating organic solvents (such as DMSO or DMF) drastically reduces the breakthrough time of the elastomer. The outer glove acts as a sacrificial layer against the solvent vehicle, providing you with the crucial seconds needed to remove the glove if a splash occurs[3].

Operational Workflows & Handling Procedures

Standardizing the weighing process is critical to preventing the aerosolization of toxic powders. The following step-by-step methodology must be strictly adhered to.

Step 1: Environmental Preparation

  • Ensure the chemical fume hood is operational with a verified face velocity of 80–100 feet per minute (fpm)[3]. Causality: Excessive airflow (>120 fpm) creates vortexes and turbulence, which can blow lightweight, static-prone powders out of the sash and into your breathing zone[4].

  • Lay down anti-static, absorbent bench paper with a polyethylene backing to catch micro-spills.

Step 2: Weighing Mechanics

  • Use an enclosed analytical balance or a localized draft shield inside the fume hood[4].

  • Utilize anti-static weigh boats or pre-tared glass vials. Do not use standard plastic centrifuge tubes that hold static charge, as the powder will violently repel from the plastic and aerosolize.

Step 3: In-Situ Dissolution

  • To minimize handling, transfer the dry powder directly into the destination vial.

  • Add your solvent (e.g., DMSO) directly to the vial inside the fume hood before capping and removing it. Transporting dry, highly active powders across the laboratory increases exposure risk exponentially[4].

Spill Response & Waste Management Plan

1-(3,4-Dichlorophenyl)-3-propylurea contains covalently bound chlorine. Therefore, its disposal requires strict segregation from standard organic waste streams.

Immediate Spill Response (Solid Powder)

  • Never dry sweep. Sweeping generates highly respirable dust clouds.

  • Mist the spilled powder gently with a compatible solvent (e.g., 70% ethanol or water with a surfactant) to dampen and weigh down the particles.

  • Wipe the area using absorbent pads, wiping from the perimeter toward the center to prevent spreading.

  • Wash the decontaminated surface with a strong aqueous detergent to remove any remaining lipophilic residues.

Disposal & Segregation

  • Solid Waste: Place all contaminated weigh boats, bench paper, and gloves into a sealed, labeled container designated for "Solid Halogenated Toxic Waste."

  • Liquid Waste: Solutions containing this compound must be routed exclusively to "Halogenated Organic Waste" carboys.

  • Expert Insight on Segregation: Halogenated waste requires high-temperature commercial incineration (typically >1,100°C) equipped with specialized scrubbers. Mixing halogenated waste with non-halogenated streams can lead to the formation of highly toxic dioxins and furans during standard, lower-temperature incineration processes[5].

Workflow Visualization

G Start Handling 1-(3,4-Dichlorophenyl)-3-propylurea PPE Don PPE: Double Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Chemical Fume Hood Setup (Face Velocity 80-100 fpm) Weigh Weighing Protocol (Use enclosed balance or draft shield) Hood->Weigh PPE->Hood Spill Spill Occurs? Weigh->Spill WetWipe Wet-Wipe Protocol (Do not dry sweep) Spill->WetWipe Yes Dissolve In-Hood Solvent Addition (e.g., DMSO/DMF) Spill->Dissolve No Waste Halogenated Waste Container (Incineration) WetWipe->Waste Dissolve->Waste

Workflow for the safe handling, weighing, and disposal of halogenated phenylurea powders.

References

  • NextSDS Substance Database. 1-(3,4-DICHLOROPHENYL)-3-PROPYLUREA — Chemical Substance Information & Hazard Classifications. Available at: [Link]

  • ResearchGate. Degradation products of a phenylurea herbicide, diuron: Synthesis, ecotoxicity, and biotransformation. Available at: [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

Sources

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